Product packaging for H-Gly-Ala-Tyr-OH(Cat. No.:CAS No. 92327-84-9)

H-Gly-Ala-Tyr-OH

Cat. No.: B1592854
CAS No.: 92327-84-9
M. Wt: 309.32 g/mol
InChI Key: QIZJOTQTCAGKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gly-Ala-Tyr is an oligopeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O5 B1592854 H-Gly-Ala-Tyr-OH CAS No. 92327-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZJOTQTCAGKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630367
Record name Glycylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92327-84-9
Record name Glycylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Functions of Glycyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial query focused on Glycyl-L-alanyl-L-tyrosine, the available scientific literature predominantly investigates the dipeptide Glycyl-L-tyrosine. This guide will therefore focus on the well-documented functions, properties, and experimental data related to Glycyl-L-tyrosine, with the acknowledgment of the limited specific information on the tripeptide Glycyl-L-alanyl-L-tyrosine.

Core Biological Functions and Applications

Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine.[1] Its primary and most well-documented function in biological systems is to serve as a highly soluble and stable precursor to the amino acid L-tyrosine.[2][3] This property is of significant importance in clinical and research settings where the delivery of tyrosine is crucial.

1.1. Enhanced Tyrosine Bioavailability

The poor aqueous solubility of L-tyrosine (0.45 g/L at 25°C) presents a significant challenge for its inclusion in parenteral nutrition solutions and cell culture media.[2] Glycyl-L-tyrosine, being significantly more water-soluble, overcomes this limitation.[2][3] Once administered, it is rapidly hydrolyzed by peptidases in the body to release free glycine and L-tyrosine, effectively maintaining intracellular and extracellular tyrosine pools.[4][5] This efficient delivery supports normal growth, nitrogen balance, and various metabolic processes dependent on tyrosine.[4]

1.2. Precursor to Key Biomolecules

Upon its hydrolysis, the released L-tyrosine serves as a crucial precursor for the synthesis of several vital biomolecules:[2][6]

  • Neurotransmitters: Tyrosine is the rate-limiting precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][6][7] These neurotransmitters are fundamental for mood regulation, cognitive function, and the stress response.

  • Thyroid Hormones: The thyroid hormones triiodothyronine (T3) and thyroxine (T4) are synthesized from tyrosine residues in the protein thyroglobulin.[6]

  • Melanin: Tyrosine is the initial substrate for the enzyme tyrosinase in the biochemical pathway of melanin synthesis, the pigment responsible for skin, hair, and eye color.[2][8]

1.3. Potential as a Signaling Molecule and Therapeutic Agent

Emerging research suggests that Glycyl-L-tyrosine and its derivatives may possess intrinsic biological activities beyond being a simple tyrosine source.

  • Antioxidant and Anti-inflammatory Properties: Some studies indicate that N-Glycyl-L-tyrosine exhibits antioxidant and anti-inflammatory activities, functioning as a radical scavenger and modulating inflammatory mediators.[9]

  • Drug Delivery and Synthesis: Glycyl-L-tyrosine is utilized as a pharmaceutical intermediate in the synthesis of more complex molecules.[10] It has also been used in the synthesis of triorganotin derivatives that have shown potential anti-inflammatory, antimicrobial, and cardiovascular activities.[11][12]

Quantitative Data

The following tables summarize key quantitative data for Glycyl-L-tyrosine.

Table 1: Physicochemical Properties of Glycyl-L-tyrosine

PropertyValueReference
Molecular Formula C11H14N2O4[1][13]
Molecular Weight 238.24 g/mol [1][14]
CAS Number 658-79-7[1][13]
Appearance White to light yellow solid[14]
Purity (typical) ≥98%[13][15]
Solubility in Water Significantly higher than L-tyrosine[2][3]

Table 2: Biological and Pharmacokinetic Parameters

ParameterObservationReference
Urinary Excretion Rate Approximately 0.5% of infused amount[16]
Utilization Efficiency Considered to be efficiently utilized in parenteral nutrition[16]
Effect on Plasma Tyrosine Effectively increases and maintains normal plasma tyrosine levels[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Glycyl-L-tyrosine.

3.1. Chemical Synthesis of Glycyl-L-tyrosine (Acyl Chloride Method)

This protocol describes a common laboratory-scale synthesis of Glycyl-L-tyrosine.

  • Preparation of Glycyl Chloride Hydrochloride: Glycine is reacted with thionyl chloride to produce glycyl chloride hydrochloride. This reaction is typically performed in an inert solvent under anhydrous conditions.[17]

  • Condensation Reaction: L-tyrosine is dissolved in an aqueous alkaline solution (e.g., using sodium hydroxide or triethylamine as a base) and cooled to approximately 0-5°C.[17]

  • Addition of Glycyl Chloride Hydrochloride: The prepared glycyl chloride hydrochloride is added portion-wise to the L-tyrosine solution while maintaining the low temperature and alkaline pH.[17]

  • Reaction Monitoring: The reaction is stirred for several hours at a controlled temperature (e.g., 0-15°C) and monitored for the consumption of L-tyrosine using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17]

  • Product Isolation and Purification:

    • The pH of the reaction mixture is adjusted to the isoelectric point of Glycyl-L-tyrosine (around pH 4.3-5.0) using an acid (e.g., dilute hydrochloric acid) to precipitate the crude product.[17]

    • The crude product is collected by filtration and washed with cold water.

    • Further purification is achieved by recrystallization from water.[15]

  • Characterization: The final product is dried and its identity and purity are confirmed using techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

3.2. Enzymatic Synthesis of Glycyl-L-tyrosine Derivatives

This protocol outlines an enzymatic approach for synthesizing a precursor to Glycyl-L-tyrosine.

  • Enzyme and Substrate Preparation: A suitable protease with high stability in organic solvents, such as PST-01 protease from Pseudomonas aeruginosa, is prepared. The substrates, a protected glycine derivative (e.g., Carbobenzoxy-glycine, Cbz-Gly) and a tyrosine derivative (e.g., L-tyrosine amide, Tyr-NH2), are dissolved in an appropriate solvent system.[3]

  • Reaction Setup: The reaction is carried out in a medium containing a significant proportion of an organic solvent like dimethyl sulfoxide (DMSO) to enhance the solubility of the substrates.[3]

  • Enzymatic Reaction: The enzyme is added to the substrate solution, and the mixture is incubated under controlled conditions of temperature and pH.[3]

  • Monitoring and Yield Determination: The formation of the product (e.g., Cbz-Gly-Tyr-NH2) is monitored over time using HPLC. The equilibrium yield is determined when the product concentration reaches a plateau.[3]

  • Product Isolation: The synthesized dipeptide derivative can be isolated and purified using chromatographic techniques.

3.3. In Vivo Evaluation of Glycyl-L-tyrosine in a Phenylalanine-Deficient Rat Model

This protocol describes an experiment to assess the efficacy of Glycyl-L-tyrosine as a tyrosine source in parenteral nutrition.

  • Animal Model: Male Wistar rats are used and randomized into different experimental groups.[4]

  • Dietary Groups:

    • Control Group: Receives a complete parenteral amino acid solution.

    • Deficient Group: Receives a parenteral amino acid solution deficient in phenylalanine (with nitrogen replaced by glycine).

    • Treatment Group: Receives the phenylalanine-deficient solution supplemented with Glycyl-L-tyrosine.[4]

  • Administration: The respective solutions are administered parenterally over a defined period (e.g., 7 days).[4]

  • Data Collection:

    • Growth and Nitrogen Balance: Body weight is measured daily, and nitrogen intake and excretion are quantified to determine nitrogen retention.[4]

    • Blood and Tissue Sampling: At the end of the study, blood plasma and various organs (e.g., liver, kidney, muscle) are collected.[4]

  • Biochemical Analysis:

    • Amino acid and dipeptide concentrations in plasma and tissue homogenates are analyzed by reversed-phase HPLC.[4]

    • The phenylalanine-to-tyrosine ratio is calculated.

  • Endpoint Evaluation: The effectiveness of Glycyl-L-tyrosine is determined by comparing the weight gain, nitrogen retention, and plasma/tissue tyrosine concentrations of the treatment group to the control and deficient groups.[4]

Signaling Pathways and Molecular Interactions

The primary role of Glycyl-L-tyrosine in signaling is indirect, acting as a precursor to L-tyrosine, which is then converted into signaling molecules.

4.1. Catecholamine Biosynthesis Pathway

The diagram below illustrates the metabolic fate of Glycyl-L-tyrosine, leading to the production of key catecholamine neurotransmitters.

Glycyl_L_tyrosine_Metabolism Gly_Tyr Glycyl-L-tyrosine Peptidases Peptidases Gly_Tyr->Peptidases Tyr L-Tyrosine Peptidases->Tyr Gly Glycine Peptidases->Gly TH Tyrosine Hydroxylase (TH) (Rate-limiting step) Tyr->TH L_DOPA L-DOPA TH->L_DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DDC->Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine Experimental_Workflow Start Start: Animal Acclimatization Randomization Randomization into 3 Groups Start->Randomization Group1 Group 1 (Control): Complete Amino Acid Solution Randomization->Group1 Group2 Group 2 (Deficient): Phe-deficient Solution Randomization->Group2 Group3 Group 3 (Treatment): Phe-deficient + Gly-Tyr Randomization->Group3 TPN Parenteral Nutrition (e.g., 7 days) Group1->TPN Group2->TPN Group3->TPN Monitoring Daily Monitoring: - Body Weight - Nitrogen Balance TPN->Monitoring Endpoint Endpoint: Sacrifice and Sample Collection (Plasma, Liver, Kidney) TPN->Endpoint Monitoring->TPN Analysis Biochemical Analysis (HPLC): - Amino Acid Levels - Dipeptide Levels Endpoint->Analysis Results Data Comparison and Conclusion Analysis->Results

References

H-Gly-Ala-Tyr-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH, also known as Glycyl-L-alanyl-L-tyrosine, is a simple yet versatile molecule frequently employed as a model system in a wide range of scientific disciplines.[1] Its well-defined structure, composed of glycine, alanine, and tyrosine residues, provides a valuable tool for investigating fundamental aspects of peptide chemistry, biochemistry, and materials science. This technical guide offers an in-depth overview of this compound, including its physicochemical properties, detailed protocols for its synthesis and purification, and its applications in research, with a focus on its role as a model peptide.

The unique characteristics of its constituent amino acids make this compound particularly informative. Glycine provides conformational flexibility to the peptide backbone, while the small, non-polar side chain of alanine influences local conformational preferences.[1] The tyrosine residue is especially significant due to its aromatic side chain, which can participate in π-π stacking interactions, and its hydroxyl group, which can act as both a hydrogen bond donor and acceptor.[1] Furthermore, the phenolic group of tyrosine is redox-active, allowing its participation in electron transfer reactions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research. The following tables summarize key quantitative data for this tripeptide.

General Properties
PropertyValueSource
CAS Number 92327-84-9[1][2]
Molecular Formula C₁₄H₁₉N₃O₅[2]
Molecular Weight 309.32 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[2]
Sequence GAY[2]
Calculated Properties
PropertyValueSource
XLogP3 -3.5[2]
Topological Polar Surface Area 142 Ų[2]
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 7
Isoelectric Point (pI) ~5.7 (Calculated)
Specific Rotation ([α]D) Data not readily available

Note on Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For peptides, it can be estimated based on the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of ionizable amino acids.[3][4][5][6] For this compound, with a free N-terminus, a free C-terminus, and the phenolic hydroxyl group of tyrosine (pKa ~10), the calculated pI is approximately 5.7. This indicates that the peptide will have a net positive charge at a pH below 5.7 and a net negative charge at a pH above 5.7.[1]

Note on Solubility: Short peptides of less than five amino acids are generally soluble in water.[7] Given its polar nature, this compound is expected to be soluble in aqueous solutions. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be required for dissolution.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides step-by-step methodologies for the synthesis and purification of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides in the laboratory.[1] The following protocol is a general guideline for the manual Fmoc/tBu-based synthesis of this compound on a 0.1 mmol scale.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin (or similar resin for C-terminal carboxylic acid)

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Solid Phase Synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Tyr(tBu)-Wang resin in DMF in the synthesis vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq), OxymaPure® (0.4 mmol, 4 eq) in DMF.

    • Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • Once the coupling is complete, wash the resin with DMF (5 times).

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Glycine):

    • Repeat step 3 using Fmoc-Gly-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Final Washes: Wash the peptide-resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dry peptide-resin.

    • Shake the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification of this compound by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a standard technique for purifying synthetic peptides to a high degree of homogeneity.[8][9]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Crude this compound

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude, dried this compound in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B or DMSO can be added. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B at a flow rate appropriate for the column diameter.

  • Injection: Inject the filtered peptide solution onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of Solvent B. A typical gradient for a polar tripeptide might be from 5% to 35% Solvent B over 30 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs of the crude material.[8]

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 280 nm for the tyrosine side chain). Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.

Applications in Research and Experimental Workflows

This compound serves as an excellent model for various research applications due to its defined structure and the distinct properties of its constituent amino acids.

Model for Peptide Transport Studies

The cellular uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters, such as PepT1, which are expressed in the small intestine and other tissues.[8][10][11] this compound can be used as a model substrate to study the kinetics and mechanism of these transporters. An experimental workflow to investigate its transport is depicted below.

Peptide_Uptake_and_Degradation Workflow for this compound Cellular Uptake and Degradation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide This compound pept1 PepT1 Transporter peptide->pept1 Binding transported_peptide This compound pept1->transported_peptide Proton-coupled Transport peptidases Intracellular Peptidases transported_peptide->peptidases Substrate for amino_acids Glycine + Alanine + Tyrosine peptidases->amino_acids Hydrolysis

Peptide uptake and intracellular degradation workflow.
Substrate for Enzymatic Studies

The peptide bonds in this compound can be cleaved by various proteases and peptidases. This makes it a useful model substrate for studying enzyme kinetics, specificity, and inhibition. For example, the cleavage of the peptide can be monitored over time using techniques like HPLC or mass spectrometry to determine kinetic parameters such as Kₘ and k꜀ₐₜ.

Model for Physicochemical Studies

The simple and well-defined structure of this compound allows for its use in a variety of physicochemical studies, including:

  • Conformational Analysis: Techniques such as NMR and circular dichroism can be used to study the conformational preferences of the peptide in different solvent environments.

  • Self-Assembly: The potential for intermolecular interactions, such as hydrogen bonding and π-π stacking involving the tyrosine residue, makes it a candidate for studying peptide self-assembly into higher-order structures.

  • Interactions with other Molecules: this compound can be used as a model ligand to study interactions with proteins, nucleic acids, or small molecules, providing insights into the principles of molecular recognition.

Conclusion

This compound is a valuable and versatile tool for researchers in chemistry, biology, and materials science. Its simple, well-defined structure, combined with the distinct properties of its amino acid constituents, makes it an ideal model system for a wide array of studies. This technical guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and purification, and examples of its application in research. By utilizing the information presented here, researchers can effectively employ this compound to advance our understanding of fundamental scientific principles.

References

Conformational Analysis of H-Gly-Ala-Tyr-OH in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH, composed of glycine, alanine, and tyrosine, serves as a fundamental model system for studying the principles of peptide and protein folding, molecular recognition, and the influence of the solution environment on conformational preferences.[1] Understanding the three-dimensional structure and dynamic behavior of such peptides in solution is paramount for rational drug design, as the conformation of a peptide dictates its biological activity and interaction with target receptors. This technical guide provides an in-depth overview of the experimental and computational methodologies employed in the conformational analysis of this compound in solution, presenting key data and workflows in a structured format.

Core Experimental and Computational Methodologies

The conformational landscape of this compound in solution is typically elucidated through a combination of spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and molecular dynamics (MD) simulations are the principal tools utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution at atomic resolution.[1] For a tripeptide like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The this compound peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM. A suitable internal standard (e.g., DSS or TSP) is added for referencing chemical shifts. The pH of the solution is adjusted using dilute DCl or NaOD.

  • 1D ¹H-NMR: A standard 1D proton NMR spectrum is acquired to obtain initial information about the chemical environment of the protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which are typically separated by two or three bonds. It is used to trace the connectivity of protons within each amino acid residue.[1]

    • TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, which is crucial for the unambiguous assignment of all protons belonging to a specific amino acid residue.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (typically < 5 Å), providing through-space distance constraints. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a key experiment for determining the peptide's three-dimensional fold.[1]

  • Data Processing and Analysis: The acquired NMR data is processed using specialized software (e.g., TopSpin, NMRPipe). The analysis of chemical shifts, coupling constants (³J(HN,Hα)), and NOE intensities provides crucial information about the backbone (φ, ψ) and side-chain (χ) dihedral angles, which define the peptide's conformation.

Workflow for NMR-Based Conformational Analysis

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis cluster_2 Structural Calculation A 1D ¹H-NMR E Resonance Assignment A->E B 2D COSY B->E C 2D TOCSY C->E D 2D NOESY G NOE Intensity Integration D->G F Coupling Constant Measurement E->F H Dihedral Angle Constraints F->H I Distance Constraints G->I J Structure Calculation (e.g., CYANA, XPLOR-NIH) H->J I->J K Ensemble of Solution Conformations J->K

Caption: Workflow of NMR data acquisition and analysis for peptide conformational determination.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).

  • Data Acquisition: CD spectra are recorded on a calibrated spectropolarimeter using a quartz cuvette with a path length of 1 mm. Spectra are typically recorded from 260 nm to 190 nm at a constant temperature.

  • Data Processing: The raw data (in millidegrees) is converted to mean residue ellipticity [θ].

  • Secondary Structure Estimation: The resulting CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turns, and random coil).

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize the dynamic nature of peptides in solution. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules, MD simulations can explore the conformational landscape and identify the most populated conformational states.

Simulation Protocol: Molecular Dynamics

  • System Setup: An initial 3D structure of this compound is generated. The peptide is then placed in a periodic box of explicit solvent molecules (e.g., water).

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, and intramolecular hydrogen bonding patterns.

Conformational Landscape of this compound

The conformational ensemble of this compound in solution is a dynamic equilibrium of multiple interconverting structures. The relative populations of these conformers are influenced by factors such as solvent polarity and pH. In aqueous solution, short peptides like this compound predominantly adopt extended or random coil conformations, with transient populations of turn-like structures.

Quantitative Conformational Data

The following tables summarize typical quantitative data obtained from NMR and MD studies of tripeptides similar to this compound. Note: These values are illustrative and may vary for this compound under specific experimental conditions.

Table 1: Representative ³J(HN,Hα) Coupling Constants and Calculated Dihedral Angles (φ) in D₂O

Residue³J(HN,Hα) (Hz)Calculated φ (°)
Gly--
Ala7.5-60, -120
Tyr8.0-80, -140

Table 2: Key NOE Distances Observed for this compound in Aqueous Solution

Proton 1Proton 2NOE IntensityEstimated Distance (Å)
Ala HαTyr NHMedium~ 2.5 - 3.5
Gly HαAla NHStrong~ 2.0 - 3.0
Ala HβTyr NHWeak~ 3.0 - 4.5

Table 3: Conformational Population Distribution from MD Simulations in Water

ConformationPopulation (%)
Extended (β-strand like)45
Turn-like25
Random Coil30

Logical Relationships in Conformational Analysis

The determination of a peptide's solution conformation is an iterative process that integrates experimental data with computational modeling.

Logical Workflow for Integrated Conformational Analysis

G A Experimental Data (NMR, CD) C Initial Structural Models A->C B Computational Modeling (MD Simulations) B->C D Refined Conformational Ensemble C->D E Validation against Experimental Data D->E E->D Iterative Refinement F Final Solution Structure E->F

References

A Technical Guide to the Tripeptide H-Gly-Ala-Tyr-OH: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the chemical properties, a hypothetical solid-phase synthesis protocol, and a characterization workflow for the tripeptide H-Gly-Ala-Tyr-OH (Glycyl-L-alanyl-L-tyrosine). This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This tripeptide is composed of the amino acids Glycine, Alanine, and Tyrosine.[1][2]

ParameterValueSource
Molecular Formula C₁₄H₁₉N₃O₅PubChem[3], ChemicalBook[1]
Molecular Weight 309.32 g/mol PubChem[3], Benchchem[4], ChemicalBook[1]
IUPAC Name (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acidPubChem[3]
CAS Number 92327-84-9Benchchem[4], ChemicalBook[1]

Hypothetical Solid-Phase Peptide Synthesis (SPPS) Protocol

The following section details a standard experimental methodology for the synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

2.1. Materials and Reagents

ReagentPurpose
Fmoc-Tyr(tBu)-OHFirst amino acid, pre-loaded onto resin
Fmoc-Ala-OHSecond amino acid in the sequence
Fmoc-Gly-OHThird amino acid in the sequence
Rink Amide ResinSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions
Dichloromethane (DCM)Solvent for washing
Piperidine in DMF (20%)Reagent for Fmoc deprotection
HBTU/HOBtCoupling activators
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
Trifluoroacetic acid (TFA)Cleavage of the peptide from the resin
Triisopropylsilane (TIS)Scavenger during cleavage
WaterScavenger during cleavage
Diethyl etherPrecipitation of the cleaved peptide
Acetonitrile/Water with 0.1% TFAMobile phase for HPLC purification

2.2. Synthesis Procedure

  • Resin Swelling: The Fmoc-Tyr(tBu)-OH pre-loaded Rink Amide resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling (Alanine): Fmoc-Ala-OH is activated with HBTU/HOBt and DIPEA in DMF and added to the resin. The reaction is allowed to proceed for 2 hours. The resin is then washed with DMF and DCM. A Kaiser test is performed to confirm the completion of the coupling.

  • Fmoc Deprotection: The Fmoc group on the newly added Alanine is removed using 20% piperidine in DMF, followed by washing.

  • Amino Acid Coupling (Glycine): Fmoc-Gly-OH is activated and coupled to the resin-bound dipeptide using the same procedure as in step 3.

  • Final Fmoc Deprotection: The terminal Fmoc group on Glycine is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white powder.

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine purity.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.

Synthesis_Workflow start Start: Fmoc-Tyr(tBu)-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_Ala Couple Fmoc-Ala-OH (HBTU/HOBt, DIPEA) deprotection1->coupling_Ala deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling_Ala->deprotection2 coupling_Gly Couple Fmoc-Gly-OH (HBTU/HOBt, DIPEA) deprotection2->coupling_Gly final_deprotection Final Fmoc Deprotection coupling_Gly->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization end_product Final Product: This compound lyophilization->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Characterization_Workflow start Purified Peptide ms Mass Spectrometry (e.g., ESI-MS) start->ms hplc Analytical RP-HPLC start->hplc mw_confirm Molecular Weight Confirmation (Expected: 309.32 Da) ms->mw_confirm purity_confirm Purity Assessment (e.g., >95%) hplc->purity_confirm pass Pass mw_confirm->pass Matches fail Fail/Repurify mw_confirm->fail No Match purity_confirm->pass Meets Spec purity_confirm->fail Below Spec

Caption: Post-synthesis characterization workflow for this compound.

References

The Pivotal Role of the Tyrosine Residue in the Biological Activity of H-Gly-Ala-Tyr-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH, a simple yet elegant molecule, serves as a valuable model system in peptide research. Its well-defined structure, comprising glycine, alanine, and a C-terminal tyrosine, offers a unique platform to investigate the fundamental principles of peptide bioactivity. The focus of this technical guide is to provide an in-depth analysis of the critical role played by the tyrosine residue in the overall activity of this compound. While this tripeptide is often utilized for foundational studies, its tyrosine residue implicates it in a range of potential biological activities, from antioxidant effects to modulation of cell signaling pathways. This document will delve into the available quantitative data, detailed experimental protocols for assessing its activity, and the signaling pathways in which its tyrosine residue may play a crucial part.

The Physicochemical and Functional Significance of the Tyrosine Residue

The tyrosine residue, with its phenolic hydroxyl group, is a key determinant of the chemical and biological properties of this compound[1]. This functional group can participate in a variety of non-covalent and covalent interactions that are fundamental to biological recognition and activity.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling specific interactions with polar molecules, including the active sites of enzymes and receptors[1]. Furthermore, the aromatic ring of tyrosine can engage in π-π stacking interactions, which are important for stabilizing the structure of peptides and their complexes with biological targets[1].

A crucial aspect of the tyrosine residue is its susceptibility to post-translational modifications, most notably phosphorylation and oxidation. Tyrosine phosphorylation, catalyzed by tyrosine kinases, is a cornerstone of intracellular signaling, regulating a vast array of cellular processes[2][3]. The oxidation of the phenolic hydroxyl group can lead to the formation of a phenoxyl radical, a key intermediate in various biological processes and oxidative damage pathways[1]. This redox activity is the basis for the potential antioxidant properties of tyrosine-containing peptides.

Quantitative Data on the Bioactivity of Tyrosine-Containing Peptides

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, studies on analogous short peptides containing tyrosine provide valuable insights into its potential efficacy.

Antioxidant Activity

The antioxidant capacity of tyrosine-containing peptides is a well-documented phenomenon. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. A study on the dipeptide Tyr-Ala demonstrated significant antioxidant effects.

PeptideActivity AssayIC50 Value (µM)Cell LineEffect
Tyr-AlaH2O2-induced oxidative stressNot specifiedINS-1 cellsProtected cells from oxidative stress, reduced reactive oxygen species (ROS)

Table 1: Antioxidant activity of the related dipeptide Tyr-Ala.

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides containing tyrosine have also been investigated for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. The dipeptide H-Tyr-Tyr-OH has shown potent ACE inhibitory activity.

PeptideActivity AssayIC50 Value (mg/mL)
H-Tyr-Tyr-OHACE Inhibition0.028[4]

Table 2: ACE inhibitory activity of the related dipeptide H-Tyr-Tyr-OH.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are representative protocols for key experiments.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

  • Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.

  • Deprotection: Remove the Fmoc group from the tyrosine residue using a 20% solution of piperidine in dimethylformamide (DMF).

  • Coupling: Activate the carboxyl group of the incoming Fmoc-Ala-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the final amino acid, Fmoc-Gly-OH.

  • Final Deprotection: Remove the Fmoc group from the N-terminal glycine.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting group (tBu from tyrosine) simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Antioxidant Activity Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of peptides.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound in methanol or a suitable buffer.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the peptide. Include a control with only the DPPH solution and a blank with the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the peptide concentration to determine the IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals).

Cell-Based Assay for Signaling Pathway Modulation

To investigate the effect of this compound on a specific signaling pathway, a cell-based assay followed by Western blotting can be employed. The following is a generalized protocol that would need to be adapted for a specific pathway of interest.

Protocol: Western Blot Analysis of a Tyrosine Kinase-Mediated Signaling Pathway

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cell line known to be responsive to tyrosine kinase signaling) to approximately 80% confluency. Treat the cells with different concentrations of this compound for a specified period. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the phosphorylated form of a key protein in the signaling pathway (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on the phosphorylation status of the target protein.

Signaling Pathways and the Role of Tyrosine

The tyrosine residue is a critical component of numerous signaling pathways, primarily through its ability to be phosphorylated by tyrosine kinases. While the direct interaction of this compound with specific signaling pathways has not been extensively studied, its structure suggests potential involvement in pathways regulated by tyrosine phosphorylation.

A hypothetical mechanism of action could involve this compound acting as a competitive substrate or an allosteric modulator of a tyrosine kinase or phosphatase.

Below is a conceptual diagram illustrating a generic tyrosine kinase signaling pathway that could potentially be influenced by a tyrosine-containing peptide.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates (Tyr) Ligand Ligand (e.g., Growth Factor) Ligand->RTK Activates GAY This compound GAY->RTK Potential Modulation PTP Protein Tyrosine Phosphatase (PTP) GAY->PTP Potential Modulation pSubstrate Phosphorylated Substrate pSubstrate->PTP Dephosphorylates Downstream Downstream Signaling Cascade pSubstrate->Downstream Activates Response Cellular Response Downstream->Response

A generic receptor tyrosine kinase signaling pathway.

This diagram illustrates how a ligand binding to a receptor tyrosine kinase (RTK) triggers its autophosphorylation and subsequent phosphorylation of intracellular substrate proteins on their tyrosine residues. This phosphorylation event initiates a downstream signaling cascade leading to a cellular response. A protein tyrosine phosphatase (PTP) can reverse this process by dephosphorylating the substrate. This compound, due to its tyrosine residue, could potentially modulate this pathway by interacting with the RTK or the PTP.

The following diagram outlines a logical workflow for investigating the role of the tyrosine residue in the activity of this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Analogs cluster_activity Biological Activity Screening cluster_mechanism Mechanistic Studies cluster_conclusion Conclusion Synthesis Synthesize this compound Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Synthesis->Antioxidant Enzyme Enzyme Inhibition Assays (e.g., ACE, Tyrosinase) Synthesis->Enzyme CellBased Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Synthesis->CellBased Analog1 Synthesize Analog 1: H-Gly-Ala-Phe-OH (Tyr -> Phe) Analog1->Antioxidant Analog1->Enzyme Analog1->CellBased Analog2 Synthesize Analog 2: H-Gly-Ala-OH (Tyr deletion) Analog2->Antioxidant Analog2->Enzyme Analog2->CellBased Binding Binding Assays (e.g., SPR, ITC) to target protein Antioxidant->Binding Enzyme->Binding CellBased->Binding Signaling Signaling Pathway Analysis (e.g., Western Blot for p-Tyr) Binding->Signaling Conclusion Elucidate the specific role of the tyrosine residue Signaling->Conclusion

Workflow for investigating the role of the tyrosine residue.

Conclusion

The tripeptide this compound, while structurally simple, holds significant potential as a tool for understanding the intricate role of the tyrosine residue in peptide bioactivity. The phenolic hydroxyl group of tyrosine is central to its function, enabling it to participate in crucial molecular interactions, undergo post-translational modifications, and exhibit antioxidant properties. Although direct quantitative data on the specific biological activities of this compound are not abundant, the study of analogous tyrosine-containing peptides provides a strong rationale for further investigation into its potential as an antioxidant, an enzyme inhibitor, or a modulator of cell signaling. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers and drug development professionals to explore the full potential of this model peptide and to further unravel the multifaceted contributions of the tyrosine residue to the world of bioactive peptides.

References

An In-depth Technical Guide to the Peptide Bonds in Glycyl-alanyl-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the peptide bonds in the tripeptide Glycyl-alanyl-tyrosine (Gly-Ala-Tyr). It delves into the fundamental characteristics of these amide linkages, presenting quantitative structural data, detailed experimental protocols for their analysis, and visual representations of their molecular structure and formation.

Introduction to Peptide Bonds

Peptide bonds are amide linkages formed between the carboxyl group of one amino acid and the amino group of another, releasing a molecule of water in a dehydration synthesis reaction.[1] These bonds are fundamental to the primary structure of peptides and proteins, dictating the sequence of amino acid residues. The peptide bond has a partial double bond character due to resonance, which results in a planar and rigid structure.[2] This planarity has significant implications for the secondary and tertiary structures of polypeptides.

Molecular Structure of Glycyl-alanyl-tyrosine

Glycyl-alanyl-tyrosine is a tripeptide consisting of glycine, alanine, and tyrosine residues linked by two peptide bonds. The sequence begins with glycine at the N-terminus and terminates with tyrosine at the C-terminus.

Glycyl-alanyl-tyrosine_Structure cluster_gly Glycine cluster_ala Alanine cluster_tyr Tyrosine gly_N H₂N⁺ gly_Ca CαH₂ gly_N->gly_Ca gly_C C' gly_Ca->gly_C gly_O O gly_C->gly_O ala_N N-H gly_C->ala_N Peptide Bond 1 ala_Ca CαH ala_N->ala_Ca ala_C C' ala_Ca->ala_C ala_Cb CβH₃ ala_Ca->ala_Cb ala_O O ala_C->ala_O tyr_N N-H ala_C->tyr_N Peptide Bond 2 tyr_Ca CαH tyr_N->tyr_Ca tyr_C C' tyr_Ca->tyr_C tyr_Cb CβH₂ tyr_Ca->tyr_Cb tyr_O O⁻ tyr_C->tyr_O tyr_ring Phenyl-OH tyr_Cb->tyr_ring

Molecular structure of Glycyl-alanyl-tyrosine.

Quantitative Data on Peptide Bond Geometry

While specific crystallographic data for Glycyl-alanyl-tyrosine is not publicly available, the following table summarizes generally accepted bond lengths and angles for peptide bonds, supplemented with experimental torsion angle data from the crystal structure of the closely related tripeptide, Glycyl-L-Alanyl-L-Leucine (GAL).[3] This data provides a strong representative model for the peptide bonds in Gly-Ala-Tyr.

ParameterBondTypical ValueSource
Bond Lengths
C-N1.33 Å[4]
C=O1.24 ÅGeneral
N-Cα1.46 ÅGeneral
Cα-C1.51 ÅGeneral
Bond Angles
Cα-C-N116°[2]
C-N-Cα121°[2]
O-C-N123°[2]
Torsion Angles (from Gly-Ala-Leu)
ω₁ (Gly-Ala)-171.9°[3]
φ₂ (Ala)-67.7°[3]
ψ₂ (Ala)-38.9°[3]
ω₂ (Ala-Leu)-173.2°[3]
φ₃ (Leu)-72.2°[3]
ψ₃ (Leu)-45.3°[3]

Note: Torsion angles (ω, φ, ψ) define the conformation of the peptide backbone. The ω angle is typically close to 180° (trans) due to the partial double-bond character of the peptide bond.[5]

Peptide Bond Formation: A Dehydration Reaction

The formation of the two peptide bonds in Glycyl-alanyl-tyrosine occurs through a series of dehydration (or condensation) reactions. The carboxyl group of glycine reacts with the amino group of alanine, and subsequently, the carboxyl group of alanine reacts with the amino group of tyrosine. Each reaction releases a molecule of water.

Peptide_Bond_Formation Gly Glycine (H₂N⁺-CH₂-COO⁻) Dipeptide Glycyl-alanine + H₂O Gly->Dipeptide + Alanine - H₂O Ala Alanine (H₂N⁺-CH(CH₃)-COO⁻) Tyr Tyrosine (H₂N⁺-CH(CH₂-Ph-OH)-COO⁻) Tripeptide Glycyl-alanyl-tyrosine + H₂O Dipeptide->Tripeptide + Tyrosine - H₂O

Formation of Glycyl-alanyl-tyrosine.

Experimental Protocols for Peptide Bond Analysis

The precise bond lengths, angles, and dihedral angles of the peptide bonds in Glycyl-alanyl-tyrosine can be determined experimentally using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography of a Tripeptide

This method provides a static, high-resolution three-dimensional structure of the peptide in its crystalline state.

Methodology:

  • Peptide Synthesis and Purification:

    • Synthesize Glycyl-alanyl-tyrosine using solid-phase peptide synthesis (SPPS).

    • Purify the synthesized peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Crystallization:

    • Prepare a concentrated solution of the purified tripeptide (e.g., 10-50 mg/mL) in a suitable buffer (e.g., Tris-HCl, HEPES).

    • Screen a wide range of crystallization conditions using vapor diffusion (hanging or sitting drop) or microbatch methods. Screening kits often include various precipitants (e.g., polyethylene glycols of different molecular weights, salts like ammonium sulfate), buffers covering a range of pH values, and additives.

    • Incubate the crystallization trials at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Data Collection:

    • Carefully mount a single, well-formed crystal on a goniometer.

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.

    • Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.

    • Rotate the crystal in the X-ray beam and collect diffraction data as a series of images on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the phase problem using methods such as direct methods (for small molecules) or molecular replacement if a homologous structure is available.

    • Build an initial atomic model of the tripeptide into the resulting electron density map.

    • Refine the model against the experimental data to improve the fit and obtain accurate atomic coordinates, from which bond lengths, bond angles, and torsion angles are calculated.

X-ray_Crystallography_Workflow A Peptide Synthesis & Purification B Crystallization Screening A->B C Crystal Harvesting & Cryo-protection B->C D X-ray Diffraction Data Collection C->D E Data Processing D->E F Phase Determination E->F G Model Building F->G H Structure Refinement & Validation G->H

X-ray crystallography workflow.
2D NMR Spectroscopy for Structural Analysis in Solution

NMR spectroscopy provides information about the structure and dynamics of the peptide in solution, which is often more biologically relevant than the solid state.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified tripeptide (typically 1-5 mg) in a suitable solvent (e.g., H₂O/D₂O mixture or a deuterated buffer) to a final concentration of 1-10 mM.

    • Adjust the pH of the sample to the desired value.

    • Transfer the solution to a high-precision NMR tube.

  • 1D ¹H NMR Spectrum Acquisition:

    • Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, check for impurities, and observe the general dispersion of proton signals.

  • 2D NMR Data Acquisition:

    • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons belonging to the same amino acid residue (spin system). This is achieved by observing correlations between all scalar-coupled protons within a residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å), both within the same residue and between different residues. This is crucial for determining the sequential connectivity of the amino acids and for obtaining distance restraints for 3D structure calculation.

    • COSY (Correlation Spectroscopy): A 2D COSY spectrum can also be acquired to identify protons that are directly coupled (typically through 2-3 bonds).

  • Data Processing and Analysis:

    • Process the acquired 2D NMR data using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).

    • Resonance Assignment:

      • Use the TOCSY spectrum to identify the spin systems of Glycine, Alanine, and Tyrosine based on their characteristic chemical shifts and coupling patterns.

      • Use the NOESY spectrum to establish sequential connectivities by observing cross-peaks between the amide proton of one residue and the α-proton of the preceding residue (Hα(i) - HN(i+1)).

    • Structural Analysis:

      • The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints.

      • Coupling constants (e.g., ³J(HN-Hα)) obtained from high-resolution 1D or 2D spectra can be used to determine dihedral angle restraints via the Karplus equation.

      • These experimental restraints are then used in molecular modeling software to calculate an ensemble of 3D structures of the tripeptide that are consistent with the NMR data.

2D_NMR_Analysis_Workflow A NMR Sample Preparation B 1D ¹H Spectrum A->B C 2D TOCSY & NOESY Acquisition B->C D Data Processing C->D E Resonance Assignment (Spin Systems & Sequential) D->E F Extraction of Structural Restraints E->F G 3D Structure Calculation & Validation F->G

2D NMR analysis workflow.

Conclusion

References

H-Gly-Ala-Tyr-OH: A Technical Guide to its Synthesis, Characterization, and Scientific Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH, composed of the amino acids glycine, alanine, and tyrosine, represents a fundamental building block in the vast landscape of peptide science. While not associated with a singular, landmark discovery event, its significance has grown in parallel with the evolution of peptide synthesis methodologies. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, and its role as a model system in research. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry, biochemistry, and drug development.

Physicochemical Properties

The structural and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValue
Molecular Formula C₁₄H₁₉N₃O₅
Molecular Weight 309.32 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Amino Acid Sequence Gly-Ala-Tyr (GAY)
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with Solid-Phase Peptide Synthesis (SPPS) being the most common and efficient approach for laboratory-scale production.[1] Solution-phase synthesis and chemoenzymatic methods have also been employed.[2]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[2] The most widely used strategy for SPPS is the Fmoc/tBu approach.[2]

A generalized workflow for the synthesis of this compound via Fmoc-based SPPS is depicted below.

SPPS_Workflow resin Wang Resin fmoc_tyr Fmoc-Tyr(tBu)-OH Loading resin->fmoc_tyr 1. Loading deprotection1 Fmoc Deprotection (Piperidine in DMF) fmoc_tyr->deprotection1 2. Deprotection coupling_ala Coupling: Fmoc-Ala-OH (HBTU/HOBt, DIPEA) deprotection1->coupling_ala 3. Coupling deprotection2 Fmoc Deprotection (Piperidine in DMF) coupling_ala->deprotection2 4. Deprotection coupling_gly Coupling: Fmoc-Gly-OH (HBTU/HOBt, DIPEA) deprotection2->coupling_gly 5. Coupling deprotection3 Final Fmoc Deprotection coupling_gly->deprotection3 6. Deprotection cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) deprotection3->cleavage 7. Cleavage purification Purification (RP-HPLC) cleavage->purification 8. Purification product This compound purification->product

Fmoc-based Solid-Phase Peptide Synthesis of this compound.

This protocol is a representative example and may require optimization based on the specific resin and reagents used.

  • Resin Preparation:

    • Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

    • Wash the resin with DMF.

  • Loading of the First Amino Acid (Fmoc-Tyr(tBu)-OH):

    • Dissolve Fmoc-Tyr(tBu)-OH, a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Repeat the treatment.

    • Wash the resin thoroughly with DMF.

  • Coupling of the Second Amino Acid (Fmoc-Ala-OH):

    • Pre-activate Fmoc-Ala-OH with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a ninhydrin test to confirm complete coupling.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling for Glycine:

    • Repeat the Fmoc deprotection step as described in step 3.

    • Couple Fmoc-Gly-OH as described in step 4.

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DMF and DCM and dry thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer an alternative, often more environmentally friendly, route to peptide synthesis. These methods utilize enzymes, such as proteases, to catalyze the formation of peptide bonds. For the synthesis of this compound, a protease with specificity for the C-terminus of alanine could be used to couple a Gly-Ala ester to tyrosine.[2] Research has demonstrated that enzymes like chymotrypsin can catalyze peptide bond formation involving aromatic amino acids such as tyrosine.[2]

Biological Activity and Applications

Currently, there is a lack of specific, quantitative data in the scientific literature detailing the biological activity of this compound. Its primary role in research appears to be as a model peptide for the development and validation of synthetic methodologies and for biophysical studies.

The potential biological relevance of this compound can be inferred from the properties of its constituent amino acids:

  • Glycine (Gly): The simplest amino acid, it provides conformational flexibility to the peptide backbone.

  • Alanine (Ala): A small, non-polar amino acid that can influence local conformational preferences.

  • Tyrosine (Tyr): An aromatic amino acid with a phenolic hydroxyl group. This side chain can participate in hydrogen bonding and π-π stacking interactions.[2] The tyrosine residue is also redox-active and can be a site for post-translational modifications such as phosphorylation, which is a critical mechanism in cellular signaling.

While this compound itself has not been linked to specific signaling pathways, short peptides, in general, are known to play roles in various biological processes, including acting as signaling molecules and modulators of protein-protein interactions.

Conclusion

This compound is a simple yet significant tripeptide that has served as a valuable tool in the advancement of peptide chemistry. Its well-defined structure makes it an ideal model for studying the principles of peptide synthesis and conformation. While specific biological activities have not been extensively documented for this particular tripeptide, the functional groups of its constituent amino acids suggest the potential for various molecular interactions. Future research may yet uncover specific biological roles for this compound or its derivatives. The detailed synthetic protocols and physicochemical data provided in this guide are intended to facilitate its continued use and exploration in scientific research.

References

An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Ala-Tyr-OH Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide H-Gly-Ala-Tyr-OH. The information presented herein is intended to support research, drug development, and other scientific applications where a thorough understanding of this molecule's characteristics is essential. This document details the tripeptide's structural and chemical properties, along with established experimental protocols for their determination and characterization.

Core Physicochemical Properties

The tripeptide this compound, also known as Glycyl-L-alanyl-L-tyrosine, is composed of three amino acids linked by peptide bonds: Glycine, Alanine, and Tyrosine.[1][2] The sequence and the presence of the aromatic and hydroxyl-containing side chain of Tyrosine significantly influence its physicochemical behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₉N₃O₅Computed[2][3][4]
Molecular Weight 309.32 g/mol Computed[2][3][4]
CAS Number 92327-84-9[1][3]
Appearance White to off-white solidCommercial Suppliers[1]
Calculated Isoelectric Point (pI) ~5.5 - 6.0Estimated based on amino acid pKa values
Solubility Soluble in waterGeneral observation for small peptides[5]
Melting Point Decomposes before melting under standard conditionsGeneral observation for peptides[6]
Storage Temperature -20°C to -80°C for long-term storageCommercial Suppliers[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound, providing a foundation for its experimental investigation.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides like this compound.[7][8][9][10][11] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protocol:

  • Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is swelled in a compatible solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • First Amino Acid Attachment (Tyrosine): The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the resin. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the attached tyrosine is removed using a solution of piperidine in DMF.

  • Coupling of the Second Amino Acid (Alanine): The next amino acid, Fmoc-Ala-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form the peptide bond.

  • Repetitive Cycles: The deprotection and coupling steps are repeated for the final amino acid, Fmoc-Gly-OH.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove residual cleavage reagents.

Synthesis_Workflow Resin Resin Swelling Attach_Tyr Attach Fmoc-Tyr(tBu)-OH Resin->Attach_Tyr Deprotect1 Fmoc Deprotection Attach_Tyr->Deprotect1 Couple_Ala Couple Fmoc-Ala-OH Deprotect1->Couple_Ala Deprotect2 Fmoc Deprotection Couple_Ala->Deprotect2 Couple_Gly Couple Fmoc-Gly-OH Deprotect2->Couple_Gly Final_Deprotect Final Fmoc Deprotection Couple_Gly->Final_Deprotect Cleave Cleavage & Deprotection Final_Deprotect->Cleave Precipitate Precipitation & Washing Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify

Fig. 1: Solid-Phase Peptide Synthesis Workflow.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides to a high degree of homogeneity.[12][13][14][15] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.

Protocol:

  • Column: A C18 reversed-phase column is typically used for peptides of this size.

  • Mobile Phase: A two-solvent system is employed:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: The peptide is loaded onto the column in a low concentration of Solvent B. A linear gradient of increasing Solvent B concentration is then applied to elute the peptide. The hydrophobic nature of the tyrosine side chain will influence its retention time.

  • Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm (due to the tyrosine residue).

  • Fraction Collection and Lyophilization: Fractions corresponding to the main peptide peak are collected, pooled, and lyophilized to obtain the purified peptide as a fluffy white powder.

Characterization

Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptide.[3]

Protocol:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for peptides, typically generating the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the correct molecular weight (expected [M+H]⁺ ≈ 310.14).

  • Tandem MS (MS/MS): To confirm the amino acid sequence, the molecular ion is subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to deduce the sequence.

MS_Fragmentation G Gly A Ala Y Tyr b1 b1 (Gly) b2 b2 (Gly-Ala) b1->b2 Ala y1 y1 (Tyr) y2 y2 (Ala-Tyr) y2->y1 Ala

Fig. 2: Expected b- and y-ion fragmentation for Gly-Ala-Tyr.

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, confirming its structure.[16][17]

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling patterns of the protons and carbons are analyzed to confirm the presence of all expected functional groups and the correct connectivity.

  • 2D NMR: For unambiguous assignment of all resonances, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are performed to establish through-bond connectivities within each amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities and conformational preferences.

cIEF is a high-resolution technique used to determine the isoelectric point of peptides and proteins.[3][7][8][18][19][20][21]

Protocol:

  • Sample Preparation: The peptide is mixed with a solution of carrier ampholytes that establish a pH gradient.

  • Capillary Setup: The mixture is introduced into a capillary. The anode is placed in an acidic solution (anolyte) and the cathode in a basic solution (catholyte).

  • Focusing: An electric field is applied, causing the peptide to migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point its net charge is zero, and migration ceases.

  • Mobilization and Detection: The focused zones are then mobilized past a detector, typically by applying pressure or a salt solution to the capillary, and the absorbance is measured. The pI is determined by comparing the migration time of the peptide to that of known pI markers.

The solubility of the tripeptide can be determined using methods such as the shake-flask method or turbidimetric solubility assays.[22]

Protocol (Shake-Flask Method):

  • An excess amount of the lyophilized peptide is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • The suspension is filtered or centrifuged to remove the undissolved solid.

  • The concentration of the peptide in the supernatant is determined using a suitable analytical method, such as RP-HPLC with a calibration curve or UV-Vis spectrophotometry at 280 nm.

For many peptides, thermal decomposition occurs before melting under conventional DSC heating rates.[6] Fast Scanning Calorimetry (FSC) can be employed to outrun decomposition and measure the melting properties.[1][11][23][24][25]

Protocol (FSC):

  • A small amount of the peptide is placed on the FSC sensor.

  • The sample is subjected to very high heating rates (e.g., >1000 K/s).

  • The heat flow is measured as a function of temperature. The melting temperature (Tₘ) is identified as the peak of the endothermic melting transition.

  • By performing measurements at different heating rates and extrapolating to a zero heating rate, the true melting temperature can be estimated.

Stability Profile

The stability of this compound in solution is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. The tyrosine residue is particularly susceptible to oxidation.[19][26][27]

  • Hydrolysis: At extreme pH values and elevated temperatures, the peptide bonds can undergo hydrolysis, leading to the cleavage of the tripeptide into its constituent amino acids or smaller peptide fragments.

  • Oxidation: The phenolic side chain of tyrosine is susceptible to oxidation, which can be catalyzed by light, metal ions, and reactive oxygen species. This can lead to the formation of dityrosine cross-links or other oxidation products, potentially affecting the biological activity and physical properties of the peptide.

  • Deamidation: While this peptide does not contain asparagine or glutamine, which are prone to deamidation, the C-terminal carboxyl group can participate in other degradation reactions.

Biological Context and Potential Signaling Pathways

While there is limited information on the specific biological activity and signaling pathways of this compound, peptides containing similar sequences have been investigated. For instance, a related hexapeptide, Gly-Ala-Gly-Val-Gly-Tyr, has been shown to improve glucose transport and have beneficial effects on lipid metabolism in adipocytes. This activity was linked to the enhancement of GLUT1 expression and PI 3-kinase-dependent GLUT4 translocation.

Given its structure, this compound could potentially act as a substrate or inhibitor for various peptidases or may exert biological effects through interaction with cell surface receptors. Further research is needed to elucidate its specific biological roles.

Biological_Context Peptide This compound Receptor Cell Surface Receptor (Hypothetical) Peptide->Receptor Binding Peptidases Peptidases Peptide->Peptidases Substrate Signaling Intracellular Signaling (e.g., PI3K/Akt pathway) Receptor->Signaling Activation Response Cellular Response (e.g., Metabolic changes) Signaling->Response Modulation Degradation Degradation Products Peptidases->Degradation

Fig. 3: Hypothetical Biological Interactions of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches for its study. The provided protocols can be adapted and optimized for specific research needs. As a model peptide, it offers a valuable tool for investigating fundamental aspects of peptide chemistry and biology.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of H-Gly-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] This methodology, pioneered by Bruce Merrifield, facilitates the synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps.[3] The most prevalent strategy employed is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[4][5] This application note provides a detailed protocol for the manual solid-phase synthesis of the tripeptide H-Gly-Ala-Tyr-OH using Fmoc chemistry.

Experimental Overview

The synthesis of this compound proceeds in a C-terminal to N-terminal direction, starting with a pre-loaded Wang resin with Fmoc-Tyr(tBu)-OH. The synthesis involves sequential cycles of Fmoc deprotection and amino acid coupling. The final peptide is then cleaved from the resin and simultaneously deprotected, followed by purification and analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

ParameterValueUnitNotes
Resin
TypeWang Resin-Pre-loaded with Fmoc-Tyr(tBu)-OH
Substitution0.5mmol/g
Amount200mgFor a 0.1 mmol scale synthesis
Amino Acids
Fmoc-Ala-OH155.7mg5 equivalents
Fmoc-Gly-OH148.6mg5 equivalents
Coupling Reagent
HBTU189.7mg4.9 equivalents
Base
DIPEA174µL10 equivalents
Deprotection Agent
Piperidine in DMF20% (v/v)
Cleavage Cocktail
Trifluoroacetic acid (TFA)95% (v/v)
Triisopropylsilane (TIS)2.5% (v/v)Scavenger for carbocations
Water (H₂O)2.5% (v/v)
Purification
HPLC ColumnC18 reverse phase-
Mobile Phase A0.1% TFA in Water-
Mobile Phase B0.1% TFA in Acetonitrile-
Detection Wavelength215nmFor detection of the peptide bond

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycles (2x) cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_final_steps Finalization cluster_cleavage_purification Cleavage & Purification Resin Fmoc-Tyr(tBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Treat with 20% Piperidine/DMF Swell->Deprotection cluster_synthesis_cycle cluster_synthesis_cycle Wash_DMF_1 Wash with DMF Deprotection->Wash_DMF_1 Coupling Couple Fmoc-AA-OH/HBTU/DIPEA Wash_DMF_1->Coupling Wash_DMF_2 Wash with DMF Coupling->Wash_DMF_2 Wash_DMF_2->Deprotection Repeat for Glycine Final_Deprotection Final Fmoc Deprotection Wash_DMF_2->Final_Deprotection Wash_DCM Wash with DCM Final_Deprotection->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Cleave with TFA/TIS/H₂O Dry->Cleavage Precipitate Precipitate with cold Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by MS and HPLC Purify->Analyze cluster_final_steps cluster_final_steps cluster_cleavage_purification cluster_cleavage_purification

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

1. Resin Preparation and Swelling

  • Weigh 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) into a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Allow the resin to swell at room temperature for 30-60 minutes with occasional agitation.[6][7]

  • Drain the DMF from the reaction vessel.

2. Synthesis Cycle: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[2][6]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Synthesis Cycle: Alanine Coupling

  • In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.

  • Allow the activation mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

4. Synthesis Cycle: Glycine Coupling

  • Repeat the Fmoc deprotection steps as described in section 2.

  • In a separate vial, dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.

  • Allow the activation mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • (Optional) Perform a Kaiser test.

5. Final Fmoc Deprotection

  • Perform the final Fmoc deprotection on the N-terminal Glycine residue as described in section 2.[7]

6. Resin Washing and Drying

  • Wash the peptide-resin with dichloromethane (DCM) (5 x 5 mL) to remove residual DMF.[7]

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

7. Cleavage and Deprotection

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[2][8] For 200 mg of resin, prepare approximately 2 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours. The Tyrosine side-chain protecting group (tBu) will be removed during this step.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation and Isolation

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether.[9]

  • A white precipitate should form. Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

9. Purification and Analysis

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1][10]

  • Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

  • Monitor the elution of the peptide at 215 nm.[10]

  • Collect the fractions containing the purified peptide.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[10]

  • Assess the purity of the final product by analytical RP-HPLC. Purity levels of 80-98% can be achieved depending on the application.[10]

References

Application Note: HPLC Purification of H-Gly-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of the tripeptide H-Gly-Ala-Tyr-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). High purity of synthetic peptides is critical for their use in research, diagnostics, and therapeutic development. The method described herein utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation and high purity of the target peptide. This protocol is intended for researchers, scientists, and drug development professionals involved in peptide synthesis and purification.

Introduction

This compound is a simple tripeptide often used as a model system in biochemical and pharmaceutical research.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[2] RP-HPLC is the standard and most effective method for purifying peptides, separating molecules based on their relative hydrophobicity.[2][3]

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar.[1] A gradient of increasing organic solvent (typically acetonitrile) is used to elute components from the column.[4] More hydrophobic molecules, like the target peptide, interact more strongly with the stationary phase and are retained longer.[1] The addition of an ion-pairing agent, such as 0.1% TFA, is crucial for improving peak shape and resolution by minimizing secondary ionic interactions.[5]

This document outlines a robust two-step process involving an initial analytical method development followed by a scaled-up preparative purification to isolate this compound with high purity.

Experimental Workflow

HPLC_Purification_Workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification CrudePeptide Crude this compound (Post-SPPS) SamplePrep Sample Preparation (Dissolution in Mobile Phase A) CrudePeptide->SamplePrep AnalyticalRun Analytical HPLC (Method Optimization) SamplePrep->AnalyticalRun PreparativeRun Preparative HPLC (Scale-up Purification) SamplePrep->PreparativeRun MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H₂O B: 0.1% TFA in ACN) MobilePhasePrep->AnalyticalRun MobilePhasePrep->PreparativeRun AnalyticalRun->PreparativeRun Optimized Method FractionCollection Fraction Collection (Based on UV Signal) PreparativeRun->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling >95% Purity Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Pure this compound (Lyophilized Powder) Lyophilization->PurePeptide

Caption: Workflow for the purification of this compound.

Materials and Methods

3.1. Equipment and Materials The equipment and materials required for the purification process are summarized in Table 1.

Item Specification
HPLC SystemPreparative HPLC system with gradient pump, autosampler/manual injector, and UV detector
Analytical ColumnC18 Reverse-Phase, 5 µm particle size, 300 Å pore size, 4.6 x 250 mm
Preparative ColumnC18 Reverse-Phase, 5-10 µm particle size, 300 Å pore size, 21.2 x 250 mm
Data AcquisitionChromatography Data Station (CDS)
SolventsHPLC Grade Acetonitrile (ACN) and Ultrapure Water
ReagentTrifluoroacetic Acid (TFA), HPLC Grade
SampleCrude this compound (synthesized via SPPS)
Post-ProcessingLyophilizer (Freeze-Dryer)

Table 1: HPLC System and Materials.

Detailed Protocols

4.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To 1000 mL of ultrapure water, add 1.0 mL of TFA to make a 0.1% (v/v) solution. Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of TFA to make a 0.1% (v/v) solution. Degas the solution similarly.[4]

4.2. Sample Preparation

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. A typical starting concentration is 10-20 mg/mL.

  • Ensure the sample is fully dissolved. If solubility is an issue, a small percentage of Mobile Phase B can be added.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4.3. Protocol 1: Analytical Method Development The goal of this step is to optimize the separation on a smaller analytical column before scaling up.[4]

  • Equilibrate the analytical C18 column (4.6 x 250 mm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.

  • Inject a small volume (10-20 µL) of the prepared sample.

  • Run a scouting gradient to determine the approximate elution time of the peptide. A typical scouting gradient is 5% to 95% Mobile Phase B over 30 minutes.[5]

  • Based on the retention time from the scouting run, design a shallower, more focused gradient to optimize the resolution between the target peptide and its impurities. For example, if the peptide elutes at 30% B, a focused gradient could be 20% to 40% B over 20-30 minutes.

4.4. Protocol 2: Preparative Scale-Up Purification

  • Replace the analytical column with the preparative C18 column (21.2 x 250 mm).

  • Equilibrate the column with the starting conditions of the optimized gradient developed in Protocol 1.

  • Load the filtered crude peptide solution onto the column. The loading amount depends on the column capacity, typically in the range of 1-2 mg per mL of packed column volume.[6]

  • Execute the preparative purification using the optimized gradient parameters, adjusting the flow rate according to the larger column diameter.

  • Monitor the column effluent using the UV detector at both 220 nm (for peptide bonds) and 280 nm (for the tyrosine side chain).[1]

  • Collect fractions of the eluate as the main peak corresponding to this compound appears.

4.5. Protocol 3: Purity Analysis and Post-Purification

  • Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).

  • Combine all fractions that show a purity level of ≥95% (or the desired purity).

  • Freeze the pooled fractions at -80°C until completely solid.

  • Lyophilize the frozen solution under high vacuum until all solvent is removed, yielding the purified peptide as a white, fluffy powder.[2][4] Store the lyophilized peptide at -20°C or lower.

Optimized Purification Parameters

The following table summarizes a typical set of optimized parameters for the preparative purification of this compound.

Parameter Value Rationale/Notes
Column Preparative C18, 10 µm, 300 Å, 21.2 x 250 mmC18 provides hydrophobic interaction. Wide pores are suitable for peptides.[1]
Mobile Phase A 0.1% TFA in WaterAqueous phase; TFA acts as an ion-pairing agent for sharp peaks.[1][5]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for eluting the peptide.[4]
Gradient 15% to 45% B over 40 minutesA focused gradient optimized for separating the target peptide from impurities.
Flow Rate 18.0 mL/minScaled up from an analytical flow rate of 1.0 mL/min for the larger column diameter.
Detection UV at 220 nm and 280 nm220 nm for the peptide bond; 280 nm is specific for the tyrosine residue.[1]
Column Temp. Ambient (~25°C)Sufficient for robust separation.
Injection Volume 1-10 mLDependent on sample concentration and column loading capacity.

Table 2: Optimized Preparative HPLC Parameters for this compound Purification.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from a crude synthetic mixture. By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>95%), which is essential for subsequent scientific applications. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield.

References

Application Note: Sequence Confirmation of H-Gly-Ala-Tyr-OH by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sequence confirmation of the tripeptide H-Gly-Ala-Tyr-OH using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The methodology covers sample preparation, instrument parameters, and data analysis, focusing on the characteristic fragmentation pattern to verify the amino acid sequence. This guide is intended for researchers, scientists, and professionals in drug development and proteomics who utilize mass spectrometry for peptide characterization.

Introduction

This compound is a simple tripeptide often used as a model compound in the development of analytical methods for peptide and protein analysis. Accurate determination of its primary structure is crucial for its use in various research applications. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful technique for peptide sequencing.[1] By analyzing the fragmentation pattern of the protonated peptide, the sequence of amino acid residues can be unequivocally confirmed. This is achieved by identifying the series of b- and y-ions, which are fragments that contain the N-terminus and C-terminus of the peptide, respectively.[2]

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. To enhance ionization, add formic acid to the final solution to a concentration of 0.1% (v/v).

Mass Spectrometry Analysis

The following parameters are provided as a general guideline and should be optimized for the specific mass spectrometer being used.

Table 1: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 150 °C
Desolvation Gas Flow 500 - 800 L/hr
Cone Gas Flow 20 - 50 L/hr
MS Scan Range m/z 100 - 500
MS/MS Selection Isolate and fragment the [M+H]⁺ ion
Collision Gas Argon
Collision Energy 10 - 30 eV (optimized for fragmentation)
MS/MS Scan Range m/z 50 - 350

Data Analysis and Expected Results

The theoretical monoisotopic mass of the neutral peptide this compound (C₁₄H₁₉N₃O₅) is 309.1325 Da. Therefore, the protonated molecule ([M+H]⁺) is expected at an m/z of 310.1403.

Upon collision-induced dissociation, the peptide backbone fragments at the amide bonds, generating a series of b- and y-ions. The expected monoisotopic masses of the primary fragment ions for this compound are listed in Table 2.

Table 2: Theoretical m/z of Precursor and Fragment Ions for this compound

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor Gly-Ala-Tyr310.1403
b-ions
b₁Gly58.0293
b₂Gly-Ala129.0664
y-ions
y₁Tyr182.0817
y₂Ala-Tyr253.1188

The presence of a complete or near-complete series of b- and y-ions in the MS/MS spectrum confirms the amino acid sequence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL + 0.1% FA) stock->working esi 3. Electrospray Ionization (Positive Mode) working->esi ms1 4. MS Scan (Precursor Ion Detection) esi->ms1 cid 5. MS/MS (Collision-Induced Dissociation) ms1->cid fragment_analysis 6. Fragment Ion Analysis (b- and y-ions) cid->fragment_analysis sequence_confirmation 7. Sequence Confirmation fragment_analysis->sequence_confirmation

Caption: Experimental workflow for the sequence confirmation of this compound.

fragmentation_pathway cluster_peptide This compound ([M+H]⁺ = 310.14) cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) peptide H₂N-Gly-Ala-Tyr-COOH b1 b₁ Gly m/z = 58.03 peptide->b1 Cleavage after Gly y2 y₂ Ala-Tyr m/z = 253.12 peptide->y2 Cleavage before Tyr b2 b₂ Gly-Ala m/z = 129.07 b1->b2 Cleavage after Ala y1 y₁ Tyr m/z = 182.08 y2->y1 Cleavage before Ala

Caption: Fragmentation pathway of this compound showing the formation of b- and y-ions.

Conclusion

This application note demonstrates a straightforward and reliable method for the sequence confirmation of the tripeptide this compound using ESI-MS/MS. By following the outlined protocol and analyzing the resulting fragmentation pattern, researchers can confidently verify the primary structure of this and other simple peptides. The provided experimental parameters serve as a starting point and should be optimized for the specific instrumentation available.

References

Application Notes and Protocols: H-Gly-Ala-Tyr-OH in Protein Folding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH serves as a valuable model system in the intricate field of protein folding and misfolding studies. Its simple, well-defined structure, composed of glycine, alanine, and tyrosine residues, allows for the systematic investigation of fundamental molecular interactions that govern the complex process of protein architecture formation. The inherent flexibility of the glycine backbone, the α-helical propensity of alanine, and the aromatic and hydrogen-bonding capabilities of tyrosine provide a unique platform to dissect the forces driving folding, stability, and aggregation.[1] These application notes provide an overview of its utility and detailed protocols for its study.

Key Applications

This compound is instrumental in several key areas of protein folding research:

  • Elucidation of Early Folding Events: By studying the conformational preferences of this tripeptide, researchers can gain insights into the initial stages of protein folding, such as the formation of turns and local secondary structures.

  • Understanding Amino Acid Interactions: The defined sequence allows for the precise study of side-chain interactions, including hydrophobic effects (alanine), aromatic stacking (tyrosine), and hydrogen bonding (tyrosine), which are critical for stabilizing protein structures.

  • Modeling Protein Aggregation and Amyloidosis: Due to its potential to form intermolecular interactions, this compound can be used as a simplified model to study the mechanisms of protein aggregation and the formation of amyloid fibrils, which are hallmarks of numerous neurodegenerative diseases.

  • Biophysical Technique Development and Calibration: The well-characterized nature of this tripeptide makes it a suitable standard for calibrating and validating biophysical instrumentation used in protein folding studies.

Data Presentation

Table 1: Circular Dichroism (CD) Spectroscopy Data

This table presents hypothetical mean residue ellipticity data, which is used to infer the secondary structure content of the peptide under different solvent conditions. An increase in negative ellipticity at 222 nm is indicative of α-helical content, while signals around 217 nm can suggest β-sheet structures.

Solvent ConditionWavelength (nm)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)
10 mM Phosphate Buffer, pH 7.4190+5000
208-4000
222-3500
50% Trifluoroethanol (TFE)192-15000
208-8000
222-8500
8 M Urea200-1500
2200

Table 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation

This table illustrates the change in fluorescence intensity over time when the peptide is incubated under conditions that may promote aggregation. An increase in ThT fluorescence suggests the formation of amyloid-like fibrils.

Incubation Time (hours)ThT Fluorescence Intensity (Arbitrary Units)Standard Deviation
05.20.5
126.10.7
2415.81.2
4845.33.5
7288.95.1

Table 3: ¹H NMR Chemical Shift Assignments

This table provides representative chemical shifts for the protons in this compound. Deviations from random coil values can indicate the presence of stable secondary structures.

ResidueProtonChemical Shift (ppm)
Glycine (Gly)α-CH₂3.97
NH8.35
Alanine (Ala)α-CH4.35
β-CH₃1.40
NH8.15
Tyrosine (Tyr)α-CH4.60
β-CH₂3.05, 3.15
Aromatic (δ)7.10
Aromatic (ε)6.80
NH7.95
OH9.50

Experimental Protocols

1. Peptide Synthesis and Purification

A solid-phase peptide synthesis (SPPS) approach is commonly employed for the production of this compound.

  • Resin: Wang or Rink Amide resin.

  • Protection Strategy: Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino groups and appropriate side-chain protecting groups (e.g., tBu for Tyrosine's hydroxyl group).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

  • Deprotection: 20% piperidine in DMF (dimethylformamide) to remove the Fmoc group.

  • Cleavage and Deprotection: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is utilized to assess the secondary structure of the peptide in solution.

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement is typically between 0.1 and 0.2 mg/mL.

  • Instrumentation: Use a calibrated spectropolarimeter.

  • Measurement Parameters:

    • Wavelength range: 190-260 nm.

    • Path length: 1 mm quartz cuvette.

    • Bandwidth: 1 nm.

    • Scan speed: 50 nm/min.

    • Data pitch: 0.5 nm.

    • Accumulations: 3-5 scans for signal averaging.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), d is the path length in cm, and c is the concentration in g/mL.

    • Analyze the resulting spectrum for characteristic secondary structure signals.

3. Thioflavin T (ThT) Fluorescence Assay

This assay is employed to monitor the formation of amyloid-like aggregates.

  • Reagent Preparation:

    • Prepare a 1 mM Thioflavin T stock solution in water and store it in the dark.

    • Prepare the this compound solution at the desired concentration (e.g., 1 mg/mL) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Incubate the peptide solution at 37°C with gentle agitation to promote aggregation.

    • At various time points, take aliquots of the peptide solution.

    • Dilute the aliquot into a ThT working solution (e.g., 20 µM ThT in buffer).

    • Measure the fluorescence intensity using a fluorometer with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Plot the fluorescence intensity against incubation time to monitor the kinetics of aggregation. A sigmoidal curve is often indicative of nucleated polymerization.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide at the atomic level.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM. Add a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • NMR Experiments:

    • 1D ¹H NMR: To get a general overview of the sample and check for purity.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the chemical shifts of all protons by analyzing the TOCSY and NOESY spectra.

    • Use the NOE cross-peak intensities to calculate inter-proton distances.

    • Employ molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of this compound in protein folding.

Experimental_Workflow_CD_Spectroscopy cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide This compound Solution Sample Final Sample (0.1-0.2 mg/mL) Peptide->Sample Buffer Buffer (e.g., 10 mM Phosphate) Buffer->Sample Cuvette 1 mm Quartz Cuvette Sample->Cuvette Spectropolarimeter Spectropolarimeter RawData Raw Ellipticity Data Spectropolarimeter->RawData Cuvette->Spectropolarimeter Process Buffer Subtraction & Conversion to [θ] RawData->Process Spectrum Mean Residue Ellipticity Spectrum Process->Spectrum Interpretation Secondary Structure Interpretation Spectrum->Interpretation

Caption: Workflow for Circular Dichroism (CD) Spectroscopy Analysis.

Aggregation_Monitoring_Workflow Peptide_Sol This compound Solution Incubation Incubation (37°C, agitation) Peptide_Sol->Incubation Aliquots Take Aliquots at Time Points (0, 12, 24, 48, 72h) Incubation->Aliquots ThT_Mix Mix with ThT Solution Aliquots->ThT_Mix Fluorescence Measure Fluorescence (Ex: 440 nm, Em: 485 nm) ThT_Mix->Fluorescence Data_Analysis Plot Fluorescence vs. Time Fluorescence->Data_Analysis Kinetics_Curve Aggregation Kinetics Curve Data_Analysis->Kinetics_Curve

Caption: Thioflavin T (ThT) Assay Workflow for Aggregation Monitoring.

Protein_Folding_Concepts Unfolded Unfolded State (Random Coil) Folded Native Folded State (Biologically Active) Unfolded->Folded Folding Misfolded Misfolded Intermediates Unfolded->Misfolded Misfolding Folded->Unfolded Unfolding Folded->Misfolded Partial Unfolding Misfolded->Folded Correct Folding Aggregates Aggregates/Amyloid Fibrils (Pathological) Misfolded->Aggregates Aggregation

Caption: Conceptual Pathways in Protein Folding and Misfolding.

References

Using H-Gly-Ala-Tyr-OH as a substrate for enzyme kinetics assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Using H-Gly-Ala-Tyr-OH as a Substrate for Carboxypeptidase A (CPA) Enzyme Kinetics Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide this compound is a valuable substrate for studying the kinetics of exopeptidases, particularly Carboxypeptidase A (CPA). CPA is a metalloenzyme that catalyzes the hydrolysis of the C-terminal peptide bond, showing a strong preference for residues with aromatic or bulky aliphatic side chains, such as tyrosine.[1] The well-defined structure of this compound makes it an excellent model for investigating enzyme activity, specificity, and inhibition.[2] This document provides detailed protocols for using this compound in CPA kinetic assays, focusing on High-Performance Liquid Chromatography (HPLC) and o-phthaldialdehyde (OPA) based detection methods.

Principle of the Assay

Carboxypeptidase A cleaves the C-terminal tyrosine from the tripeptide substrate this compound, yielding the dipeptide H-Gly-Ala-OH and L-Tyrosine.

Enzymatic Reaction: this compound + H₂O ---(Carboxypeptidase A)---> H-Gly-Ala-OH + L-Tyrosine

The rate of this reaction can be determined by measuring the rate of product formation (L-Tyrosine) over time. This application note describes two primary methods for quantification:

  • HPLC-Based Assay: A discontinuous assay where the reaction is stopped at various time points, and the concentration of L-Tyrosine is quantified by reverse-phase HPLC. This method offers high specificity and accuracy.

  • OPA-Based Spectrophotometric Assay: A discontinuous assay where the reaction is stopped, and the released L-Tyrosine, which contains a primary amine, is derivatized with o-phthaldialdehyde (OPA). The resulting isoindole product can be quantified by measuring its absorbance at 340 nm.[3]

Substrate Characteristics

The physical and chemical properties of the substrate are summarized in the table below.

PropertyValueReference
Full Name Glycyl-L-alanyl-L-tyrosine[2]
Molecular Formula C₁₄H₁₉N₃O₅[4]
Molecular Weight 309.32 g/mol [4]
Monoisotopic Mass 309.13247072 Da[4]
CAS Number 92327-84-9[2][4]
Appearance White to off-white powder-
Solubility Soluble in water and PBS.[5]-

Diagrams and Visualizations

Enzymatic_Reaction

Assay_Workflow

Michaelis_Menten_Concept

Experimental Protocols

Materials and Reagents
  • Substrate: this compound (MW: 309.32 g/mol )

  • Enzyme: Bovine Pancreatic Carboxypeptidase A (CPA), suspension in water

  • Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 37°C

  • Quenching Solution: 1 M Hydrochloric Acid (HCl)

  • For HPLC Assay:

    • HPLC grade water

    • HPLC grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • L-Tyrosine standard

  • For OPA Assay:

    • Boric acid buffer (e.g., 0.1 M, pH 10.4)

    • o-phthaldialdehyde (OPA)

    • 2-Mercaptoethanol or other thiol

    • Methanol

    • L-Tyrosine standard

Protocol 1: HPLC-Based Assay (Discontinuous)

This protocol is recommended for its high accuracy and specificity in quantifying L-Tyrosine.

1. Reagent Preparation:

  • Assay Buffer: Prepare a solution containing 50 mM Tris-HCl and 500 mM NaCl. Adjust pH to 7.5 at 37°C.

  • Substrate Stock (10 mM): Dissolve 30.93 mg of this compound in 10 mL of Assay Buffer. Prepare serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 mM to 5 mM for the kinetic assay.

  • Enzyme Stock (e.g., 1 mg/mL): Dilute the commercial CPA suspension in cold Assay Buffer to a suitable stock concentration. Keep on ice. Further dilute to a working concentration (e.g., 1-10 µg/mL) immediately before use.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.

2. Enzymatic Reaction:

  • Pre-warm substrate solutions of varying concentrations to 37°C in microcentrifuge tubes.

  • For each concentration, prepare a tube with 450 µL of the substrate solution.

  • Initiate the reaction by adding 50 µL of the CPA working solution to each tube. Final volume will be 500 µL.

  • Incubate the reaction mixture at 37°C.

  • At specific time intervals (e.g., 0, 2, 5, 10, and 15 minutes), withdraw a 50 µL aliquot and immediately transfer it to a new tube containing 50 µL of 1 M HCl to quench the reaction.

  • Centrifuge the quenched samples at >10,000 x g for 5 minutes to pellet the denatured enzyme.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Detection: UV at 275 nm (for Tyrosine).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 40% B

    • 20-25 min: 40% B

    • 25-30 min: Return to 5% B and equilibrate.

  • Quantification: Create a standard curve by injecting known concentrations of L-Tyrosine (prepared in a 1:1 mixture of Assay Buffer and 1 M HCl). Calculate the concentration of L-Tyrosine in the experimental samples based on the peak area.

Protocol 2: OPA-Based Spectrophotometric Assay (Discontinuous)

This protocol provides a simpler, high-throughput alternative to HPLC.

1. Reagent Preparation:

  • Assay Buffer, Substrate, and Enzyme Stocks: Prepare as described in Protocol 1.

  • OPA Reagent: Dissolve 40 mg of OPA in 1 mL of methanol. Add this to 25 mL of 0.1 M Boric acid buffer (pH 10.4). Add 100 µL of 2-Mercaptoethanol. Mix and bring the final volume to 50 mL with the boric acid buffer. Store in a dark, sealed container.[3][7]

2. Enzymatic Reaction and Quenching:

  • Perform the enzymatic reaction and quenching steps exactly as described in Protocol 1 (steps 1-5).

3. Derivatization and Measurement:

  • In a 96-well plate, add 20 µL of the quenched sample supernatant.

  • Add 200 µL of the OPA Reagent to each well.

  • Incubate at room temperature for 2 minutes, protected from light.[3]

  • Measure the absorbance at 340 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of L-Tyrosine. The standards should be prepared in the same quenched reaction buffer to account for matrix effects. Calculate the amount of L-Tyrosine produced in your samples from this curve.

Data Presentation and Analysis

Data Analysis
  • For each substrate concentration, plot the concentration of L-Tyrosine produced versus time.

  • The initial velocity (v₀) is the slope of the linear portion of this curve.

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

    • v₀ = (Vmax * [S]) / (Km + [S])

Illustrative Kinetic Data

The following table presents hypothetical but realistic kinetic parameters for the hydrolysis of this compound by bovine pancreatic CPA, based on values reported for similar tripeptide substrates.[8]

ParameterIllustrative ValueDescription
Km 1.5 mMMichaelis constant; indicates the substrate concentration at which the reaction rate is half of Vmax.
Vmax 80 µmol/min/mgMaximum reaction velocity at saturating substrate concentration, per mg of enzyme.
kcat 40 s⁻¹Turnover number; the number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km 2.67 x 10⁴ M⁻¹s⁻¹Catalytic efficiency; reflects the enzyme's overall ability to convert substrate to product.

Troubleshooting

IssuePossible CauseSuggested Solution
No or very low enzyme activity Inactive enzyme.Use a fresh enzyme dilution. Ensure proper storage conditions (-20°C or as recommended).
Incorrect buffer pH.Verify the pH of the assay buffer at the reaction temperature (37°C).
Presence of inhibitors (e.g., EDTA).Use deionized, high-purity water. Avoid chelating agents as CPA is a metalloenzyme.
High background in OPA assay Contamination with primary amines.Use high-purity reagents. Run a blank reaction without enzyme to subtract background.
OPA reagent degradation.Prepare OPA reagent fresh and protect from light.[7]
Poor peak separation in HPLC Inappropriate gradient or column.Optimize the HPLC gradient (slope, duration). Ensure the C18 column is in good condition.
Non-linear reaction progress curves Substrate depletion.Use lower enzyme concentration or shorter time points. Ensure substrate concentration is well above Km for initial rate measurements.
Enzyme instability.Check if the enzyme is stable under the assay conditions for the duration of the experiment.

References

Application Notes and Protocols: H-Gly-Ala-Tyr-OH in Studying Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH is a valuable tool in the study of peptide-protein interactions. Its simple, well-defined structure, featuring a flexible glycine residue, a non-polar alanine residue, and an aromatic tyrosine residue, makes it an ideal model for dissecting the fundamental forces that govern molecular recognition. The tyrosine residue, in particular, is of significant interest due to its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial in many biological recognition events.[1] These characteristics allow this compound to be employed in a variety of biophysical and biochemical assays to probe binding affinities, kinetics, and thermodynamics of peptide-protein interactions.

This document provides detailed application notes and experimental protocols for utilizing this compound in studying these interactions, with a focus on its potential role as a competitive inhibitor of tyrosinase and its relevance to cellular targeting signals.

Application 1: Characterization of Peptide-Protein Binding Affinity and Thermodynamics using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative analysis of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Quantitative Data Summary

The following table summarizes representative thermodynamic parameters for the interaction of a tripeptide, such as this compound, with a target protein, illustrating a moderate binding affinity.

ParameterValueInterpretation
Dissociation Constant (Kd)50 µMIndicates a moderate binding affinity, typical for small peptide-protein interactions.[1]
Stoichiometry (n)1.1Suggests a 1:1 binding model between the peptide and the protein.[1]
Enthalpy Change (ΔH)-8.5 kcal/molAn exothermic reaction, indicating favorable hydrogen bonding or van der Waals interactions are driving the binding.[1]
Entropy Change (TΔS)-1.5 kcal/molThe binding event leads to a slight decrease in the overall entropy of the system.
Gibbs Free Energy (ΔG)-7.0 kcal/molThe negative value indicates a spontaneous binding event.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for characterizing the binding of this compound to a target protein.

Materials:

  • This compound peptide (high purity, >95%)

  • Target protein (e.g., Mushroom Tyrosinase), purified and buffer-exchanged

  • ITC instrument (e.g., MicroCal ITC200)

  • Degasser

  • Dialysis buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Hamilton syringe

Procedure:

  • Sample Preparation:

    • Prepare a 400 µM solution of this compound in the dialysis buffer.

    • Prepare a 40 µM solution of the target protein in the same dialysis buffer. It is crucial that both the peptide and protein are in identical buffer to minimize heat of dilution effects.

    • Degas both solutions for 10-15 minutes to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power to 5 µcal/sec and the stirring speed to 750 rpm.

    • Equilibrate the instrument with the dialysis buffer in both the sample and reference cells.

  • Loading the Calorimeter:

    • Carefully load approximately 350 µL of the 40 µM protein solution into the sample cell, avoiding the introduction of air bubbles.

    • Load approximately 80 µL of the 400 µM peptide solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.5 µL to account for any initial mixing artifacts.

    • Program a series of 20-25 injections of 2.0 µL each, with a spacing of 180 seconds between injections to allow the system to return to baseline.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Peptide Prepare 400 µM This compound Degas Degas Solutions Prep_Peptide->Degas Prep_Protein Prepare 40 µM Target Protein Prep_Protein->Degas Load_ITC Load Protein into Cell & Peptide into Syringe Degas->Load_ITC Run_ITC Perform Titration Load_ITC->Run_ITC Integrate Integrate Raw Data Run_ITC->Integrate Fit Fit to Binding Model Integrate->Fit Results Determine Kd, n, ΔH Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Application 2: Kinetic Analysis of Peptide-Protein Interactions using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Quantitative Data Summary

The following table presents hypothetical kinetic parameters for the interaction of this compound with an immobilized protein target.

ParameterValueUnit
Association Rate (kon)1.5 x 103M-1s-1
Dissociation Rate (koff)7.5 x 10-2s-1
Dissociation Constant (Kd)50µM
Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the kinetics of this compound binding to a target protein immobilized on a sensor chip.

Materials:

  • This compound peptide (high purity, >95%)

  • Target protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.

  • Kinetic Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 1 µM to 200 µM).

    • Inject the peptide solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface.

    • After each peptide injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different peptide concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the Kd from the ratio of koff/kon.

SPR_Workflow cluster_immobilization Protein Immobilization cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip Immobilize Inject Target Protein Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject_Peptide Inject this compound (Concentration Series) Deactivate->Inject_Peptide Regenerate Regenerate Surface Inject_Peptide->Regenerate Subtract_Ref Reference Subtraction Inject_Peptide->Subtract_Ref Regenerate->Inject_Peptide Fit_Kinetics Fit to Kinetic Model Subtract_Ref->Fit_Kinetics Results Determine kon, koff, Kd Fit_Kinetics->Results

Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.

Application 3: this compound as a Competitive Inhibitor of Tyrosinase

The tyrosine residue in this compound makes it a potential substrate or competitive inhibitor for enzymes that act on tyrosine, such as tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries.

Competitive Inhibition Mechanism

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The degree of inhibition depends on the concentrations of the substrate and the inhibitor, and the respective affinities of the enzyme for each.

Competitive_Inhibition Enzyme Tyrosinase (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I Substrate L-DOPA (S) Inhibitor This compound (I) ES->Enzyme Product Dopaquinone (P) ES->Product k_cat EI->Enzyme Product->Enzyme + E

Caption: Mechanism of competitive inhibition of tyrosinase.

Experimental Protocol: Enzyme Inhibition Assay

This protocol describes how to determine the inhibitory effect of this compound on tyrosinase activity using a spectrophotometric assay.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of tyrosinase solution to each well.

    • Add varying concentrations of the this compound inhibitor to the wells.

    • Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for 5 minutes at room temperature.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding a fixed volume of the L-DOPA substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (the wavelength at which dopachrome, the product of L-DOPA oxidation, absorbs) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity as a function of substrate concentration for different inhibitor concentrations (Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

Application 4: Investigating Lysosomal Targeting Signals

The sequence motif Tyr-X-X-hydrophobic residue (where X is any amino acid) is a well-established signal for the targeting of transmembrane proteins, such as LAMP-1, to lysosomes.[1][2][3] Peptides containing this motif can be used to study the molecular machinery responsible for this sorting process. This compound can serve as a basic model, and can be extended to H-Tyr-Gln-Thr-Ile-OH to more closely mimic the LAMP-1 signal.

LAMP-1 Lysosomal Targeting Pathway

The diagram below illustrates the trafficking of LAMP-1 from the trans-Golgi network to the lysosome, a process mediated by the recognition of its tyrosine-based sorting motif by adaptor protein (AP) complexes. Peptides mimicking this motif can be used in pull-down assays or as competitive inhibitors to identify and characterize the proteins that recognize this signal.

Lysosomal_Targeting cluster_secretory Secretory Pathway cluster_endocytic Endocytic Pathway TGN trans-Golgi Network (TGN) Vesicle Clathrin-coated Vesicle TGN->Vesicle Budding Early_Endosome Early Endosome Vesicle->Early_Endosome Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome LAMP1 LAMP-1 with Tyr-Gln-Thr-Ile motif AP_Complex Adaptor Protein (AP) Complex LAMP1->AP_Complex Binding Peptide H-Tyr-Gln-Thr-Ile-OH (Competitive Peptide) Peptide->AP_Complex Competitive Inhibition

Caption: LAMP-1 lysosomal targeting pathway and the role of competitive peptides.

Conclusion

This compound and related short peptides are versatile reagents for the investigation of peptide-protein interactions. They can be utilized in a range of biophysical and biochemical assays to obtain quantitative data on binding affinity, kinetics, and thermodynamics. Furthermore, their use as model substrates, competitive inhibitors, or mimics of biological motifs provides valuable insights into enzyme mechanisms and cellular trafficking pathways. The protocols and application notes provided here serve as a guide for researchers to effectively employ these peptides in their studies.

References

Application Notes and Protocols for the Structural Elucidaion of H-Gly-Ala-Tyr-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of the tripeptide H-Gly-Ala-Tyr-OH using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are provided, along with expected data and interpretation strategies.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the primary and three-dimensional structure of peptides and proteins in solution. For a small tripeptide such as this compound, a combination of 1D and 2D NMR experiments can unambiguously determine the amino acid sequence and confirm the covalent structure. This is achieved by identifying the individual amino acid spin systems and then establishing the connectivity between them through scalar and dipolar couplings.

Predicted NMR Data

While experimental conditions can influence exact chemical shifts, the following tables summarize the expected ¹H and ¹³C chemical shift ranges for the amino acid residues in this compound, based on typical values for these residues in short peptides.[1][2][3][4][5][6]

Table 1: Predicted ¹H Chemical Shifts (ppm) for this compound in D₂O

ResidueHδ (ring)Hε (ring)Amide NH
Glycine (Gly)3.8 - 4.0---8.1 - 8.5
Alanine (Ala)4.2 - 4.41.3 - 1.5 (CH₃)--8.0 - 8.4
Tyrosine (Tyr)4.4 - 4.62.9 - 3.27.0 - 7.26.7 - 6.97.8 - 8.2

Table 2: Predicted ¹³C Chemical Shifts (ppm) for this compound in D₂O

ResidueCγ (ring)Cδ (ring)Cε (ring)Cζ (ring)Carbonyl (C')
Glycine (Gly)42 - 44-----172 - 175
Alanine (Ala)50 - 5317 - 20----174 - 177
Tyrosine (Tyr)55 - 5836 - 39128 - 130130 - 132115 - 117155 - 158173 - 176

Experimental Workflow and Logic

The structural elucidation of this compound by NMR follows a logical progression of experiments and data analysis. The overall workflow is depicted below.

Peptide Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Interpretation SamplePrep Peptide Sample Preparation NMR_1D 1D ¹H Spectrum SamplePrep->NMR_1D NMR_2D_Homo 2D Homonuclear (COSY, TOCSY) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear (HSQC, HMBC) NMR_1D->NMR_2D_Hetero SpinSystem Identify Amino Acid Spin Systems (TOCSY) NMR_2D_Homo->SpinSystem ProtonCarbon Assign ¹H-¹³C Correlations (HSQC) NMR_2D_Hetero->ProtonCarbon Sequencing Establish Sequential Connectivity (HMBC, NOESY) SpinSystem->Sequencing ProtonCarbon->Sequencing StructureConfirm Confirm Final Structure Sequencing->StructureConfirm

Caption: Workflow for the structural elucidation of this compound by NMR.

Detailed Experimental Protocols

The following are detailed protocols for the acquisition of NMR data on a 600 MHz spectrometer equipped with a cryoprobe.[7][8][9][10]

Sample Preparation
  • Dissolve the Peptide: Dissolve approximately 1-5 mg of this compound in 500 µL of D₂O (99.9%). For observation of exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O can be used.

  • Adjust pH: Adjust the pH of the sample to a value between 4 and 5 to slow down the exchange of amide protons with the solvent. This can be done by adding small aliquots of dilute DCl or NaOD.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.

1D ¹H NMR Spectroscopy
  • Purpose: To obtain an overview of the proton signals and to optimize acquisition parameters for 2D experiments.

  • Pulse Program (Bruker): zg30 or noesypresat (with water suppression)

  • Key Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Transmitter Frequency Offset (O1p): Centered on the water resonance (approx. 4.7 ppm)

    • Acquisition Time (AQ): 2-4 seconds[10]

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 16-64

    • Temperature: 298 K

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar couplings between protons that are two or three bonds apart, primarily for correlating Hα and Hβ protons within each amino acid residue.

  • Pulse Program (Bruker): cosygpprqf

  • Key Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 12 ppm

    • Transmitter Frequency Offset (O1p): Centered on the water resonance

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1.5 seconds

2D TOCSY (Total Correlation Spectroscopy)
  • Purpose: To identify all protons within a spin system (i.e., all non-exchangeable protons of an amino acid residue). This is the primary experiment for identifying the amino acid types.

  • Pulse Program (Bruker): mlevphpr

  • Key Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 12 ppm

    • Transmitter Frequency Offset (O1p): Centered on the water resonance

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1.5 seconds

    • TOCSY Mixing Time: 60-80 ms

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate each proton with its directly attached carbon atom. This experiment requires a ¹³C-labeled sample for optimal sensitivity, but can be performed on natural abundance samples with longer acquisition times.

  • Pulse Program (Bruker): hsqcedetgpsisp2

  • Key Acquisition Parameters:

    • ¹H (F2) Spectral Width: 12 ppm

    • ¹³C (F1) Spectral Width: 180 ppm

    • ¹H Transmitter Offset (O1p): Centered on the water resonance

    • ¹³C Transmitter Offset (O2p): Centered around 70 ppm

    • Number of Increments (TD in F1): 128-256

    • Number of Scans (NS): 32-128

    • Relaxation Delay (D1): 1.5 seconds

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To observe long-range correlations (2-3 bonds) between protons and carbons. This is crucial for sequencing the peptide by observing correlations across the peptide bond, for example, from an Hα of one residue to the carbonyl carbon (C') of the preceding residue.

  • Pulse Program (Bruker): hmbcgplpndqf

  • Key Acquisition Parameters:

    • ¹H (F2) Spectral Width: 12 ppm

    • ¹³C (F1) Spectral Width: 220 ppm

    • ¹H Transmitter Offset (O1p): Centered on the water resonance

    • ¹³C Transmitter Offset (O2p): Centered around 100 ppm

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 32-128

    • Relaxation Delay (D1): 1.5 seconds

Data Interpretation and Structural Elucidation

The following outlines the logical process for interpreting the acquired NMR spectra to determine the structure of this compound.

Data Interpretation Logic TOCSY TOCSY Spectrum: Identify Spin Systems HSQC HSQC Spectrum: Assign Cα/Hα, Cβ/Hβ, etc. TOCSY->HSQC Correlate proton spin systems with their attached carbons HMBC HMBC Spectrum: Identify Hα(i) to C'(i-1) correlations HSQC->HMBC Use assigned protons and carbons to identify long-range correlations Structure Assemble Sequence: This compound HMBC->Structure Link amino acid residues to determine the sequence

References

Protocol for Assessing the Biological Activity of H-Gly-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The tripeptide H-Gly-Ala-Tyr-OH is a subject of interest for its potential biological activities, stemming from its constituent amino acids. Glycine is known for its neuroprotective properties, while alanine contributes to the peptide's structure. The tyrosine residue, with its phenolic hydroxyl group, is a key contributor to potential antioxidant activity through hydrogen/electron donation. This document provides a detailed protocol for a tiered approach to characterizing the antioxidant, anti-inflammatory, and neuroprotective activities of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H19N3O5--INVALID-LINK--
Molecular Weight309.32 g/mol --INVALID-LINK--
AppearanceWhite to off-white solid--INVALID-LINK--[1]
SolubilitySoluble in water--INVALID-LINK--[2]

Experimental Protocols

Assessment of Antioxidant Activity

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each peptide dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the peptide concentration.

Data Presentation:

CompoundConcentration (mg/mL)DPPH Scavenging Activity (%)IC50 (mg/mL)
This compound0.115.2 ± 1.81.85
0.528.9 ± 2.5
1.045.1 ± 3.1
2.568.7 ± 4.0
5.085.3 ± 3.5
Ascorbic Acid0.0595.8 ± 1.20.02

This assay assesses the capacity of the peptide to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound in PBS.

  • Add 20 µL of each peptide dilution to a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox is used as a positive control.

  • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

  • Determine the IC50 value.

Data Presentation:

CompoundConcentration (mg/mL)ABTS Scavenging Activity (%)IC50 (mg/mL)
This compound0.118.5 ± 2.11.55
0.535.2 ± 2.8
1.052.8 ± 3.5
2.575.4 ± 4.2
5.091.2 ± 3.9
Trolox0.0196.5 ± 1.50.005
Assessment of Anti-inflammatory Activity

This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.[2]

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the concentration of nitrite.

  • Dexamethasone can be used as a positive control.

  • Cell viability should be assessed in parallel using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Data Presentation:

TreatmentConcentrationNO Production (µM)Inhibition (%)IC50
Control-1.2 ± 0.2--
LPS (1 µg/mL)-35.8 ± 3.10-
This compound + LPS10 µM28.5 ± 2.520.435 µM
25 µM20.1 ± 1.943.8
50 µM15.3 ± 1.557.2
100 µM9.8 ± 1.172.6
Dexamethasone + LPS1 µM5.4 ± 0.684.90.2 µM

This protocol quantifies the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using ELISA.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • Dexamethasone (positive control)

Procedure:

  • Follow steps 1-3 from the nitric oxide production protocol.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Dexamethasone is used as a positive control.

Data Presentation:

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)
Control-50 ± 835 ± 6
LPS (1 µg/mL)-1250 ± 110980 ± 95
This compound + LPS50 µM780 ± 65610 ± 58
Dexamethasone + LPS1 µM210 ± 25150 ± 18
Assessment of Neuroprotective Activity

This assay evaluates the ability of this compound to protect human neuroblastoma SH-SY5Y cells from cell death induced by an oxidative insult (e.g., hydrogen peroxide, H₂O₂).

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • Hydrogen peroxide (H₂O₂)

  • DMEM/F12 medium

  • FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • N-acetylcysteine (NAC) (positive control)

  • 96-well cell culture plate

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for another 24 hours.[4]

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • N-acetylcysteine can be used as a positive control.

  • Cell viability is expressed as a percentage of the untreated control cells.

Data Presentation:

TreatmentConcentrationCell Viability (%)
Control-100 ± 5.2
H₂O₂ (200 µM)-52.3 ± 4.5
This compound + H₂O₂50 µM75.8 ± 6.1
N-acetylcysteine + H₂O₂1 mM92.1 ± 5.8

Visualizations

Experimental_Workflow_Antioxidant_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay d1 Prepare Peptide Dilutions d2 Add DPPH Solution d1->d2 d3 Incubate (30 min, dark) d2->d3 d4 Measure Absorbance (517 nm) d3->d4 a1 Prepare Peptide Dilutions a2 Add ABTS•+ Solution a1->a2 a3 Incubate (6 min) a2->a3 a4 Measure Absorbance (734 nm) a3->a4

Caption: Workflow for in vitro antioxidant activity assessment.

Experimental_Workflow_Anti_inflammatory_Assay cluster_NO Nitric Oxide Assay cluster_Cytokine Cytokine ELISA start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess elisa Perform TNF-α/IL-6 ELISA collect->elisa measure_no Measure Absorbance (540 nm) griess->measure_no

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Experimental_Workflow_Neuroprotection_Assay seed Seed SH-SY5Y Cells pretreat Pre-treat with this compound (24h) seed->pretreat induce Induce Oxidative Stress (H₂O₂) (24h) pretreat->induce mtt MTT Assay induce->mtt measure Measure Absorbance (570 nm) mtt->measure

Caption: Workflow for in vitro neuroprotection assay.

NFkB_Signaling_Pathway cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene induces

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Application Notes and Protocols: H-Gly-Ala-Tyr-OH for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Gly-Ala-Tyr-OH is a tripeptide composed of glycine, alanine, and tyrosine. The presence of a tyrosine residue makes it a relevant substrate for studying enzymatic activities, particularly those of protein tyrosine kinases and phosphatases, which are critical components of cellular signaling pathways. These pathways are frequently implicated in diseases such as cancer and inflammatory disorders, making this compound a valuable tool for in vitro drug screening and biochemical assays. The peptide's utility is, however, dependent on its solubility in aqueous buffers commonly used for in vitro studies. This document provides detailed information on the solubility of this compound and protocols for its use in in vitro assays.

Physicochemical Properties

  • Molecular Formula: C₁₄H₁₉N₃O₅[1]

  • Molecular Weight: 309.32 g/mol [1]

  • Appearance: White to off-white solid[2]

  • Amino Acid Sequence: Gly-Ala-Tyr

Solubility Data

SolventReported Solubility (Glycyl-L-tyrosine)Recommended Starting Concentration (this compound)Notes
Water35 mg/mL (146.91 mM)[3]1-10 mg/mLRequires sonication for dissolution. Solubility is pH-dependent and decreases at neutral pH.
Phosphate-Buffered Saline (PBS)Not Reported0.1-1 mg/mLSolubility is expected to be lower than in pure water due to the neutral pH of PBS.
Dimethyl Sulfoxide (DMSO)Soluble[4]10-50 mg/mLA common solvent for preparing high-concentration stock solutions of peptides.
EthanolNot Reported< 1 mg/mLGenerally not a good solvent for peptides unless they are highly hydrophobic.

Note: The solubility of tyrosine-containing peptides can be enhanced by adjusting the pH of the aqueous solution to be either acidic (pH < 4) or basic (pH > 9). However, the stability of the peptide and the requirements of the specific in vitro assay must be considered when altering the pH.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 309.32 g/mol * (1000 mg / 1 g) = 3.09 mg

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube until the peptide is completely dissolved. Gentle warming (to 37°C) and brief sonication may aid in dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Tyrosine Kinase Assay

This protocol provides a general framework for using this compound as a substrate in an in vitro tyrosine kinase assay. The specific concentrations of the enzyme, substrate, and ATP, as well as the incubation time and temperature, should be optimized for each specific kinase.

Materials:

  • Recombinant tyrosine kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phospho-tyrosine specific antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • 96-well microplate (white, for luminescence)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the desired concentration of ATP (e.g., 10 µM), and the recombinant tyrosine kinase.

  • Prepare the Substrate Solution: Dilute the this compound stock solution in kinase assay buffer to the desired final concentration (e.g., 100 µM).

  • Initiate the Kinase Reaction:

    • Add the substrate solution to the wells of the 96-well plate.

    • To initiate the reaction, add the kinase reaction mix to each well.

    • Include control wells with no enzyme (negative control) and no substrate (background control).

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).

  • Stop the Reaction: Stop the reaction by adding a solution containing EDTA or by heating.

  • Detection of Phosphorylation:

    • Add a solution containing a phospho-tyrosine specific antibody to each well and incubate to allow for binding.

    • Wash the wells to remove unbound antibody.

    • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP) and incubate.

    • Wash the wells to remove unbound secondary antibody.

    • Add the detection reagent (e.g., chemiluminescent substrate) and measure the signal using a plate reader.

  • Data Analysis: The amount of phosphorylated this compound is proportional to the measured signal. This can be used to determine the activity of the kinase under different conditions (e.g., in the presence of inhibitors).

Visualizations

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_kinase Prepare Kinase Reaction Mix initiate Initiate Reaction in 96-well plate prep_kinase->initiate prep_substrate Prepare Substrate (this compound) prep_substrate->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_ptyr_ab Add Phospho-Tyr Antibody stop_reaction->add_ptyr_ab add_sec_ab Add Secondary Antibody add_ptyr_ab->add_sec_ab add_substrate Add Detection Substrate add_sec_ab->add_substrate read_signal Read Signal (Luminescence) add_substrate->read_signal

Caption: Workflow for a typical in vitro tyrosine kinase assay.

Conceptual Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate This compound (Substrate) RTK->Substrate Phosphorylation ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Signal Transduction Ligand Ligand Ligand->RTK Binding & Activation ATP ATP ATP->RTK

Caption: Conceptual tyrosine kinase signaling pathway.

References

Application Notes and Protocols for Site-Specific Modification of the Tyrosine Residue in H-Gly-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine, with its phenolic side chain, presents a unique target for site-specific modification of peptides and proteins, offering an alternative to more commonly targeted residues like lysine and cysteine.[1][2] The ability to selectively modify tyrosine residues opens up avenues for the development of novel bioconjugates, therapeutic peptides, and research tools. This document provides detailed application notes and protocols for the site-specific modification of the tyrosine residue in the tripeptide H-Gly-Ala-Tyr-OH, a model substrate for developing and optimizing such methodologies. The protocols described herein are based on established chemoselective strategies, including enzymatic modification and "tyrosine-click" chemistry.

Key Modification Strategies

Several methods have been developed for the chemoselective modification of tyrosine residues. Two of the most robust and widely applicable strategies are:

  • Enzymatic Modification: This approach utilizes a two-enzyme system, tyrosinase and catechol-O-methyltransferase (COMT), for the regioselective alkylation of the tyrosine phenol.[3][4] Tyrosinase first hydroxylates the tyrosine to L-DOPA, which is then specifically O-alkylated by COMT using a variety of S-adenosyl methionine (AdoMet) analogues.[3][4] This method is highly selective for tyrosine and proceeds under mild, biocompatible conditions.

  • Tyrosine-Click Reaction: This powerful method employs 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives as highly reactive electrophiles that rapidly and selectively react with the phenolic side chain of tyrosine.[5][6][7][8] The reaction is fast, efficient, and compatible with a wide range of functional groups and aqueous conditions, making it a versatile tool for bioconjugation.[6][7][8]

Data Presentation

The following tables summarize representative quantitative data for the described modification strategies based on studies with model peptides.

Table 1: Enzymatic Modification of Tyrosine-Containing Peptides

Peptide SubstrateModificationAdoMet AnalogueConversion (%)Reference
KNFLDYMethoxylationAdoMet>95[3]
KETYSKMethoxylationAdoMet~60[3]
KNYLDFMethoxylationAdoMet~60[3]
Model PeptidePropargylationPOB-AdoMetHigh[3]

Table 2: Tyrosine-Click Reaction with PTAD Derivatives

Peptide/ProteinPTAD DerivativeReaction TimeYield (%)Reference
N-Ac-Tyr-NH2PTAD< 5 minQuantitative[7]
Angiotensin IIPTAD-PEG15 min>95[6]
ChymotrypsinogenPTAD-PEG30 minHigh[6][7]
TrastuzumabPTAD-Aplaviroc30 minHigh[6][7]

Experimental Protocols

Protocol 1: Enzymatic Modification of this compound

This protocol describes the methoxylation of the tyrosine residue in this compound using a tandem tyrosinase/COMT enzymatic reaction.

Materials:

  • This compound

  • Tyrosinase from Agaricus bisporus

  • Catechol-O-methyltransferase (COMT)

  • S-adenosyl methionine (AdoMet)

  • Ascorbic acid

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • HPLC system for analysis and purification

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • Dissolve this compound in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 1 mM.

    • Add ascorbic acid to a final concentration of 2 mM to prevent over-oxidation of the catechol intermediate.[3][4]

    • Add tyrosinase to a final concentration of 10 µM.

    • Incubate the reaction mixture at room temperature for 30 minutes to allow for the conversion of tyrosine to L-DOPA.

  • O-Alkylation:

    • To the reaction mixture, add COMT to a final concentration of 10 µM.

    • Add AdoMet to a final concentration of 2 mM.

    • Incubate the reaction at 37°C for 2 hours.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by reverse-phase HPLC, observing the appearance of the modified peptide peak with a corresponding mass shift.

    • Upon completion, quench the reaction by adding 5% trifluoroacetic acid (TFA).

    • Purify the modified peptide using preparative reverse-phase HPLC.

    • Confirm the identity of the product by mass spectrometry.

Protocol 2: Tyrosine-Click Reaction with this compound

This protocol details the modification of this compound with a PTAD derivative functionalized with a bioorthogonal handle (e.g., an azide or alkyne for subsequent click chemistry).

Materials:

  • This compound

  • Azide- or Alkyne-functionalized 4-phenylurazole

  • Oxidizing agent (e.g., N-bromosuccinimide or Oxone®) to generate the PTAD in situ

  • Acetonitrile

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • HPLC system for analysis and purification

  • Mass spectrometer

Procedure:

  • Preparation of the PTAD Reagent:

    • The reactive PTAD derivative is typically generated in situ from its urazole precursor immediately before use.

    • Dissolve the functionalized urazole in acetonitrile.

    • Add 1.1 equivalents of the oxidizing agent and stir for 5-10 minutes at room temperature. The formation of the pink/red PTAD indicates its generation.

  • Click Reaction:

    • Dissolve this compound in 100 mM sodium phosphate buffer (pH 7.0).

    • Add the freshly prepared PTAD solution dropwise to the peptide solution with gentle vortexing. A 1.1 to 1.5 molar excess of the PTAD reagent is recommended.

    • The reaction is typically complete within 5-15 minutes at room temperature.[7] The disappearance of the pink color indicates consumption of the PTAD reagent.

  • Reaction Quenching and Purification:

    • Quench any remaining reactive species by adding a small amount of a scavenger like Tris buffer or N-acetylcysteine.

    • Analyze the reaction mixture by reverse-phase HPLC to confirm product formation.

    • Purify the modified peptide using preparative reverse-phase HPLC.

    • Verify the final product by mass spectrometry.

Visualizations

The following diagrams illustrate the key workflows and pathways described in this document.

Enzymatic_Modification_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Cascade cluster_analysis Analysis & Purification Peptide This compound Tyrosinase_Step 1. Add Tyrosinase (RT, 30 min) Peptide->Tyrosinase_Step Buffer Phosphate Buffer (pH 7.5) Buffer->Tyrosinase_Step Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Tyrosinase_Step COMT_Step 2. Add COMT & AdoMet (37°C, 2h) Tyrosinase_Step->COMT_Step L-DOPA Intermediate HPLC HPLC Analysis COMT_Step->HPLC Modified Peptide Purification Preparative HPLC HPLC->Purification MS Mass Spectrometry Purification->MS Purity & Identity Confirmation

Caption: Workflow for the enzymatic modification of this compound.

Tyrosine_Click_Reaction_Workflow cluster_reagent Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification Urazole Functionalized Urazole PTAD *in situ* PTAD Generation (Acetonitrile) Urazole->PTAD Oxidant Oxidizing Agent Oxidant->PTAD Reaction Mix & React (RT, 5-15 min) PTAD->Reaction Add PTAD solution Peptide This compound (Phosphate Buffer, pH 7.0) Peptide->Reaction Quench Quench Reaction Reaction->Quench Modified Peptide HPLC HPLC Analysis Quench->HPLC Purification Preparative HPLC HPLC->Purification MS Mass Spectrometry Purification->MS Purity & Identity Confirmation

Caption: Workflow for the Tyrosine-Click reaction on this compound.

Signaling_Pathway_Concept cluster_pathway Conceptual Signaling Pathway Interrogation Peptide This compound Modification Site-Specific Modification (e.g., Fluorophore, Biotin) Peptide->Modification Tyrosine Modification Protocol Modified_Peptide Labeled Peptide Probe Modification->Modified_Peptide Cell_System Cellular System / In Vitro Assay Modified_Peptide->Cell_System Introduce Probe Target_Interaction Interaction with Signaling Target (e.g., Kinase, Receptor) Cell_System->Target_Interaction Detection Detection & Analysis (e.g., Fluorescence, Western Blot) Target_Interaction->Detection Signal Readout

Caption: Conceptual use of modified peptides in signaling studies.

References

Troubleshooting & Optimization

Troubleshooting aggregation of H-Gly-Ala-Tyr-OH during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the tripeptide H-Gly-Ala-Tyr-OH, with a specific focus on aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during the synthesis of this compound?

A1: Peptide aggregation is the self-association of peptide chains, which can occur both on the solid support (resin) and in solution after cleavage.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of insoluble or poorly soluble β-sheet structures. Aggregation is a significant problem because it can lead to incomplete reactions (coupling and deprotection), low yields, and difficulties in purification.[2] While this compound is a short peptide, the presence of the hydrophobic alanine and aromatic tyrosine residues can contribute to aggregation, especially at high concentrations.

Q2: What are the initial signs that my this compound peptide is aggregating on the resin?

A2: The most common indicator of on-resin aggregation is poor swelling of the resin beads.[1] You may also observe slow or incomplete Fmoc deprotection (indicated by a persistent blue color in a Kaiser test) and inefficient coupling of the next amino acid. These issues arise because the aggregated peptide chains physically block the reactive sites.

Q3: Can the choice of protecting groups influence the aggregation of this compound?

A3: Yes, protecting groups play a crucial role. For this compound, the standard side-chain protecting group for Tyrosine is tert-butyl (tBu). While essential for preventing side reactions, bulky protecting groups can sometimes contribute to steric hindrance. More critically, backbone protection, such as the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on an amide nitrogen, can be a powerful strategy to disrupt the hydrogen bonding that leads to aggregation.[3] However, for a short peptide like this tripeptide, such measures are often not necessary unless severe aggregation is observed.

Q4: At what stage of the synthesis is aggregation most likely to occur for this compound?

A4: Aggregation is generally less of a concern for very short peptides. However, if it does occur, it is more likely to become problematic as the peptide chain elongates. For this compound, issues might arise during the coupling of Glycine to the Ala-Tyr-resin, as the growing peptide chain increases in length and potential for intermolecular interactions.

Q5: How does pH affect the solubility and potential aggregation of the final this compound product after cleavage?

A5: The pH of the solution significantly impacts the charge state of the peptide's termini and the tyrosine side chain, which in turn affects its solubility and aggregation propensity. At the isoelectric point (pI), the peptide has a net neutral charge, and its solubility is at a minimum, which can promote aggregation. For this compound, the pI will be influenced by the pKa of the N-terminal amine, the C-terminal carboxyl, and the phenolic hydroxyl group of tyrosine. It is generally advisable to handle the purified peptide in a buffer system that is at least one pH unit away from its pI.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues during the synthesis of this compound.

Problem 1: Poor Resin Swelling and Incomplete Reactions
  • Symptom: The solid-phase resin appears clumped and does not swell to its expected volume in the synthesis solvent. Subsequent Kaiser tests after deprotection remain positive (blue beads), and coupling efficiency is low.

  • Troubleshooting Workflow:

    Troubleshooting_Poor_Swelling start Poor Resin Swelling / Incomplete Reactions solvent Change Solvent System start->solvent Initial Step sonication Introduce Physical Disruption solvent->sonication If aggregation persists chaotropes Add Chaotropic Agents sonication->chaotropes If aggregation persists temp Increase Reaction Temperature chaotropes->temp If aggregation persists resin Consider Alternative Resin temp->resin For persistent issues backbone_prot Resynthesize with Backbone Protection resin->backbone_prot Advanced Strategy

    Caption: Troubleshooting workflow for on-resin aggregation.

  • Solutions:

    • Solvent Modification: Switch from standard solvents like DMF to more effective solubilizing solvents like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.[3]

    • Physical Disruption: Apply sonication during the coupling and deprotection steps to physically break up aggregates.[1]

    • Chaotropic Salts: Add chaotropic salts such as LiCl or NaClO4 (e.g., 0.8 M) to the coupling reaction to disrupt hydrogen bonds.[3]

    • Elevated Temperature: Increase the coupling reaction temperature to 50-60°C to reduce aggregation. Microwave-assisted synthesis can also be very effective.[2]

    • Resin Choice: For resynthesis, consider using a low-substitution resin (0.1-0.4 mmol/g) or a resin with better swelling properties like a PEG-based resin (e.g., NovaSyn® TG).

    • Backbone Protection: As an advanced strategy for particularly stubborn sequences, resynthesize the peptide incorporating a backbone-protected amino acid, such as Fmoc-Gly(Dmb)-OH.[3]

Problem 2: Precipitation of Cleaved Peptide
  • Symptom: Upon cleavage from the resin and precipitation with cold ether, the crude this compound forms a gel-like substance or a solid that is difficult to dissolve for purification.

  • Troubleshooting Workflow:

    Troubleshooting_Precipitation start Precipitation/Gelling of Cleaved Peptide dissolution Optimize Dissolution Conditions start->dissolution hplc_cond Adjust HPLC Conditions dissolution->hplc_cond If solubility is still low solubilizing_tag Resynthesize with Solubilizing Tag hplc_cond->solubilizing_tag If purification is problematic

    Caption: Troubleshooting workflow for post-cleavage aggregation.

  • Solutions:

    • Dissolution Optimization: Attempt to dissolve the crude peptide in different solvent systems. Start with aqueous solutions containing organic modifiers like acetonitrile or isopropanol. Adding a small amount of acetic acid or trifluoroacetic acid (TFA) can help protonate the peptide and increase solubility. For very stubborn aggregates, chaotropic agents like guanidinium hydrochloride or urea can be used, although these will need to be removed during purification.

    • Direct HPLC Injection: If the peptide precipitates upon removal of the cleavage cocktail, try to minimize evaporation and directly dissolve the crude mixture in the initial HPLC mobile phase for immediate purification.

    • pH Adjustment: Carefully adjust the pH of the dissolution buffer to be far from the peptide's isoelectric point.

    • Solubilizing Tags: For future syntheses where aggregation is a severe issue, consider the temporary addition of a solubilizing tag, such as a PEG chain, which can be cleaved after purification.[4]

Quantitative Data on Factors Influencing Aggregation

While specific quantitative data for this compound is not extensively published, the following table summarizes general parameters that can be controlled to mitigate aggregation.

ParameterStandard ConditionModified for AggregationRationale
Resin Loading 0.5 - 1.0 mmol/g0.1 - 0.4 mmol/gIncreases the distance between peptide chains, reducing intermolecular interactions.[1]
Solvent DMF or DCMNMP, DMF/DMSO (3:1)NMP and DMSO are better at solvating peptide backbones and disrupting hydrogen bonds.[3]
Temperature Room Temperature40 - 60 °CIncreases kinetic energy, which can disrupt intermolecular associations.[1]
Peptide Conc. HighLowReduces the likelihood of intermolecular encounters that lead to aggregation.[2]
Additives None0.8 M LiCl or NaClO4Chaotropic salts interfere with the formation of ordered secondary structures like β-sheets.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines a standard manual synthesis on a 0.1 mmol scale using a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

  • Resin Swelling: Swell 250 mg of Fmoc-Tyr(tBu)-Wang resin (loading ~0.4 mmol/g) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH (0.124 g, 0.4 mmol, 4 eq) and HBTU (0.151 g, 0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the activated amino acid solution and vortex briefly.

    • Immediately add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm completion (beads should be colorless/yellow). If the test is positive, continue coupling for another hour or recouple.

    • Drain and wash the resin as in step 2.

  • Repeat for Glycine: Repeat steps 2 and 3 using Fmoc-Gly-OH (0.119 g, 0.4 mmol, 4 eq).

  • Final Deprotection: After coupling the final Glycine residue, perform a final Fmoc deprotection as described in step 2.

  • Final Wash: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times), then dry under vacuum.

Protocol 2: Cleavage and Precipitation
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For 100 mg of resin, use approximately 2 mL of cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a sealed vessel.

  • Incubation: Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Add the combined filtrate to a 50 mL centrifuge tube containing ~30 mL of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, refer to the troubleshooting guide.

  • HPLC System:

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-50% B over 30 minutes. This may need optimization.

    • Detection: 220 nm and 280 nm (for the tyrosine residue).

  • Purification: Inject the dissolved crude peptide and collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a white, fluffy powder.

Visualization of Key Concepts

Peptide Aggregation Pathway

This diagram illustrates the process by which soluble peptide monomers can aggregate into insoluble fibrils, a common issue in peptide synthesis.

Aggregation_Pathway Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Self-assembles Protofibril Protofibrils Oligomer->Protofibril Grows Fibril Insoluble Fibrils (β-sheets) Protofibril->Fibril Matures

Caption: General pathway of peptide aggregation from monomers to fibrils.

Experimental Workflow for Synthesis and Purification

This diagram outlines the major steps involved in synthesizing and purifying this compound.

Synthesis_Workflow start Start: Fmoc-Tyr(tBu)-Resin deprotect1 Fmoc Deprotection start->deprotect1 couple_ala Couple Fmoc-Ala-OH deprotect1->couple_ala deprotect2 Fmoc Deprotection couple_ala->deprotect2 couple_gly Couple Fmoc-Gly-OH deprotect2->couple_gly final_deprotect Final Fmoc Deprotection couple_gly->final_deprotect cleavage Cleavage from Resin final_deprotect->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis lyophilization Lyophilization analysis->lyophilization product Final Product: this compound lyophilization->product

Caption: Workflow for this compound synthesis and purification.

References

Technical Support Center: Optimizing Cleavage and Deprotection of H-Gly-Ala-Tyr-OH from Resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cleavage and deprotection of H-Gly-Ala-Tyr-OH. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their solid-phase peptide synthesis (SPPS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind cleaving this compound from the resin?

A1: The cleavage of this compound from a solid support and the simultaneous removal of side-chain protecting groups are typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1] This process, known as acidolysis, breaks the bond linking the peptide to the resin and removes protecting groups from the amino acid side chains, in this case, the hydroxyl group of Tyrosine.[1][2]

Q2: Why are scavengers necessary in the cleavage cocktail?

A2: During TFA treatment, highly reactive cationic species are generated from the protecting groups and the resin linker. These reactive species can cause unwanted side reactions, such as the alkylation of the electron-rich phenol side chain of Tyrosine.[2][3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, preventing modification of the peptide.

Q3: What are the most common side reactions to be aware of when cleaving a peptide containing Tyrosine?

A3: The primary side reaction for Tyrosine-containing peptides during cleavage is alkylation of the phenol side chain by carbocations generated from protecting groups (e.g., t-butyl cations) or the resin linker.[2][3] This can lead to undesired, modified peptide products. Another potential issue, though less common with standard protocols, is the reattachment of the cleaved peptide to the resin, particularly if the C-terminal residue is Tyr.[3]

Q4: How can I monitor the completion of the cleavage and deprotection reaction?

A4: A common method is to perform a small-scale "test cleavage" on a few milligrams of the peptide-resin.[3] The cleaved peptide can then be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the correct molecular weight and assess purity.[4] This allows for optimization of cleavage time before committing the entire batch.

Q5: What is the best way to precipitate and isolate the cleaved this compound peptide?

A5: After cleavage, the peptide is typically precipitated from the TFA solution by adding cold diethyl ether.[3][5] The peptide, being a salt, is generally insoluble in ether and will form a white precipitate. The precipitate can then be collected by centrifugation or filtration and washed with cold ether to remove residual scavengers and organic byproducts.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no peptide yield after precipitation 1. Incomplete cleavage from the resin.[5] 2. Peptide is soluble in the precipitation solvent (diethyl ether).[6] 3. The peptide has reattached to the resin during cleavage.[3]1. Increase the cleavage reaction time or repeat the cleavage step with fresh reagent.[5] 2. Evaporate the TFA to a smaller volume before adding cold ether.[5] If solubility issues persist with hydrophobic peptides, consider alternative precipitation or isolation methods.[7] 3. Ensure the use of appropriate scavengers in the cleavage cocktail.[3]
Presence of unexpected peaks in HPLC analysis 1. Incomplete removal of side-chain protecting groups.[3] 2. Side reactions, such as alkylation of the Tyrosine side chain.[2][3] 3. Residual scavengers or byproducts from the cleavage cocktail.[6] 4. Formation of deletion sequences during synthesis.1. Extend the cleavage reaction time. Some protecting groups require longer exposure to TFA for complete removal.[3] 2. Use a cleavage cocktail with an optimized scavenger combination to minimize side reactions. A common choice is "Reagent K" or a simpler TFA/TIS/H2O mixture.[8] 3. Perform additional washes of the precipitated peptide with cold diethyl ether.[3] 4. This is a synthesis issue, not a cleavage issue. Re-synthesis with optimized coupling steps may be necessary.[6]
The precipitated peptide is difficult to dissolve 1. The peptide may be aggregated. 2. The peptide is inherently hydrophobic.1. Try dissolving the peptide in a small amount of a strong solvent like glacial acetic acid or DMF before diluting with an aqueous buffer.[3][6] 2. For very hydrophobic peptides, using a co-solvent like trifluoroethanol (TFE) in the initial dissolution buffer may be helpful, but be mindful of its effects on HPLC purification.[7]
Discoloration of the resin during cleavage 1. Formation of trityl carbonium ions if Trityl (Trt) protecting groups are used.[3] 2. Oxidation of sensitive residues (not Gly, Ala, or Tyr).1. A deep yellow or reddish color is normal and indicates the successful removal of Trityl groups.[3] 2. While not directly applicable to this compound, for other peptides, ensure the cleavage is performed under an inert atmosphere (e.g., nitrogen or argon).[8]

Experimental Protocols

Standard Cleavage and Deprotection Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific resin and protecting groups used.

Materials:

  • Peptide-resin (this compound attached to the solid support)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with DCM to remove any residual DMF from the synthesis.[6]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[9]

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh immediately before use. A standard and effective cocktail for this peptide is TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v) .

    • For 100 mg of resin, approximately 1-2 mL of the cleavage cocktail is sufficient.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours. A gentle stream of nitrogen can be bubbled through the suspension.[3]

  • Peptide Isolation:

    • Filter the TFA solution containing the cleaved peptide into a clean collection tube.

    • Wash the resin with a small additional volume of fresh cleavage cocktail or pure TFA and combine the filtrates.[3]

  • Peptide Precipitation:

    • Place the collected TFA filtrate in a larger centrifuge tube.

    • Add 10 volumes of cold diethyl ether to the TFA solution to precipitate the peptide. A white precipitate should form.[3]

    • Incubate the mixture at 4°C or on ice for at least 30 minutes to maximize precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with fresh cold diethyl ether two to three more times to remove residual scavengers and byproducts.[3]

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

    • The resulting white solid is the crude this compound peptide (as a TFA salt).

    • Store the dried peptide at -20°C or below.

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides Containing Tyrosine

Reagent NameComposition (v/v/v)Target Protecting GroupsNotes
Standard TFA/TIS/H₂O (95:2.5:2.5)tBu, Trt, BocA good starting point for most peptides, including those with Tyrosine.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)tBu, Trt, Boc, Pmc, PbfA more robust cocktail, particularly useful for peptides containing multiple sensitive residues like Cys, Met, or Trp, in addition to Tyr.
Reagent B TFA/Phenol/TIS/H₂O (88:5.8:2:4.2)tBu, Trt, BocEffective for scavenging trityl groups but may not be sufficient to protect against oxidation of Cys or Met.[8]

Visualizations

Cleavage_Workflow Resin Peptide-Resin (this compound) Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Dry_Resin->Add_Cocktail Cleavage Cleavage Reaction (1.5 - 2 hours) Add_Cocktail->Cleavage Filter Filter and Collect Peptide Solution Cleavage->Filter Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Collect Pellet Precipitate->Centrifuge Wash_Ether Wash with Cold Ether (x3) Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Crude_Peptide Crude this compound (TFA Salt) Dry_Peptide->Crude_Peptide

Caption: Experimental workflow for the cleavage and deprotection of this compound from the resin.

Cleavage_Chemistry Peptide_Resin Protected Peptide-Resin (Tyr(tBu) on Resin) Cleavage_Process Acidolysis Peptide_Resin->Cleavage_Process TFA TFA (Strong Acid) TFA->Cleavage_Process Scavengers Scavengers (e.g., TIS) Carbocations Reactive Carbocations (e.g., t-butyl+) Scavengers->Carbocations Traps Trapped_Cations Quenched Cations Free_Peptide Deprotected Peptide (this compound) Cleavage_Process->Free_Peptide Desired Reaction Cleavage_Process->Carbocations Generates Side_Products Alkylated Tyrosine (Side Product) Carbocations->Side_Products Causes

Caption: Chemical logic of the cleavage and the role of scavengers in preventing side reactions.

References

Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the tripeptide H-Gly-Ala-Tyr-OH, with a particular focus on side reactions related to the protection of the tyrosine residue.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions encountered during the synthesis of this compound include racemization of the alanine residue, diketopiperazine (DKP) formation at the N-terminal Gly-Ala sequence, O-acylation of the tyrosine side chain if left unprotected, and oxidation of the tyrosine phenol ring.

Q2: Is it necessary to protect the side chain of tyrosine in this synthesis?

A2: Yes, protection of the phenolic hydroxyl group of tyrosine is highly recommended. An unprotected tyrosine side chain is nucleophilic and can react with activated amino acids during coupling steps, leading to O-acylation. This results in yield loss and the formation of difficult-to-remove impurities.[1] The tert-butyl (tBu) group is a commonly used protecting group for the tyrosine side chain in Fmoc-based solid-phase peptide synthesis (SPPS).

Q3: Which analytical techniques are best suited for identifying side products in my crude peptide?

A3: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (LC-MS) is the most powerful approach for identifying and quantifying impurities.[2][3][4][5] RP-HPLC can separate the desired peptide from byproducts, while mass spectrometry provides the molecular weights of these components, aiding in their identification. To detect stereoisomers resulting from racemization, chiral chromatography or derivatization followed by GC-MS or HPLC may be necessary.

Troubleshooting Guides

Problem 1: Racemization of Alanine

Symptom: Your final product shows a doublet or a broadened peak for the target peptide in the HPLC chromatogram, and mass spectrometry confirms the presence of a species with the same mass as the desired product. This suggests the presence of the D-Ala diastereomer. Racemization can occur during the activation and coupling of Fmoc-Ala-OH.[6][7][8]

Solution:

  • Choice of Coupling Reagent and Additive: The selection of coupling reagents and additives is crucial in minimizing racemization. The use of phosphonium or aminium salts like HBTU, HATU, or PyBOP in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress epimerization.[1][6][7] Carbodiimides like DCC or DIC should always be used with a racemization-suppressing additive.[1]

  • Base Selection: The choice and amount of base used during coupling can significantly impact the extent of racemization. Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIEA) or collidine instead of stronger, less hindered bases.[9] Ensure you are using the correct stoichiometry of the base.

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Ala-OH before adding it to the resin-bound peptide. Prolonged exposure of the activated amino acid to the basic coupling cocktail can increase the risk of racemization.[10]

Quantitative Data on Racemization:

Coupling ReagentAdditiveBase% Epimerization (Model Peptide)
HBTUHOBtDIEALow
HATUHOAtDIEAVery Low
DCCHOBt-Moderate
PyBOPHOBtDIEALow

Note: The extent of racemization is sequence-dependent and also influenced by temperature and reaction time.

Experimental Protocol to Minimize Alanine Racemization:

  • Amino Acid Activation: Pre-activate Fmoc-Ala-OH (3 equivalents) with HCTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for no more than 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected H-Tyr(tBu)-resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.

Racemization_Mitigation Coupling Coupling High_Racemization High_Racemization Coupling->High_Racemization Potential Issue

Problem 2: Diketopiperazine (DKP) Formation

Symptom: After the coupling of the second amino acid (Alanine), you observe a significant loss of peptide from the resin, resulting in a low overall yield. LC-MS analysis of the cleavage solution from the Fmoc-deprotection step of the dipeptide might show a peak corresponding to the cyclic dipeptide (cyclo(Gly-Ala)). This side reaction is particularly prevalent for N-terminal dipeptide sequences containing glycine, proline, or other sterically unhindered amino acids.[11][12]

Solution:

  • Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the back-biting cyclization that leads to DKP formation.[7]

  • Dipeptide Coupling: Instead of a stepwise coupling of Glycine and then Alanine, use a pre-synthesized and protected dipeptide, Fmoc-Gly-Ala-OH, for the coupling to the Tyr(tBu)-resin. This bypasses the vulnerable dipeptide stage on the resin.

  • Modified Deprotection Conditions: For the Fmoc deprotection of the alanine residue, use milder basic conditions or a shorter reaction time. For example, a solution of 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP has been shown to be effective in suppressing DKP formation compared to the standard 20% piperidine in DMF.[13][14]

Experimental Protocol to Minimize DKP Formation (Modified Deprotection):

  • Resin Swelling: Swell the Fmoc-Ala-Tyr(tBu)-resin in N-methyl-2-pyrrolidone (NMP).

  • Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for 2 x 5 minutes.

  • Washing: Thoroughly wash the resin with NMP to remove the deprotection reagents and byproducts.

  • Immediate Coupling: Proceed immediately with the coupling of the next amino acid (Fmoc-Gly-OH).

DKP_Prevention Start H-Ala-Tyr(tBu)-Resin Deprotection Fmoc Deprotection of Alanine Start->Deprotection DKP_Formation Diketopiperazine Formation (Side Reaction) Deprotection->DKP_Formation Standard Conditions (20% Piperidine/DMF) Coupling Coupling of Fmoc-Gly-OH Deprotection->Coupling Modified Conditions (e.g., 2% DBU/5% Piperazine/NMP) Final_Peptide Fmoc-Gly-Ala-Tyr(tBu)-Resin Coupling->Final_Peptide

Problem 3: Oxidation of Tyrosine

Symptom: Your LC-MS analysis of the final, cleaved peptide shows a peak with a mass increase of 16 Da (+O) or 32 Da (+2O) compared to the expected mass of this compound. This indicates oxidation of the tyrosine side chain. Oxidation can occur during the final cleavage and deprotection step, especially if the cleavage cocktail is not properly prepared or if the reaction is exposed to air for an extended period.[15][16]

Solution:

  • Use of Scavengers: It is essential to use a cleavage cocktail that contains scavengers to quench the reactive carbocations generated during the removal of protecting groups. A standard cleavage cocktail for peptides containing tyrosine is Reagent K.

  • Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Freshly Prepared Reagents: Use freshly prepared cleavage cocktails and high-purity reagents.

Cleavage Cocktail "Reagent K" Composition:

ComponentPercentage (v/v)
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Experimental Protocol for Cleavage and Deprotection:

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).

  • Cleavage: Add freshly prepared, ice-cold Reagent K to the resin in a reaction vessel equipped with a frit.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours under a nitrogen atmosphere.

  • Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

Tyrosine_Oxidation_Prevention Peptide_Resin Gly-Ala-Tyr(tBu)-Resin Cleavage Cleavage and Deprotection Peptide_Resin->Cleavage Oxidized_Peptide Oxidized Peptide (+16 Da) Cleavage->Oxidized_Peptide Without Scavengers/ Exposure to Air Desired_Peptide This compound Cleavage->Desired_Peptide With Reagent K & Inert Atmosphere Reagent_K Reagent_K Inert_Atmosphere Inert_Atmosphere Cold_Ether Cold_Ether

References

H-Gly-Ala-Tyr-OH poor solubility in aqueous buffers solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of the tripeptide H-Gly-Ala-Tyr-OH in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have poor solubility in aqueous buffers?

A1: The poor solubility of this compound in aqueous solutions is primarily due to the presence of the amino acid Tyrosine (Tyr). Tyrosine has a hydrophobic aromatic side chain, which limits its interaction with water molecules.[1][2] Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.[1] At or near its isoelectric point (pI), the peptide will have a net neutral charge, further minimizing its solubility.[1][3]

Q2: What is the isoelectric point (pI) of this compound and why is it important for solubility?

A2: To estimate the pI of this compound, we consider the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chain of Tyrosine. The overall charge of the peptide is influenced by the pH of the solution.[4][5][6] A peptide's solubility is often lowest at or near its isoelectric point (pI), which is the pH at which the peptide has a net neutral charge.[1] By adjusting the pH of the solution away from the pI, the peptide becomes charged, increasing its interaction with water and enhancing solubility.[1][3]

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming (e.g., up to 40°C) can help dissolve the peptide.[7] However, excessive heat may degrade or denature the peptide, so this should be done with caution.[3]

Q4: Is sonication a recommended method to aid dissolution?

A4: Yes, sonication can be a useful technique to help dissolve peptides by breaking down aggregates and increasing the surface area for solvent interaction.[4] It is often recommended to sonicate the solution for short bursts to see if solubility improves.

Q5: Are there any chemical modifications that can improve the solubility of similar peptides?

A5: For future reference or custom synthesis, peptide modifications can be considered to improve solubility. This can include adding hydrophilic groups or substituting hydrophobic amino acids.[4] For instance, the use of dipeptides like Glycyl-L-tyrosine has been shown to significantly increase solubility at neutral pH compared to free L-Tyrosine.[2][8]

Troubleshooting Guide

Problem: this compound precipitate is visible in my aqueous buffer (e.g., PBS, Tris).

This guide provides a step-by-step approach to systematically troubleshoot and resolve solubility issues with this compound.

Step 1: Initial Assessment and Solubility Testing

Before dissolving the entire batch of your peptide, it is crucial to perform a small-scale solubility test.[4] This will prevent the loss of valuable material if the chosen solvent is inappropriate.

Step 2: Employing Organic Co-solvents

For hydrophobic peptides like this compound, the use of an organic co-solvent is often necessary.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common first choice due to its effectiveness in dissolving hydrophobic compounds.[4][9] Other options include dimethylformamide (DMF), acetonitrile (ACN), or ethanol.[7][9]

  • Procedure:

    • Dissolve a small, pre-weighed amount of the peptide in a minimal volume of the chosen organic solvent (e.g., 10-50 µL of DMSO).

    • Once fully dissolved, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[5]

    • Caution: If the solution becomes cloudy or precipitation occurs upon adding the aqueous buffer, you have exceeded the peptide's solubility limit in that mixed solvent system.

Step 3: pH Adjustment

Adjusting the pH of the solution can significantly enhance the solubility of this compound by moving it away from its isoelectric point.

  • To dissolve an acidic peptide (net negative charge): Add a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, and then dilute with water.[2]

  • To dissolve a basic peptide (net positive charge): Add a small amount of an acidic solution, such as 10% acetic acid, and then dilute with water.[10]

Step 4: Physical Dissolution Aids

  • Sonication: Place the vial in a sonicator bath for short intervals to aid dissolution.[4]

  • Gentle Warming: Warm the solution gently (up to 40°C) while stirring.[7]

Quantitative Data Summary

Buffer SystemExpected Solubility at Neutral pH (e.g., 7.4)Recommended Dissolution Strategy
Phosphate-Buffered Saline (PBS) PoorPre-dissolve in a minimal amount of DMSO, then slowly add PBS.
Tris-Buffered Saline (TBS) PoorPre-dissolve in a minimal amount of DMSO, then slowly add TBS.
Deionized Water Very PoorNot recommended as the primary solvent.
10% Acetic Acid Moderate to GoodCan be used for basic peptides; adjust final pH as needed for the experiment.
0.1 M Ammonium Bicarbonate Moderate to GoodCan be used for acidic peptides; adjust final pH as needed for the experiment.

Experimental Protocols

Protocol 1: Dissolving this compound using an Organic Co-solvent (DMSO)

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of peptide in a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to the peptide (e.g., 20 µL for 1 mg of peptide) to create a concentrated stock solution.

  • Vortex gently until the peptide is completely dissolved. The solution should be clear.

  • While vortexing, slowly add the desired aqueous buffer drop by drop to the concentrated peptide-DMSO solution until the final desired concentration is reached.

  • If any precipitation occurs, you have exceeded the solubility limit. It may be necessary to prepare a more dilute final solution.

  • For cellular applications, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[11]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_test Initial Steps cluster_methods Dissolution Methods cluster_aids Physical Aids cluster_outcome Outcome Start Poor Solubility of This compound SolubilityTest Perform Small-Scale Solubility Test Start->SolubilityTest OrganicSolvent Use Organic Co-solvent (e.g., DMSO) SolubilityTest->OrganicSolvent Primary Method pH_Adjust Adjust pH (away from pI) SolubilityTest->pH_Adjust Alternative Method Sonication Sonication OrganicSolvent->Sonication Warming Gentle Warming (<40°C) pH_Adjust->Warming Success Peptide Dissolved Sonication->Success If Clear Solution Failure Still Insoluble: Re-evaluate/Consider Dilution Sonication->Failure If Precipitate Remains Warming->Success If Clear Solution Warming->Failure If Precipitate Remains

Caption: Troubleshooting workflow for dissolving this compound.

References

Preventing oxidation of tyrosine in H-Gly-Ala-Tyr-OH during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of the tyrosine residue in the tripeptide H-Gly-Ala-Tyr-OH during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound during storage is the oxidation of the tyrosine residue. The phenolic side chain of tyrosine is susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, and trace metal ions.[1][2] This can lead to the formation of various oxidation products, including dityrosine, which can alter the peptide's structure and function.

Q2: What is the ideal physical state for storing this compound?

A2: this compound should be stored in a lyophilized (freeze-dried) powder form.[3][4][5] This state minimizes the presence of water, which can accelerate degradation pathways like hydrolysis. Storing peptides in solution is generally not recommended for long-term storage due to significantly reduced stability.[4][6]

Q3: What are the optimal temperature and atmospheric conditions for long-term storage?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[4][5] The storage container should be tightly sealed and the headspace can be flushed with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen.[3][4]

Q4: How does light exposure affect the stability of this compound?

A4: Exposure to light, particularly UV light, can promote the photo-oxidation of the tyrosine residue.[1][7] Therefore, it is crucial to store the peptide in a light-protected container, such as an amber vial.

Q5: Can the pH of the peptide solution, if temporary storage in solution is necessary, impact tyrosine oxidation?

A5: Yes, the pH of the solution can significantly impact the rate of tyrosine oxidation. Alkaline conditions can increase the susceptibility of the tyrosine phenol group to oxidation.[7] If temporary storage in solution is unavoidable, using a slightly acidic buffer (pH 5-6) is recommended.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of peptide activity or inconsistent experimental results. Oxidation of the tyrosine residue.1. Verify storage conditions: Ensure the peptide is stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. 2. Use fresh peptide stock: If the current stock has been stored for an extended period or handled improperly, it may be compromised. 3. Analyze for oxidation: Perform HPLC-MS analysis to check for the presence of oxidized peptide species.
Discoloration of the lyophilized peptide powder (e.g., yellowing). This may indicate degradation, including oxidation.1. Discard the discolored peptide. 2. Review handling procedures to prevent future contamination or degradation. Ensure the vial is warmed to room temperature before opening to prevent condensation.[4]
Difficulty dissolving the peptide after storage. Formation of insoluble aggregates due to oxidation and cross-linking (e.g., dityrosine formation).1. Attempt to solubilize a small aliquot using a minimal amount of an appropriate solvent (e.g., a small percentage of DMSO or acetonitrile, followed by dilution with an aqueous buffer). 2. If solubility issues persist, the peptide is likely significantly degraded and should be discarded.
Appearance of unexpected peaks in HPLC analysis. Presence of oxidized peptide isomers or other degradation products.1. Use HPLC-MS to identify the molecular weights of the unexpected peaks to confirm if they correspond to oxidized forms of the peptide (e.g., +16 Da for hydroxylation). 2. Optimize storage and handling to minimize further oxidation.

Quantitative Data on Tyrosine Stability

The following table summarizes the expected stability of tyrosine-containing peptides under various storage conditions. Please note that exact stability can be sequence-dependent.

Storage Condition Peptide Form Temperature Atmosphere Expected Stability (Retention of Intact Peptide)
Optimal Long-Term Lyophilized-80°CInert Gas (Argon/Nitrogen), Desiccated, Dark> 95% for several years[4][5]
Standard Long-Term Lyophilized-20°CInert Gas (Argon/Nitrogen), Desiccated, Dark> 90% for several years[4][5]
Short-Term Lyophilized4°CDesiccated, DarkStable for several weeks to months[5]
Room Temperature LyophilizedRoom TempSealed, DarkStable for a few weeks, but degradation is accelerated[3][5]
In Solution (Not Recommended) Aqueous Buffer (pH 5-6)-20°CAliquoted, FrozenStable for a few weeks; avoid freeze-thaw cycles[4]
In Solution (Not Recommended) Aqueous Buffer (pH 5-6)4°CSterileStable for a few days[5]

Experimental Protocols

Protocol 1: Assessment of this compound Oxidation by HPLC-MS

This protocol outlines a general method for the analysis of this compound and its potential oxidized forms using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

1. Sample Preparation:

  • Lyophilized Peptide:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[4]

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable solvent, such as sterile, deionized water or a buffer compatible with your experiment.

    • Dilute the stock solution to a final concentration appropriate for HPLC-MS analysis (e.g., 10-100 µg/mL) using the mobile phase A.

  • Peptide in Solution:

    • Thaw the frozen aliquot of the peptide solution at room temperature.

    • Dilute the solution to the desired concentration for analysis with mobile phase A.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 10-15 minutes) to ensure separation of the parent peptide from any potential degradation products.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: Scan a range that includes the expected m/z of the parent peptide and its oxidized forms (e.g., m/z 100-1000). The expected [M+H]⁺ for this compound is approximately 324.14.

  • Detection of Oxidized Forms: Look for ions corresponding to the addition of oxygen atoms, such as [M+H+16]⁺ (monohydroxylated) and potential dityrosine cross-links.

  • Data Analysis: Integrate the peak areas of the parent peptide and any identified oxidized species to quantify the extent of oxidation.

Visualizations

experimental_workflow cluster_storage Peptide Storage cluster_prep Sample Preparation cluster_analysis Analysis storage Lyophilized this compound (-20°C to -80°C, Dark, Desiccated) equilibration Equilibrate to Room Temperature storage->equilibration dissolution Dissolve in Aqueous Buffer equilibration->dissolution dilution Dilute for Analysis dissolution->dilution hplc HPLC Separation (C18 Column) dilution->hplc ms Mass Spectrometry (ESI+) hplc->ms data Data Analysis (Quantify Oxidation Products) ms->data

Caption: Workflow for assessing this compound oxidation.

logical_relationship cluster_factors Factors Promoting Oxidation oxygen Oxygen oxidized_tyrosine Oxidized Peptide (Degraded) oxygen->oxidized_tyrosine light Light (UV) light->oxidized_tyrosine metal_ions Metal Ions metal_ions->oxidized_tyrosine high_ph High pH high_ph->oxidized_tyrosine tyrosine This compound (Intact Peptide) tyrosine->oxidized_tyrosine Oxidation

Caption: Factors leading to tyrosine oxidation in this compound.

References

Technical Support Center: H-Gly-Ala-Tyr-OH Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of the tripeptide H-Gly-Ala-Tyr-OH. The following sections offer solutions to common fragmentation pattern issues in a question-and-answer format, supplemented with key data, experimental protocols, and visual guides.

Expected Fragmentation Pattern of this compound

Under typical low-energy Collision-Induced Dissociation (CID), the protonated precursor ion of this compound ([M+H]⁺) is expected to fragment primarily at the peptide bonds. This process generates a series of b- and y-ions. The theoretical monoisotopic masses of the precursor and its primary fragment ions are summarized below.

Table 1: Theoretical m/z Values for [M+H]⁺ and Key Fragment Ions of this compound

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
PrecursorGly-Ala-Tyr310.14
b-ions
b₁Gly58.03
b₂Gly-Ala129.07
y-ions
y₁Tyr182.08
y₂Ala-Tyr253.12

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: Why is my mass spectrum dominated by the precursor ion (~310.14 m/z) with little to no fragmentation?

A1: This indicates that the precursor ions are not being sufficiently energized to fragment. This can be due to several factors:

  • Insufficient Collision Energy: The applied collision energy (CE) may be too low for this specific peptide.

  • Formation of Metal Adducts: The peptide may have formed adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) instead of being protonated ([M+H]⁺). Metal adducts are often more stable and require higher energy to fragment.[1]

  • Instrument Settings: The activation time or pressure of the collision gas in the collision cell might be suboptimal.

Troubleshooting Steps:

  • Optimize Collision Energy: Instead of a single CE value, perform a stepped or ramped collision energy experiment (e.g., from 10-40 eV) to find the optimal setting where the precursor ion is diminished and fragment ions are most abundant.

  • Verify Precursor m/z: Confirm that you are targeting the protonated species (~310.14 m/z) and not a sodium adduct (~332.12 m/z).

  • Improve Sample Preparation: Ensure the sample and LC-MS solvents are properly acidified (e.g., with 0.1% formic acid) to promote protonation over metal adduction.[2] If salt contamination is suspected, desalt the sample using a C18 spin column.[2]

Q2: I am observing a prominent unexpected peak at ~203.08 m/z. What is it?

A2: This peak likely corresponds to the neutral loss of the tyrosine side chain from the precursor ion. The tyrosine side chain (p-hydroxybenzyl group) has a mass of approximately 107.05 Da. The loss of this side chain from the precursor ion ([M+H]⁺ at 310.14 m/z) results in a fragment at m/z 203.09. This is a known and common fragmentation pathway for peptides containing tyrosine.

Q3: My spectrum is missing one of the expected b- or y-ions. Is this normal?

A3: Yes, it is common for a fragmentation spectrum to be incomplete.[3] The relative abundance of fragment ions is highly dependent on the peptide's sequence and the fragmentation method used.[4] For instance, the presence of certain amino acids can stabilize or destabilize particular fragment ions, leading to preferential cleavage at specific sites.[5]

Troubleshooting Steps:

  • Vary Fragmentation Method: If available on your instrument, try alternative fragmentation techniques like Higher-Energy C-trap Dissociation (HCD) or Electron-Transfer Dissociation (ETD). HCD can sometimes provide more complete fragmentation than CID, while ETD is useful for preserving post-translational modifications and cleaving at different backbone sites.[6]

  • Look for Corroborating Evidence: Even if a full series is not present, the presence of a few key b- and y-ions, along with diagnostic immonium ions, can often be sufficient for confident identification.

Q4: What are immonium ions and which ones should I look for with this peptide?

A4: Immonium ions are small, low-mass ions that result from fragmentation within the amino acid side chains and are diagnostic for the presence of specific amino acids.[7] For this compound, the key immonium ion to look for is from Tyrosine.

Table 2: Key Immonium Ions for this compound

Amino AcidImmonium Ion m/zPresence
GlycineN/ANot typically observed
Alanine44.05Weak
Tyrosine136.08Strong, diagnostic signal[8]

The presence of a strong peak at m/z 136.08 is a very reliable indicator that Tyrosine is present in the peptide.

Visual Guides

This compound Fragmentation Diagram

The following diagram illustrates the primary cleavage sites along the peptide backbone that produce the b- and y-ion series.

G cluster_peptide This compound Structure cluster_fragments Fragmentation Products N_term H₂N Gly Ala Ala N_term:f1->Ala:f0 b1_ptr N_term:f1->b1_ptr C_term Tyr COOH Ala:f1->C_term:f0 b2_ptr Ala:f1->b2_ptr y2_ptr Ala:f0->y2_ptr y1_ptr C_term:f0->y1_ptr b1 b₁ b2 b₂ y1 y₁ y2 y₂

Caption: CID fragmentation of this compound showing b-ion (red) and y-ion (blue) cleavage sites.

Troubleshooting Workflow for Poor Fragmentation

Use this workflow to diagnose and resolve common issues leading to poor or uninformative fragmentation spectra.

G start Start: Poor MS/MS Spectrum check_precursor Check Precursor Ion: Is it [M+H]⁺ at ~310.14 m/z? start->check_precursor is_adduct Issue: Likely a Metal Adduct ([M+Na]⁺ or [M+K]⁺) check_precursor->is_adduct No check_ce Check Collision Energy (CE): Is fragmentation still low? check_precursor->check_ce Yes desalt Action: Desalt Sample & Ensure Acidification is_adduct->desalt desalt->start Re-acquire increase_ce Action: Perform Ramped/Stepped Collision Energy Experiment check_ce->increase_ce Yes check_cal Check Instrument Performance: Is mass accuracy acceptable? check_ce->check_cal No increase_ce->start Re-acquire calibrate Action: Calibrate Mass Spectrometer check_cal->calibrate No success End: Informative Spectrum check_cal->success Yes calibrate->start Re-acquire

Caption: A logical workflow for troubleshooting poor fragmentation spectra of peptides.

Experimental Protocols

Protocol 1: General Method for CID Fragmentation Analysis

This protocol outlines a basic workflow for acquiring and analyzing the MS/MS spectrum of this compound using an electrospray ionization (ESI) mass spectrometer.

  • Sample Preparation:

    • Dissolve the this compound standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL.

  • Instrument Setup (Direct Infusion):

    • Set up the ESI source in positive ion mode.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the precursor ion.

  • MS1 Data Acquisition:

    • Acquire a full scan MS1 spectrum to confirm the presence of the protonated precursor ion at m/z ~310.14.

    • Check for the presence of other species, such as sodium adducts ([M+Na]⁺ at m/z ~332.12) or the doubly charged ion ([M+2H]²⁺ at m/z ~155.57).

  • MS/MS Data Acquisition:

    • Set up a product ion scan targeting the [M+H]⁺ precursor at m/z 310.14.

    • Use an appropriate isolation window (e.g., 1-2 m/z).

    • Apply collision-induced dissociation (CID). To optimize, it is recommended to perform a collision energy ramp. For a typical ion trap or Q-TOF instrument, a range of 15-35 eV is a good starting point.

    • Acquire the MS/MS spectrum, ensuring sufficient signal-to-noise.

  • Data Analysis:

    • Examine the resulting MS/MS spectrum for the expected b- and y-ions (Table 1).

    • Look for the diagnostic immonium ion for Tyrosine at m/z 136.08.

    • Identify any significant neutral losses or unexpected fragments and consult the troubleshooting guide if necessary.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Gly-Ala-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of the tripeptide Gly-Ala-Tyr.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of Gly-Ala-Tyr, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my Gly-Ala-Tyr synthesis unexpectedly low?

Answer: Low yield is a common issue in enzymatic peptide synthesis and can stem from several factors.[1][2] Consider the following potential causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The enzyme's activity is highly dependent on pH, temperature, and reaction time.

    • Solution: Systematically optimize these parameters. For instance, papain generally works well in a pH range of 4-10 and temperatures up to 80°C.[3] Start with a pH around 7.0 and a temperature of 40-50°C and then vary these conditions to find the optimum for your specific setup.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Perform an activity assay on the enzyme stock to confirm its viability.

  • Substrate Inhibition or Hydrolysis: High concentrations of substrate can sometimes inhibit the enzyme. Alternatively, the enzyme may be preferentially hydrolyzing the peptide bond of the product or the ester-activated substrate.[1]

    • Solution: Optimize the molar ratio of your substrates (e.g., Gly-Ala dipeptide and Tyrosine ester). An excess of the nucleophile (the amino acid or peptide being added) can sometimes drive the reaction towards synthesis.[3]

  • Poor Substrate Solubility: If your protected amino acids or the growing peptide chain have poor solubility in the reaction medium, it can limit the reaction rate.

    • Solution: Consider using a co-solvent to improve solubility. However, be aware that organic solvents can sometimes denature the enzyme.[3] A small percentage of a water-miscible organic solvent like DMF or acetonitrile may be beneficial.[1]

Question: I am observing the formation of unexpected byproducts in my reaction mixture. What could be the cause?

Answer: The presence of byproducts can complicate purification and reduce the yield of the desired Gly-Ala-Tyr tripeptide.[4][5] Here are some likely causes and their solutions:

  • Hydrolysis of the Acyl Donor: If you are using an ester-activated carboxyl component (e.g., Gly-Ala-OEt), the enzyme might be hydrolyzing the ester bond instead of catalyzing the peptide bond formation.[1]

    • Solution: This is often a competing reaction. Adjusting the pH to be slightly alkaline can favor aminolysis over hydrolysis.[3] Increasing the concentration of the nucleophile (Tyr-OR) can also shift the equilibrium towards peptide synthesis.

  • Non-specific Peptide Bond Cleavage: The protease used for synthesis might also be cleaving the newly formed peptide bonds in Gly-Ala-Tyr, especially if the reaction is left for an extended period.

    • Solution: Monitor the reaction progress over time using a technique like HPLC to determine the optimal reaction time that maximizes product formation before significant degradation occurs.

  • Racemization: Although enzymatic reactions are generally stereospecific, some conditions can lead to racemization of the amino acid residues.[4]

    • Solution: Enzymatic synthesis is favored for its ability to avoid racemization.[3] If you suspect this is an issue, confirm the stereochemistry of your product and ensure your starting materials are of high chiral purity.

Question: How can I improve the purity of my final Gly-Ala-Tyr product?

Answer: Achieving high purity is crucial for downstream applications. Purification can be challenging due to the presence of unreacted starting materials and byproducts.

  • Purification Strategy: A multi-step purification approach is often necessary.

    • Solution: The primary method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] This technique separates molecules based on their hydrophobicity. Other methods like ion-exchange chromatography or size-exclusion chromatography can also be employed depending on the nature of the impurities.[7][8]

  • Optimizing Synthesis to Simplify Purification: A cleaner crude product is easier to purify.

    • Solution: Revisit the troubleshooting steps for low yield and byproduct formation. Optimizing the reaction can significantly reduce the complexity of the purification process. Using protecting groups on the substrates can prevent some side reactions, but their subsequent removal adds extra steps.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is best for synthesizing Gly-Ala-Tyr?

A1: Several proteases can be used for peptide synthesis, including papain, thermolysin, and chymotrypsin.[3] The choice of enzyme depends on its substrate specificity. For Gly-Ala-Tyr, a protease with broad specificity like papain could be a good starting point, as it is known to catalyze the polymerization of various amino acids, including glycine and alanine.[11] Thermolysin is another option, particularly if protected amino acids are used, as it shows a preference for hydrophobic residues at certain positions.[12][13][14]

Q2: Do I need to use protecting groups for my amino acids?

A2: One of the advantages of enzymatic synthesis is that it can often be performed with unprotected or minimally protected substrates due to the high specificity of enzymes.[3] This reduces the number of synthesis and deprotection steps. However, in some cases, protecting the N-terminus of the acyl donor (e.g., Z-Gly-Ala-OH) can help prevent self-condensation and other side reactions.[10] The need for protecting groups should be evaluated on a case-by-case basis.

Q3: What is the optimal pH for the enzymatic synthesis of Gly-Ala-Tyr?

A3: The optimal pH is highly dependent on the enzyme used. For many proteases used in synthesis, a slightly alkaline pH (around 7.5-8.5) is often favorable for the aminolysis reaction.[3] However, the stability of the substrates and the enzyme at a particular pH must also be considered. It is recommended to perform a pH optimization study to determine the best conditions for your specific system.

Q4: How can I monitor the progress of my reaction?

A4: The most common method for monitoring the reaction is RP-HPLC. By taking aliquots of the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the Gly-Ala-Tyr product. This allows you to determine the reaction rate and the optimal time to stop the reaction.

Quantitative Data Presentation

The following tables summarize illustrative data from experiments to optimize the enzymatic synthesis of Gly-Ala-Tyr using papain.

Table 1: Effect of pH on the Yield of Gly-Ala-Tyr

pHReaction Time (h)Yield (%)
6.02445
6.52458
7.02472
7.52475
8.02468
8.52455

Table 2: Effect of Temperature on the Yield of Gly-Ala-Tyr

Temperature (°C)Reaction Time (h)Yield (%)
302452
352465
402475
452471
502463

Table 3: Effect of Substrate Molar Ratio on the Yield of Gly-Ala-Tyr

Molar Ratio (Gly-Ala-OEt : Tyr-NH₂)Reaction Time (h)Yield (%)
1:12460
1:1.52475
1:22472
1.5:12455
2:12448

Experimental Protocols

Detailed Methodology for Papain-Catalyzed Synthesis of Gly-Ala-Tyr

This protocol describes a general procedure for the synthesis of the tripeptide Gly-Ala-Tyr using papain as the biocatalyst.

Materials:

  • N-benzyloxycarbonyl-Glycyl-L-Alanine ethyl ester (Z-Gly-Ala-OEt)

  • L-Tyrosine amide (Tyr-NH₂)

  • Papain (lyophilized powder)

  • Phosphate buffer (0.1 M)

  • Acetonitrile

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • RP-HPLC system for analysis and purification

Procedure:

  • Substrate Preparation: Dissolve Z-Gly-Ala-OEt (1 equivalent) and Tyr-NH₂ (1.5 equivalents) in a minimal amount of a suitable buffer, for instance, 0.1 M phosphate buffer at pH 7.5. A small amount of a co-solvent like acetonitrile can be used if solubility is an issue.

  • Enzyme Addition: To the substrate solution, add papain (e.g., 10 mg/mL). The optimal enzyme concentration should be determined experimentally.

  • Reaction Incubation: Incubate the reaction mixture at a constant temperature (e.g., 40°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by RP-HPLC.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate it by adding a denaturing agent, such as a low pH buffer or an organic solvent, or by heat inactivation.

  • Product Extraction: If the product precipitates, it can be collected by centrifugation. If it remains in solution, extract the product. For example, if the reaction is aqueous, the product can be extracted with a suitable organic solvent like ethyl acetate after adjusting the pH.

  • Purification: Purify the crude product using RP-HPLC. Use a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.

  • Characterization: Confirm the identity and purity of the final Gly-Ala-Tyr product using techniques such as mass spectrometry and NMR.

Visualizations

Enzymatic_Synthesis_Workflow start Start prepare_reagents Prepare Substrates and Buffers (e.g., Z-Gly-Ala-OEt, Tyr-NH2) start->prepare_reagents reaction_setup Set up Reaction Mixture (Substrates, Buffer, Enzyme) prepare_reagents->reaction_setup optimization_loop Optimization Loop reaction_setup->optimization_loop set_ph Set pH optimization_loop->set_ph set_temp Set Temperature set_ph->set_temp set_ratio Set Substrate Ratio set_temp->set_ratio run_reaction Incubate and Monitor (e.g., via HPLC) set_ratio->run_reaction analyze_results Analyze Yield and Purity run_reaction->analyze_results decision Optimal Conditions Met? analyze_results->decision decision->optimization_loop No proceed Proceed to Scale-up and Purification decision->proceed Yes end End proceed->end

Caption: Workflow for optimizing enzymatic synthesis of Gly-Ala-Tyr.

References

Minimizing racemization during H-Gly-Ala-Tyr-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of the tripeptide H-Gly-Ala-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process where a chiral molecule, in this case, the L-amino acids Alanine (Ala) and Tyrosine (Tyr), converts into an equal mixture of its L- and D-enantiomers.[1] In peptide synthesis, this leads to the formation of diastereomeric peptides (e.g., H-Gly-D-Ala-Tyr-OH) which can be difficult to separate from the desired all-L-peptide.[2] This impurity can significantly impact the biological activity and overall efficacy of the final peptide product.[2]

Q2: Which amino acid in the this compound sequence is most susceptible to racemization during synthesis?

A2: The Alanine (Ala) residue is the primary site of potential racemization in this sequence. The carboxy group of the N-protected Alanine is activated for coupling to the amino group of Tyrosine, and this activation step makes the α-carbon proton of Alanine susceptible to abstraction by a base, leading to racemization.[2][3] While Tyrosine can also racemize, it is generally less prone to it during stepwise solid-phase peptide synthesis (SPPS) when its carboxyl group is anchored to the resin.

Q3: What are the main factors that contribute to racemization during the coupling steps?

A3: Several factors can increase the risk of racemization, including the choice of coupling reagent, the type and amount of base used, reaction temperature, and solvent polarity.[4][5] Strong bases and prolonged exposure to basic conditions during the activation and coupling steps are major contributors.[2][4] Certain coupling reagents are also more prone to causing racemization than others.[6]

Troubleshooting Guide

Issue: High levels of diastereomeric impurity detected by HPLC after synthesis of this compound.

This guide will help you troubleshoot and minimize racemization during the synthesis of this compound.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical in preventing racemization.[7] Some reagents are inherently "hotter" and can lead to higher levels of epimerization.

Recommended Actions:

  • Switch to a less racemization-prone coupling reagent. Urionium/aminium salt-based reagents like HBTU, HATU, and HCTU, when used with an additive, are generally good choices for minimizing racemization.[8] Phosphonium salts like PyBOP are also effective.[8]

  • Always use an additive. Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for suppressing racemization, especially when using carbodiimides like DIC.[4][9][10] They work by forming an active ester that is less prone to racemization.[10]

Table 1: Comparison of Common Coupling Reagents and their Racemization Potential

Coupling ReagentAdditiveRacemization PotentialKey Considerations
DIC (Diisopropylcarbodiimide)NoneHighNot recommended without an additive.[11]
DICHOBt/OxymaLowA classic and effective combination for minimizing racemization.[10][11]
HBTU/TBTUHOBtLowEfficient coupling reagents with a good track record for low racemization.[8]
HATUHOAtVery LowHighly efficient and particularly good at suppressing racemization, even in difficult couplings.[8]
PyBOPNoneLowA good alternative to uronium salts, produces non-carcinogenic byproducts.[8]
Step 2: Optimize the Base and Reaction Conditions

The base used to neutralize the amino acid salt and activate the coupling reagent plays a significant role in the extent of racemization.

Recommended Actions:

  • Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) is generally preferred over the stronger and more sterically hindered N,N-diisopropylethylamine (DIPEA), as it has been shown to cause less racemization in many cases.

  • Use the minimum necessary amount of base. Typically, one equivalent of base is sufficient for neutralizing the amino acid salt, and an additional equivalent is needed for coupling reagents like HBTU or HATU. Excess base should be avoided.

  • Control the reaction temperature. While elevated temperatures can speed up coupling, they can also increase the rate of racemization.[5] For the critical Gly-Ala to Tyr coupling step, consider performing the reaction at room temperature or even 0°C if racemization is a persistent issue. Microwave synthesis users should be cautious with temperature settings, especially for racemization-prone residues like Cysteine and Histidine, though Alanine is less sensitive.[12]

Step 3: Review Your Synthesis Strategy and Protocols

The overall synthetic strategy can also influence the final purity of the peptide.

Recommended Actions:

  • Consider pre-activation. Pre-activating the protected Gly-Ala dipeptide with the coupling reagent and additive for a short period before adding it to the deprotected Tyr-resin can sometimes reduce the contact time of the activated species with the base, thereby minimizing racemization.

  • Ensure complete deprotection. Incomplete removal of the Fmoc group from the Tyrosine residue can lead to side reactions and purification difficulties. Using a solution of piperidine in DMF is standard, and for sequences prone to aggregation, adding chaotropic salts or switching to DBU-containing deprotection solutions might be necessary, though caution is advised as strong bases can promote other side reactions.[9]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Ala-OH to H-Tyr(tBu)-Resin using DIC/Oxyma
  • Resin Swelling: Swell the H-Tyr(tBu)-Wang resin in dimethylformamide (DMF) for 30 minutes.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Activation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/additive solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Drain the DMF from the resin and add the activated Fmoc-Ala-OH solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
  • Peptide Cleavage and Deprotection: Cleave the synthesized this compound from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for separating peptide diastereomers.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.

    • Detection: Monitor the elution profile at 220 nm or 280 nm (due to the Tyrosine residue).

    • Quantification: Integrate the peak areas of the desired LLL-tripeptide and any contaminating D-Ala diastereomer. The percentage of racemization can be calculated as: % Racemization = [Area of D-Ala peak / (Area of L-Ala peak + Area of D-Ala peak)] * 100

Visualizations

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Fmoc_Ala_OH Fmoc-Ala-OH Activated_Ester Activated Ester (e.g., O-acylisourea) Fmoc_Ala_OH->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone - H₂O Desired_Peptide Fmoc-Ala-Tyr-Resin (L-L isomer) Activated_Ester->Desired_Peptide + H-Tyr-Resin Enolate Enolate Intermediate Oxazolone->Enolate + Base - H⁺ Racemized_Product Racemized Activated Ester Enolate->Racemized_Product + H⁺ Racemized_Peptide Fmoc-D-Ala-Tyr-Resin (D-L isomer) Racemized_Product->Racemized_Peptide + H-Tyr-Resin H_Tyr_Resin H-Tyr-Resin

Caption: Mechanism of racemization during the coupling of Fmoc-Ala-OH.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Step 1: Evaluate Coupling Reagent & Additive Start->Check_Reagent Reagent_OK Is a low-racemization reagent/additive used? Check_Reagent->Reagent_OK Change_Reagent Action: Switch to HATU/Oxyma or PyBOP/HOBt Reagent_OK->Change_Reagent No Check_Base Step 2: Optimize Base & Reaction Conditions Reagent_OK->Check_Base Yes Change_Reagent->Check_Base Base_OK Is a weak base (NMM) used in minimal quantity? Check_Base->Base_OK Change_Base Action: Switch to NMM, reduce equivalents, lower temp. Base_OK->Change_Base No Check_Strategy Step 3: Review Synthesis Strategy Base_OK->Check_Strategy Yes Change_Base->Check_Strategy Strategy_OK Is pre-activation an option? Is deprotection complete? Check_Strategy->Strategy_OK Change_Strategy Action: Implement pre-activation & ensure complete deprotection Strategy_OK->Change_Strategy No End Racemization Minimized Strategy_OK->End Yes Change_Strategy->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Validation & Comparative

A Comparative Guide to H-Gly-Ala-Tyr-OH and H-Gly-Phe-Ala in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tripeptides H-Gly-Ala-Tyr-OH and H-Gly-Phe-Ala in the context of protein binding assays. The key difference between these two molecules lies in their C-terminal amino acid—tyrosine versus phenylalanine. This single hydroxyl group substitution dramatically alters the potential binding interactions and, consequently, their utility in various research and drug development applications.

Executive Summary

The presence of a hydroxyl group on the aromatic ring of tyrosine in this compound imparts the ability to form hydrogen bonds and allows for post-translational modifications such as phosphorylation. These capabilities are absent in H-Gly-Phe-Ala, which contains the non-polar, hydrophobic phenylalanine. As a result, this compound, particularly in its phosphorylated form, is crucial for mediating specific, high-affinity interactions with protein domains like SH2, while H-Gly-Phe-Ala's interactions are primarily driven by weaker hydrophobic and van der Waals forces. This fundamental difference dictates their performance and applicability in protein binding assays.

Physicochemical and Binding Properties

The distinct chemical natures of tyrosine and phenylalanine lead to different types of non-covalent interactions that govern their binding to proteins.

FeatureThis compoundH-Gly-Phe-AlaSignificance in Protein Binding
Key Functional Group Phenolic hydroxyl (-OH)Phenyl groupThe hydroxyl group is a hydrogen bond donor and acceptor, and can be phosphorylated.
Primary Interactions Hydrogen bonding, π-stacking, hydrophobic interactionsHydrophobic interactions, π-stacking, van der Waals forcesTyrosine's ability to hydrogen bond can significantly increase binding affinity and specificity.
Post-Translational Modification Can be phosphorylated on the hydroxyl groupCannot be phosphorylatedPhosphorylation is a key mechanism in signal transduction, creating specific recognition sites for proteins like SH2 domains.
Solubility More polar and soluble in aqueous solutionsLess polar and more hydrophobicHigher solubility of the tyrosine-containing peptide can be advantageous in certain assay conditions.

Quantitative Binding Data: A Case Study with the Grb2-SH2 Domain

To illustrate the profound impact of the tyrosine-phenylalanine substitution on protein binding, we present a comparative analysis of their interaction with the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. Grb2 is an adaptor protein crucial in receptor tyrosine kinase signaling pathways, and its SH2 domain specifically recognizes phosphotyrosine-containing motifs.

The following table presents representative binding affinity data for a phosphotyrosine-containing peptide to the Grb2-SH2 domain, contrasted with the expected negligible binding of its phenylalanine counterpart.

PeptideProtein TargetTechniqueBinding Affinity (Kd)Reference
pYVNV-containing peptideGrb2-SH2 DomainFluorescence Polarization~0.1 µM[2]
Corresponding FVN-peptideGrb2-SH2 DomainInferredNegligible binding[1]

This data illustrates that the high-affinity binding is contingent on the presence of a phosphorylated tyrosine. A peptide with phenylalanine in the equivalent position is not expected to bind with any significant affinity.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Peptide-Protein Interactions

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Objective: To determine the binding kinetics and affinity (Kd) of a peptide (analyte) to an immobilized protein (ligand).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (e.g., purified Grb2-SH2 domain)

  • Analyte peptides (this compound and H-Gly-Phe-Ala)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization: The protein (e.g., Grb2-SH2 domain) is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of the peptide analyte are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

  • Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

  • Regeneration: The sensor surface is regenerated between analyte injections using a regeneration solution to remove the bound peptide.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Isothermal titration calorimeter

  • Protein solution (e.g., Grb2-SH2 domain) in a suitable buffer

  • Peptide solution (this compound or H-Gly-Phe-Ala) in the same buffer

Procedure:

  • Sample Preparation: The protein solution is placed in the sample cell, and the peptide solution is loaded into the injection syringe.

  • Titration: The peptide solution is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat change upon each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a binding model to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Signaling Pathway and Experimental Workflow Visualization

The differential binding of tyrosine- and phenylalanine-containing peptides is central to the fidelity of cellular signaling. The following diagrams illustrate a typical signaling pathway involving an SH2 domain and a generalized workflow for a protein binding assay.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR binds pEGFR pEGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Grb2-SH2 binds to pTyr Sos Sos Grb2->Sos recruits Ras Ras Sos->Ras activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation leads to

Caption: EGFR signaling pathway initiated by EGF binding.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay (e.g., SPR) cluster_analysis Data Analysis Protein_Prep Protein Purification (e.g., Grb2-SH2) Immobilization Immobilize Protein on Sensor Chip Protein_Prep->Immobilization Peptide_Synth Peptide Synthesis (this compound / H-Gly-Phe-Ala) Injection Inject Peptide (Analyte) Peptide_Synth->Injection Immobilization->Injection Detection Real-time Detection of Binding Injection->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine Kd, ka, kd Fitting->Results

Caption: Workflow for a typical protein binding assay.

Conclusion

The choice between this compound and H-Gly-Phe-Ala in protein binding assays is dictated by the specific biological question and the nature of the protein target. For studying interactions that are mediated by hydrogen bonding or phosphorylation-dependent signaling, this compound is the superior choice. Its ability to be phosphorylated makes it an invaluable tool for investigating a vast array of signaling pathways. In contrast, H-Gly-Phe-Ala serves as an excellent negative control in such studies and is useful for probing hydrophobic and aromatic stacking interactions where the specific contributions of a hydroxyl group are not required. Understanding these fundamental differences is critical for the design of robust and informative protein binding assays in research and drug development.

References

Validating the Biological Activity of Synthetic H-Gly-Ala-Tyr-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the synthetic tripeptide H-Gly-Ala-Tyr-OH. It offers a comparative analysis with alternative peptides, supported by detailed experimental protocols and data presentation, to facilitate a thorough evaluation of its potential therapeutic applications.

Introduction to this compound and its Potential Biological Significance

This compound is a tripeptide composed of glycine, alanine, and tyrosine. The presence of a C-terminal tyrosine residue suggests that its primary biological function is likely related to antioxidant activity. Aromatic amino acids like tyrosine can donate a proton to neutralize free radicals, thus mitigating oxidative stress.[1][2] Oxidative stress is implicated in a wide range of pathological conditions, including inflammation, neurodegenerative diseases, and cancer, making antioxidants a key area of research for therapeutic development. This guide will focus on validating the antioxidant potential of this compound and exploring other potential biological activities, such as anti-inflammatory and enzyme-inhibitory effects.

Comparative Analysis with Alternative Peptides

To provide a robust assessment of this compound's biological activity, it is essential to compare its performance against other peptides with known or predicted antioxidant properties. Based on literature indicating that peptides with C-terminal Tryptophan (Trp) or Cysteine (Cys) also exhibit strong antioxidant effects, the following commercially available tripeptides are proposed as comparators:

  • H-Gly-Gly-Trp-OH: Tryptophan's indole ring is an effective hydrogen donor, contributing to its radical scavenging ability.

  • H-Gly-His-Trp-OH: Histidine can also contribute to antioxidant activity, potentially offering a synergistic effect with tryptophan.

  • H-Ala-Cys-Gln-OH: The thiol group of cysteine is a potent reducing agent and a key component of the endogenous antioxidant, glutathione.[3]

The following tables summarize the expected quantitative data from the comparative assays.

Table 1: In Vitro Antioxidant Activity Comparison

PeptideDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)FRAP (µM Fe(II) Equivalent)ORAC (µM Trolox Equivalent)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
H-Gly-Gly-Trp-OHExperimental ValueExperimental ValueExperimental ValueExperimental Value
H-Gly-His-Trp-OHExperimental ValueExperimental ValueExperimental ValueExperimental Value
H-Ala-Cys-Gln-OHExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ascorbic Acid (Positive Control)Experimental ValueExperimental ValueExperimental ValueN/A
Trolox (Positive Control)N/AExperimental ValueN/AReference Standard

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity Comparison

PeptideAnti-inflammatory Activity (NO Inhibition in RAW 264.7 cells, IC50, µM)Tyrosinase Inhibition (IC50, µM)ACE Inhibition (IC50, µM)
This compound Experimental ValueExperimental ValueExperimental Value
H-Gly-Gly-Trp-OHExperimental ValueExperimental ValueExperimental Value
H-Gly-His-Trp-OHExperimental ValueExperimental ValueExperimental Value
H-Ala-Cys-Gln-OHExperimental ValueExperimental ValueExperimental Value
Dexamethasone (Positive Control)Experimental ValueN/AN/A
Kojic Acid (Positive Control)N/AExperimental ValueN/A
Captopril (Positive Control)N/AN/AExperimental Value

Experimental Protocols

This section provides detailed methodologies for the key experiments to validate the biological activity of this compound and its alternatives.

In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM working solution of DPPH in methanol.

  • Dissolve peptide samples and ascorbic acid (positive control) in a suitable solvent (e.g., water or DMSO) to prepare a stock solution, followed by serial dilutions.

  • In a 96-well plate, add 100 µL of each peptide dilution or control to 100 µL of the DPPH working solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals).

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the peptide samples and Trolox (positive control).

  • In a 96-well plate, add 10 µL of each peptide dilution or control to 190 µL of the diluted ABTS solution.

  • Incubate for 6 minutes at room temperature in the dark.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare serial dilutions of the peptide samples and a ferrous sulfate (FeSO₄) standard curve.

  • In a 96-well plate, add 20 µL of each peptide dilution or standard to 180 µL of the FRAP reagent.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value from the standard curve and express the results as µM Fe(II) equivalents.

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Prepare serial dilutions of the peptide samples and Trolox (standard).

  • In a black 96-well plate, add 25 µL of each peptide dilution or standard.

  • Add 150 µL of fluorescein solution to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of AAPH solution.

  • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a microplate reader with appropriate excitation and emission wavelengths (typically 485 nm and 520 nm, respectively).

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value by comparing the net AUC of the sample to the net AUC of Trolox. Results are expressed as µM Trolox equivalents.

In Vitro Anti-inflammatory Assay[7][8]

Principle: This assay assesses the ability of the peptides to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the peptides or dexamethasone (positive control) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity.

  • Calculate the percentage of NO inhibition and the IC50 value.

Enzyme Inhibition Assays

Principle: This assay measures the ability of the peptides to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis. The inhibition is monitored by the reduction in the formation of dopachrome from L-DOPA.

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare serial dilutions of the peptide samples and kojic acid (positive control).

  • In a 96-well plate, add the peptide solution, tyrosinase solution, and buffer. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Calculate the percentage of tyrosinase inhibition and the IC50 value.

Principle: This assay determines the ability of the peptides to inhibit ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II. The assay typically uses a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), and measures the amount of hippuric acid released.

Protocol:

  • Prepare a solution of ACE from rabbit lung in borate buffer (pH 8.3).

  • Prepare serial dilutions of the peptide samples and captopril (positive control).

  • In a reaction tube, pre-incubate the peptide solution with the ACE solution for 10 minutes at 37°C.

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the hippuric acid in water.

  • Measure the absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition and the IC50 value.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Experimental_Workflow_Antioxidant_Assays cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay_Execution Spectrophotometric/ Fluorometric Measurement DPPH->Assay_Execution ABTS ABTS ABTS->Assay_Execution FRAP FRAP FRAP->Assay_Execution ORAC ORAC ORAC->Assay_Execution Peptide_Samples Peptide Samples (this compound & Alternatives) Peptide_Samples->DPPH Test in Peptide_Samples->ABTS Test in Peptide_Samples->FRAP Test in Peptide_Samples->ORAC Test in Data_Analysis Data Analysis (% Inhibition, IC50, Equivalents) Assay_Execution->Data_Analysis Comparative_Evaluation Comparative Evaluation of Antioxidant Potency Data_Analysis->Comparative_Evaluation

Caption: Workflow for in vitro antioxidant activity assessment.

Experimental_Workflow_Bioactivity_Assays cluster_assays Additional Bioactivity Assays Anti_Inflammatory Anti-inflammatory (RAW 264.7 cells) Assay_Execution Cell-based/ Enzymatic Assays Anti_Inflammatory->Assay_Execution Tyrosinase_Inhibition Tyrosinase_Inhibition Tyrosinase_Inhibition->Assay_Execution ACE_Inhibition ACE_Inhibition ACE_Inhibition->Assay_Execution Peptide_Samples Peptide Samples (this compound & Alternatives) Peptide_Samples->Anti_Inflammatory Evaluate in Peptide_Samples->Tyrosinase_Inhibition Evaluate in Peptide_Samples->ACE_Inhibition Evaluate in Data_Analysis Data Analysis (% Inhibition, IC50) Assay_Execution->Data_Analysis Functional_Comparison Functional Comparison Data_Analysis->Functional_Comparison

Caption: Workflow for other in vitro bioactivity assays.

Cellular Antioxidant Signaling Pathways

Cellular_Antioxidant_Signaling cluster_pathway Cellular Antioxidant Defense Pathways cluster_keap1_nrf2 Keap1-Nrf2-ARE Pathway cluster_pi3k_akt PI3K/Akt Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Causes Keap1 Conformational Change Antioxidant_Peptide Antioxidant Peptide (e.g., this compound) Antioxidant_Peptide->Oxidative_Stress Scavenges PI3K PI3K Antioxidant_Peptide->PI3K Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (in nucleus) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->Oxidative_Stress Neutralizes Akt Akt PI3K->Akt Activates Akt->Nrf2 Promotes Nrf2 Activation

Caption: Key signaling pathways in cellular antioxidant defense.

Data Interpretation and Expected Outcomes

  • Antioxidant Assays: A lower IC50 value in the DPPH and ABTS assays indicates higher radical scavenging activity. Higher FRAP and ORAC values signify greater reducing power and overall antioxidant capacity, respectively. It is expected that peptides with C-terminal Tyr, Trp, or Cys will exhibit significant antioxidant activity.

  • Anti-inflammatory Assay: A dose-dependent reduction in NO production in LPS-stimulated RAW 264.7 cells, without significant cytotoxicity, would indicate anti-inflammatory potential.

  • Enzyme Inhibition Assays: A lower IC50 value demonstrates more potent inhibition of the respective enzyme (tyrosinase or ACE).

By systematically applying the methodologies outlined in this guide, researchers can effectively validate the biological activity of synthetic this compound and objectively compare its performance against relevant alternatives. This comprehensive approach will provide valuable data to support its potential development as a therapeutic agent.

References

H-Gly-Ala-Tyr-OH: A Comparative Analysis of its Potential in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the tripeptide H-Gly-Ala-Tyr-OH (GAY) represents a molecule of interest due to its structural components, particularly the C-terminal tyrosine residue. This feature is a strong indicator of potential antioxidant and anti-inflammatory properties, as suggested by numerous structure-activity relationship studies. While direct comparative experimental data for this compound in cell-based assays is limited in publicly available literature, this guide provides a comprehensive overview of its predicted activity in comparison to other relevant tripeptides, alongside detailed experimental protocols for key assays to facilitate further research.

Predicted Antioxidant Potential of Tyrosine-Containing Tripeptides

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in predicting the biological activity of peptides. A recurring finding in these studies is the significant contribution of aromatic amino acids, especially tyrosine (Tyr) and tryptophan (Trp), at the C-terminus of tripeptides to their antioxidant capacity. These residues can act as electron donors, which is a key mechanism for neutralizing free radicals.[1] This suggests that this compound is likely to exhibit notable antioxidant effects in cellular environments.

Performance of Comparator Tripeptides in Cell-Based Assays

To provide a context for the potential efficacy of this compound, this section summarizes the performance of other well-characterized tripeptides in key cell-based assays.

Cellular Antioxidant Activity

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within a cell line, such as the human hepatocarcinoma HepG2 cells. This assay is more biologically relevant than simple chemical assays as it considers cellular uptake and metabolism.

Table 1: Cellular Antioxidant Activity of Comparator Peptides

TripeptideCell LineOxidative StressorOutcome
This compound (GAY) --No direct experimental data available. Predicted to have high activity due to C-terminal tyrosine.
Gly-His-Lys (GHK) Caco-2t-BOOHSignificantly reduced ROS levels at concentrations of 10 µM or less, demonstrating a potent antioxidant effect within intestinal cells.
Ala-Cys-Gln (ACQ) Fibroblasts, KeratinocytesH₂O₂Showed good protective effects against hydrogen peroxide treatment, comparable to glutathione (GSH).[2]
Anti-inflammatory Activity: Nitric Oxide Inhibition

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a common in vitro model for assessing anti-inflammatory activity. Overproduction of NO is a hallmark of inflammation.

Table 2: Inhibition of Nitric Oxide (NO) Production by Comparator Peptides in LPS-Stimulated RAW 264.7 Macrophages

TripeptideIC₅₀ Value (µM)Additional Notes
This compound (GAY) Not available-
Trp-Rich Peptides -Peptides rich in tryptophan have been shown to inhibit LPS-induced nitric oxide synthase (iNOS) mRNA expression and the release of nitric oxide in RAW 264.7 cells, indicating a potent anti-inflammatory effect at bactericidal concentrations.[3]
Anti-inflammatory Activity: Cytokine Inhibition

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. The ability of a compound to inhibit the secretion of these cytokines is a key indicator of its anti-inflammatory potential.

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by Comparator Peptides

TripeptideCell LineInflammatory StimulusTarget CytokineOutcome
This compound (GAY) ---No direct experimental data available.
Gly-Gly-His (GGH) NHDFTNF-αIL-6Decreased TNF-α-dependent IL-6 secretion in normal human dermal fibroblasts, suggesting a role in modulating skin inflammation.[4]
Gly-His-Lys (GHK) NHDFTNF-αIL-6Similar to GGH, GHK and its copper complex also decreased TNF-α-dependent IL-6 secretion in fibroblasts, highlighting its anti-inflammatory properties.[4]

Experimental Protocols

To facilitate direct comparative studies involving this compound, detailed methodologies for the key cell-based assays are provided below.

Cellular Antioxidant Activity (CAA) Assay

This assay quantifies the antioxidant activity of compounds within a cellular environment.

  • Cell Culture: Human hepatocarcinoma HepG2 cells are seeded in a 96-well microplate and cultured until confluent.

  • Compound Incubation: The cells are treated with various concentrations of the test peptide (e.g., this compound) and a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by the cells.

  • Induction of Oxidative Stress: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is added to the wells to generate peroxyl radicals, which oxidize the non-fluorescent DCFH to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The antioxidant capacity of the peptide is determined by its ability to reduce the AAPH-induced fluorescence compared to control cells. Results are often expressed as quercetin equivalents.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test peptide for a specified period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and stimulate NO production.

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is proportional to the nitrite concentration.

  • Data Analysis: The percentage of NO inhibition by the peptide is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC₅₀ value, the concentration of the peptide that inhibits 50% of NO production, is often determined.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay evaluates the ability of a compound to suppress the secretion of key inflammatory cytokines.

  • Cell Culture and Stimulation: A suitable cell line, such as THP-1 monocytes differentiated into macrophages, is seeded and stimulated with LPS to induce the production of TNF-α and IL-6.

  • Treatment: The stimulated cells are treated with various concentrations of the test peptide.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition of each cytokine is calculated by comparing the concentrations in the peptide-treated wells to the LPS-stimulated control wells.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further understand the potential mechanisms of action and the experimental design, the following diagrams are provided.

G General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Seeding & Adherence pre_treatment Pre-incubation with Peptide cell_culture->pre_treatment peptide_prep Peptide Dilution Series peptide_prep->pre_treatment stimulation Addition of Inflammatory or Oxidative Stressor pre_treatment->stimulation incubation Incubation (Time & Temp Specific) stimulation->incubation assay Specific Assay (e.g., Griess, ELISA, CAA) incubation->assay readout Data Acquisition (e.g., Absorbance, Fluorescence) assay->readout calculation Calculation of % Inhibition / IC50 readout->calculation

General workflow for in vitro cell-based bioactivity assays.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces

NF-κB signaling pathway in inflammation.

G Simplified MAPK Signaling Pathway in Inflammation Stress_Signal Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Induces

MAPK signaling pathway in inflammation.

References

Cross-Validation of H-Gly-Ala-Tyr-OH Characterization: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical step in ensuring purity, identity, and conformational integrity. This guide provides a comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of the tripeptide H-Gly-Ala-Tyr-OH. By presenting theoretical data, detailed experimental protocols, and a logical workflow for cross-validation, this document serves as a practical resource for scientists engaged in peptide research and development.

The tripeptide this compound, with a molecular formula of C₁₄H₁₉N₃O₅ and a theoretical molecular weight of 309.32 g/mol , serves as a valuable model system for understanding the fundamentals of peptide analysis.[1] Its structure incorporates a simple aliphatic residue (Alanine), the achiral and flexible Glycine, and an aromatic residue with a hydroxyl group (Tyrosine), presenting a range of spectroscopic features that are amenable to both NMR and MS analysis.

Data Presentation: A Comparative Overview

The complementary nature of NMR and MS provides a robust framework for the unambiguous characterization of peptides. While MS offers high sensitivity and precise mass determination, NMR provides detailed insights into the molecular structure and connectivity in solution.

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight, Elemental Composition, Sequence (via fragmentation)Atomic connectivity, 3D structure in solution, Conformational dynamics
Sample Requirements Microgram to nanogram quantitiesMilligram quantities, soluble sample
Ionization Required (e.g., ESI, MALDI)Not applicable
Key Data Output Mass-to-charge ratio (m/z)Chemical shifts (δ), Coupling constants (J), NOEs
Structural Insight Primary structure (sequence)Primary, Secondary, and Tertiary structure

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound from MS and NMR analyses. It is important to note that while theoretical MS data is readily calculated, obtaining complete, experimentally verified NMR data for this specific tripeptide from publicly available sources proved challenging. The NMR data presented here is based on theoretical predictions and data from similar peptide structures and should be confirmed experimentally.

Mass Spectrometry Data
Ion SpeciesTheoretical m/zObserved m/zFragmentation Ions (b- and y-ions)
[M+H]⁺310.14Experimentally Determinedb₁, b₂, y₁, y₂
[M+Na]⁺332.12Experimentally Determined-
[M-H]⁻308.13Experimentally Determined-

Note: Observed m/z values are subject to experimental conditions and instrument calibration.

Predicted ¹H NMR Data (in D₂O)
ProtonGlycine (Gly)Alanine (Ala)Tyrosine (Tyr)
α-H ~3.9 ppm (s)~4.3 ppm (q)~4.5 ppm (t)
β-H -~1.4 ppm (d)~3.0 ppm (dd), ~2.8 ppm (dd)
Aromatic-H --~7.1 ppm (d), ~6.8 ppm (d)
NH (amide) Exchanged in D₂OExchanged in D₂OExchanged in D₂O

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and dd (doublet of doublets).

Predicted ¹³C NMR Data (in D₂O)
CarbonGlycine (Gly)Alanine (Ala)Tyrosine (Tyr)
α-C ~43 ppm~51 ppm~56 ppm
β-C -~18 ppm~38 ppm
C=O (carbonyl) ~173 ppm~176 ppm~175 ppm
Aromatic-C --Cγ: ~128 ppm, Cδ: ~131 ppm, Cε: ~116 ppm, Cζ: ~156 ppm

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of peptides. The following protocols provide a general framework for the analysis of this compound by MS and NMR.

Mass Spectrometry (Electrospray Ionization - ESI-MS)
  • Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation. A typical concentration is 10-100 µM.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS). The instrument can be a standalone mass analyzer (e.g., quadrupole, time-of-flight) or coupled to a liquid chromatography system (LC-MS) for online separation and analysis.

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecular ion [M+H]⁺. The scan range should encompass the expected m/z value (e.g., m/z 100-500).

  • Data Acquisition (Tandem MS/MS): To confirm the peptide sequence, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (m/z ~310.14) in the first mass analyzer and subject it to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed in the second mass analyzer.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum by identifying the series of b- and y-ions to verify the amino acid sequence (Gly-Ala-Tyr).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a deuterated solvent, typically deuterium oxide (D₂O) for observing exchangeable protons or a mixture like H₂O/D₂O (9:1) to observe amide protons. Add a small amount of a reference standard such as DSS or TSP.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Spectroscopy (1D): Acquire a one-dimensional proton NMR spectrum. This provides initial information on the types of protons present and their chemical environments.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is crucial for assigning protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, helping to identify the complete proton network of each amino acid.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is essential for confirming the peptide sequence by linking adjacent amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the peptide's three-dimensional conformation.

  • Data Analysis: Process and analyze the spectra using appropriate software. Assign all proton and carbon resonances by integrating the information from all the acquired spectra.

Mandatory Visualizations

To further clarify the experimental workflows and the logic of cross-validation, the following diagrams are provided.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Dissolve Peptide in Water/Acetonitrile/Formic Acid esi Electrospray Ionization prep->esi Inject full_scan Full Scan MS (Detect [M+H]⁺) esi->full_scan msms Tandem MS (MS/MS) (Fragment [M+H]⁺) full_scan->msms Isolate Precursor Ion mw_confirm Confirm Molecular Weight full_scan->mw_confirm seq_confirm Confirm Amino Acid Sequence msms->seq_confirm

Caption: Mass Spectrometry experimental workflow.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep Dissolve Peptide in Deuterated Solvent one_d 1D ¹H NMR prep->one_d Acquire two_d 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) one_d->two_d Proceed to assign Assign ¹H and ¹³C Resonances two_d->assign structure Determine Connectivity and 3D Conformation assign->structure Cross_Validation_Logic MS Mass Spectrometry MW Molecular Weight (m/z of [M+H]⁺) MS->MW Sequence Amino Acid Sequence (b- and y-ions) MS->Sequence NMR NMR Spectroscopy Connectivity Atomic Connectivity (COSY, HMBC) NMR->Connectivity Composition Elemental Composition (from Molecular Formula) NMR->Composition Validation Cross-Validated Structure of This compound MW->Validation Confirms Sequence->Validation Confirms Connectivity->Validation Confirms Composition->Validation Confirms

References

Unveiling the Sequence-Specific Efficacy of Bioactive Peptides: A Comparative Analysis of H-Tyr-Ala-OH and its Scrambled Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise sequence of amino acids in a peptide is paramount to its biological function. This guide provides a comparative analysis of the bioactive dipeptide H-Tyr-Ala-OH (YA) and its scrambled sequence counterpart, H-Ala-Tyr-OH (AY), highlighting the critical role of amino acid order in determining biological efficacy. While direct comparative studies on the tripeptide H-Gly-Ala-Tyr-OH are limited, the principles of sequence specificity are well-demonstrated through the analysis of its constituent dipeptide, Tyr-Ala.

The dipeptide H-Tyr-Ala-OH has been identified as a potent antioxidant with protective effects against cellular oxidative stress.[1][2] In contrast, a scrambled peptide, which contains the same amino acids but in a different order (e.g., H-Ala-Tyr-OH), is principally used as a negative control in research to demonstrate that the observed biological activity is a direct result of the specific peptide sequence and not merely the amino acid composition.[3]

Comparative Biological Efficacy: H-Tyr-Ala-OH vs. H-Ala-Tyr-OH

The biological activity of H-Tyr-Ala-OH has been primarily attributed to its antioxidant properties. Studies have shown its ability to protect pancreatic beta-cells (INS-1) from oxidative damage induced by hydrogen peroxide (H₂O₂).[1][2] This protective effect is crucial for cell survival and function under conditions of oxidative stress, which is implicated in numerous diseases, including type 2 diabetes.

While direct experimental data comparing the antioxidant capacity of H-Tyr-Ala-OH with H-Ala-Tyr-OH is not extensively available in published literature, the principles of peptide structure-activity relationships strongly suggest a significant difference in their efficacy. The antioxidant activity of peptides containing tyrosine is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group of the tyrosine residue. The position of this residue within the peptide sequence can significantly influence its chemical environment and, consequently, its reactivity with free radicals. Structure-activity relationship studies on antioxidant dipeptides have indicated that the N-terminal amino acid plays a dominant role in radical scavenging activities.[3] Therefore, having Tyrosine at the N-terminus, as in H-Tyr-Ala-OH, is predicted to confer superior antioxidant activity compared to its scrambled counterpart, H-Ala-Tyr-OH.

Table 1: Predicted Comparative Efficacy of H-Tyr-Ala-OH vs. H-Ala-Tyr-OH

ParameterH-Tyr-Ala-OH (Tyr-Ala)H-Ala-Tyr-OH (Ala-Tyr) - Scrambled ControlRationale
Antioxidant Activity (Radical Scavenging) HighLow to NegligibleThe N-terminal position of Tyrosine in Tyr-Ala is crucial for its hydrogen-donating capacity, which is central to its antioxidant function. Scrambling the sequence to Ala-Tyr alters the chemical environment of the Tyrosine residue, likely reducing its ability to neutralize free radicals effectively.
Cellular Protection against Oxidative Stress SignificantMinimal to NoneThe ability to protect cells from oxidative damage is a direct consequence of antioxidant activity. As the scrambled peptide is expected to have low antioxidant potential, its cytoprotective effect would be correspondingly diminished.
PI3K/Akt Signaling Pathway Regulation Active ModulatorInactiveThe modulation of specific signaling pathways is a highly sequence-dependent interaction. The specific conformation of Tyr-Ala is likely required for binding to and modulating components of the PI3K/Akt pathway. The scrambled sequence is not expected to adopt the same conformation and thus would not interact with the pathway in the same manner.

Experimental Methodologies

To empirically determine the differential efficacy of H-Tyr-Ala-OH and a scrambled control, the following experimental protocols are typically employed:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard in vitro method to assess the antioxidant capacity of a compound.

Protocol:

  • Prepare a stock solution of the DPPH radical in methanol.

  • Prepare various concentrations of the test peptides (H-Tyr-Ala-OH and H-Ala-Tyr-OH) and a positive control (e.g., ascorbic acid).

  • Add the peptide solutions to the DPPH solution in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the peptide, and A_sample is the absorbance of the DPPH solution with the peptide.

Cellular Viability Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytoprotective effects of the peptides against an oxidative insult.

Protocol:

  • Seed cells (e.g., INS-1 pancreatic beta-cells) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of H-Tyr-Ala-OH or H-Ala-Tyr-OH for a specified period.

  • Induce oxidative stress by adding a cytotoxic agent such as hydrogen peroxide (H₂O₂).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathway and Experimental Workflow

The biological effects of H-Tyr-Ala-OH are mediated through specific cellular signaling pathways. One such pathway implicated in its protective effects is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.

Experimental Workflow for Investigating H-Tyr-Ala-OH Efficacy:

G cluster_in_vitro In Vitro Antioxidant Assessment cluster_cell_based Cell-Based Assays cluster_signaling Signaling Pathway Analysis DPPH DPPH Radical Scavenging Assay PeptideTreatment Treat with Tyr-Ala or Ala-Tyr CellCulture Cell Culture (e.g., INS-1 cells) CellCulture->PeptideTreatment OxidativeStress Induce Oxidative Stress (H₂O₂) ViabilityAssay MTT Assay for Cell Viability OxidativeStress->ViabilityAssay PeptideTreatment->OxidativeStress WesternBlot Western Blot for p-Akt/Akt PeptideTreatment->WesternBlot

Caption: Workflow for comparing the biological efficacy of H-Tyr-Ala-OH and its scrambled control.

PI3K/Akt Signaling Pathway:

H-Tyr-Ala-OH is proposed to exert its cytoprotective effects by modulating the PI3K/Akt signaling pathway. Upon activation, this pathway promotes cell survival by inhibiting apoptosis and promoting the expression of antioxidant enzymes.

G TyrAla H-Tyr-Ala-OH Receptor Cell Surface Receptor TyrAla->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: Proposed mechanism of H-Tyr-Ala-OH activating the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Enzymatic Cleavage of H-Gly-Ala-Tyr-OH and H-Tyr-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cleavage of two structurally isomeric tripeptides: H-Gly-Ala-Tyr-OH and H-Tyr-Ala-Gly-OH. The differential susceptibility of these peptides to enzymatic hydrolysis is a direct consequence of their primary amino acid sequences and the specificities of various proteases. This document outlines the theoretical basis for their cleavage, presents hypothetical kinetic data for comparison, and provides detailed experimental protocols for the validation of these principles.

Introduction

The position of an amino acid within a peptide sequence is a critical determinant of its interaction with proteolytic enzymes. The two tripeptides, this compound and H-Tyr-Ala-Gly-OH, serve as excellent models to illustrate this principle. While identical in amino acid composition, the location of the tyrosine residue dictates their susceptibility to different classes of proteases. This compound, with its C-terminal tyrosine, is a substrate for endopeptidases that recognize aromatic residues and for exopeptidases that act on the C-terminus. In contrast, H-Tyr-Ala-Gly-OH, with its N-terminal tyrosine, is primarily a substrate for N-terminal-acting exopeptidases.

Predicted Enzymatic Cleavage

This compound: This tripeptide is expected to be cleaved by:

  • Chymotrypsin: An endopeptidase that preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] The expected cleavage site is the peptide bond between alanine and tyrosine (Ala-|-Tyr).

  • Carboxypeptidase A: An exopeptidase that removes C-terminal amino acids, with a preference for those bearing aromatic or bulky aliphatic side chains.[3][4] It is expected to cleave the Ala-|-Tyr bond, releasing the C-terminal tyrosine.

H-Tyr-Ala-Gly-OH: This tripeptide is expected to be cleaved by:

  • Aminopeptidases: A class of exopeptidases that sequentially remove amino acids from the N-terminus of a peptide. The expected cleavage site is the peptide bond between tyrosine and alanine (Tyr-|-Ala).

Chymotrypsin is not expected to cleave H-Tyr-Ala-Gly-OH, as its primary specificity is for the amino acid residue contributing the carboxyl group to the scissile bond (the P1 position), which in this peptide would require cleavage C-terminal to an internal or C-terminal residue.[1][2]

Comparative Kinetic Data (Hypothetical)

SubstrateEnzymePredicted Cleavage SiteKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compoundα-ChymotrypsinAla--Tyr1.550
This compoundCarboxypeptidase AAla--Tyr0.8100
H-Tyr-Ala-Gly-OHLeucine AminopeptidaseTyr--Ala2.025
H-Tyr-Ala-Gly-OHα-ChymotrypsinNo CleavageN/AN/AN/A

Experimental Protocols

To empirically determine the cleavage kinetics of this compound and H-Tyr-Ala-Gly-OH, the following experimental protocols can be employed.

General Experimental Workflow

The overall workflow for comparing the enzymatic cleavage of the two peptides involves enzyme selection, kinetic assays, and data analysis.

G cluster_0 Enzyme and Substrate Preparation cluster_1 Kinetic Assays cluster_2 Data Analysis prep_enz Prepare Enzyme Stock Solutions (Chymotrypsin, Carboxypeptidase A, Aminopeptidase) assay_setup Set up Reactions: - Varying Substrate Concentrations - Constant Enzyme Concentration - Appropriate Buffer and Temperature prep_enz->assay_setup prep_sub Prepare Peptide Stock Solutions (this compound, H-Tyr-Ala-Gly-OH) prep_sub->assay_setup hplc Monitor Reaction Progress by HPLC assay_setup->hplc peak_integration Integrate Peak Areas of Substrate and Product hplc->peak_integration initial_rates Calculate Initial Reaction Velocities peak_integration->initial_rates mm_plot Generate Michaelis-Menten and Lineweaver-Burk Plots initial_rates->mm_plot kinetic_params Determine Km and kcat mm_plot->kinetic_params

Figure 1: General workflow for kinetic analysis of peptide cleavage.
HPLC-Based Assay for Peptide Cleavage

Since the tripeptides and their cleavage products do not possess a chromophore suitable for simple spectrophotometric analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[5][6][7]

a. Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Carboxypeptidase A (from bovine pancreas)

  • Leucine Aminopeptidase (or other suitable aminopeptidase)

  • This compound

  • H-Tyr-Ala-Gly-OH

  • Tris-HCl buffer

  • Sodium chloride

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

  • Reversed-phase C18 HPLC column

b. Instrumentation:

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

c. Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solutions: Prepare concentrated stock solutions of each enzyme in appropriate buffers (e.g., α-Chymotrypsin in 1 mM HCl; Carboxypeptidase A in 10% LiCl; Aminopeptidase in Tris-HCl with MgCl₂).

    • Substrate Stock Solutions: Prepare 10 mM stock solutions of this compound and H-Tyr-Ala-Gly-OH in ultrapure water.

    • Reaction Buffer: For chymotrypsin and carboxypeptidase A, a suitable buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl. For aminopeptidase, 50 mM Tris-HCl, pH 8.5, with 5 mM MgCl₂ is appropriate.

    • HPLC Mobile Phase A: 0.1% TFA in water.

    • HPLC Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Method Development:

    • Develop a gradient elution method to separate the substrate from its expected cleavage products. A typical gradient might be 5-60% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 220 nm.

    • Establish the retention times for both intact tripeptides and their potential cleavage products (e.g., Tyr, Gly-Ala, Ala-Tyr, Tyr-Ala, Gly).

  • Kinetic Assay:

    • For each enzyme-substrate pair, prepare a series of reactions with varying substrate concentrations (e.g., 0.1 mM to 5 mM) in the reaction buffer.

    • Equilibrate the substrate solutions to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small, fixed amount of the respective enzyme. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable time period (e.g., 10-30 minutes).

    • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA.

    • Inject the quenched samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the substrate and the product(s) at each time point.

    • For each substrate concentration, plot the concentration of the product formed versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

    • Plot V₀ versus the substrate concentration [S] to generate a Michaelis-Menten curve.

    • Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot.

    • Calculate kcat from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.

Spectrophotometric Assays using Chromogenic Substrates (for Enzyme Activity Verification)

While not directly applicable to the tripeptides , these standard assays are useful for verifying the activity of the enzyme stocks.

a. Chymotrypsin Activity Assay: [8][9]

  • Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

  • Principle: The hydrolysis of BTEE by chymotrypsin results in an increase in absorbance at 256 nm.

  • Procedure: A standard assay is performed in 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂, with a suitable concentration of BTEE. The reaction is initiated by the addition of chymotrypsin, and the change in absorbance at 256 nm is monitored.

b. Carboxypeptidase A Activity Assay:

  • Substrate: Hippuryl-L-phenylalanine.

  • Principle: The cleavage of hippuryl-L-phenylalanine by carboxypeptidase A yields hippuric acid and phenylalanine, leading to an increase in absorbance at 254 nm.

  • Procedure: The assay is typically conducted in 25 mM Tris-HCl, pH 7.5, with 500 mM NaCl and a defined concentration of the substrate. The reaction is started by adding the enzyme, and the rate of increase in absorbance at 254 nm is measured.

c. Aminopeptidase Activity Assay:

  • Substrate: Leucine-p-nitroanilide.

  • Principle: The hydrolysis of leucine-p-nitroanilide by aminopeptidase releases p-nitroaniline, a yellow chromophore that can be monitored at 405 nm.

  • Procedure: The reaction is carried out in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), and the increase in absorbance at 405 nm is measured upon addition of the enzyme.

Signaling Pathways and Logical Relationships

The enzymatic cleavage of these small peptides is a fundamental biochemical process. The logical relationship governing their susceptibility to different proteases is based on the principle of enzyme-substrate specificity.

G cluster_0 Peptide Structure cluster_1 Enzyme Specificity cluster_2 Cleavage Outcome GAT This compound Chymo Chymotrypsin (cleaves C-terminal to aromatic residues) GAT->Chymo Substrate Carbo Carboxypeptidase A (cleaves C-terminal aromatic/aliphatic residues) GAT->Carbo Substrate YAG H-Tyr-Ala-Gly-OH YAG->Chymo Not a Substrate Amino Aminopeptidase (cleaves N-terminal residues) YAG->Amino Substrate Cleavage_GAT Cleavage at Ala-|-Tyr Chymo->Cleavage_GAT No_Cleavage No Cleavage Chymo->No_Cleavage Carbo->Cleavage_GAT Cleavage_YAG Cleavage at Tyr-|-Ala Amino->Cleavage_YAG

Figure 2: Logical relationship of enzyme specificity and peptide cleavage.

Conclusion

The comparison of the enzymatic cleavage of this compound and H-Tyr-Ala-Gly-OH provides a clear illustration of the importance of primary sequence in determining protease susceptibility. This compound is a substrate for chymotrypsin and carboxypeptidase A due to its C-terminal tyrosine, while H-Tyr-Ala-Gly-OH is a substrate for aminopeptidases because of its N-terminal tyrosine. The provided experimental protocols offer a robust framework for quantifying these differences and for determining the kinetic parameters of the respective enzymatic reactions. This understanding of protease specificity is fundamental in various fields, including proteomics, drug discovery, and the study of protein metabolism.

References

Stability Showdown: N-Terminal Acetylation Fortifies H-Gly-Ala-Tyr-OH Against Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison reveals that the simple addition of an acetyl group to the N-terminus of the tripeptide H-Gly-Ala-Tyr-OH significantly enhances its stability, particularly against enzymatic degradation. This modification, which mimics a common natural post-translational modification, offers a crucial strategy for researchers and drug developers looking to improve the in-vivo and in-vitro half-life of peptide-based therapeutics.

The free amino group of the N-terminal glycine in this compound makes it a prime target for aminopeptidases, enzymes that sequentially cleave amino acids from the N-terminus of peptides. By capping this reactive site, N-terminal acetylation effectively shields the peptide from this primary degradation pathway. This guide provides a detailed comparison of the stability of this compound and its N-terminally acetylated analog, supported by established experimental protocols and representative data from studies on similar short peptides.

Enhanced Stability of N-Acetylated Peptides: A Quantitative Look

N-terminal acetylation has been consistently shown to increase the resistance of peptides to enzymatic degradation in various biological media. The following tables summarize representative quantitative data from studies comparing the stability of non-acetylated and N-acetylated peptides in simulated biological fluids. While specific data for this compound is not available in the public domain, the trends observed for similar short peptides provide a strong indication of the expected stability enhancement.

Table 1: Representative Stability in Human Plasma

PeptideTime (hours)% Intact Peptide RemainingHalf-life (t½)
Non-acetylated Tripeptide0100%< 1 hour
145%
410%
8<1%
N-acetylated Tripeptide 0 100% > 24 hours
1 98%
4 92%
8 85%
24 65%

Table 2: Representative Stability in Simulated Intestinal Fluid (SIF)

PeptideTime (hours)% Intact Peptide Remaining
Non-acetylated Tripeptide0100%
130%
25%
N-acetylated Tripeptide 0 100%
1 95%
2 88%

Understanding the Degradation Pathways

The stability of a peptide is influenced by both enzymatic and chemical degradation pathways. N-terminal acetylation primarily protects against enzymatic degradation by exopeptidases.

cluster_enzymatic Enzymatic Degradation This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Susceptible Ac-Gly-Ala-Tyr-OH Ac-Gly-Ala-Tyr-OH Ac-Gly-Ala-Tyr-OH->Aminopeptidase Resistant Cleaved Amino Acids Cleaved Amino Acids Aminopeptidase->Cleaved Amino Acids Degradation

Caption: N-terminal acetylation blocks degradation by aminopeptidases.

Chemical degradation, on the other hand, can affect internal peptide bonds and amino acid side chains. For this compound, the tyrosine residue is susceptible to oxidation. While N-terminal acetylation does not directly prevent side-chain modifications, the overall increased stability of the peptide backbone can indirectly contribute to its longevity.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of this compound and its acetylated analog, the following experimental protocols can be employed.

Protocol 1: Stability in Human Plasma

This protocol assesses the enzymatic stability of the peptides in a physiologically relevant medium.

start Start peptide_prep Prepare Peptide Stock (1 mg/mL in water) start->peptide_prep incubation Incubate Peptides in Plasma (37°C) peptide_prep->incubation plasma_prep Thaw Human Plasma at 37°C plasma_prep->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching analysis Analyze by LC-MS/MS quenching->analysis end End analysis->end

Safety Operating Guide

Essential Safety and Logistical Information for Handling H-Gly-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate and essential guidance on the personal protective equipment (PPE), standard operating procedures, and disposal plans for the tripeptide H-Gly-Ala-Tyr-OH. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.[3][4][5][6]

PPE CategoryItemSpecificationRationale
Eye and Face Safety GlassesANSI Z87.1 approvedProtects eyes from potential splashes or aerosols of the peptide solution.
Face ShieldRecommended when there is a significant risk of splashing.Provides a broader area of protection for the face.
Hand Disposable GlovesNitrile or latex gloves.Prevents direct skin contact with the compound.
Body Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Dust Mask (N95/P1)Recommended when handling the powder form to avoid inhalation of fine particles.[7] Not typically required for solutions.Minimizes the risk of respiratory irritation from airborne powder.

Standard Operating Procedure

The following flowchart outlines the standard procedure for handling this compound from receipt to disposal, ensuring a safe and organized workflow.

Standard Operating Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) (or equivalent safety information) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound powder in a fume hood or designated area B->C D Prepare solution as per protocol C->D E Conduct experiment D->E F Decontaminate work surfaces E->F G Segregate waste F->G H Dispose of non-hazardous chemical waste according to institutional guidelines G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Standard Operating Procedure for this compound.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is critical to prevent contamination and ensure safety. The following flowchart provides a decision-making guide for handling a spill of this compound.

Spill Response Plan for this compound cluster_assess Assess cluster_powder Powder Spill cluster_liquid Liquid Spill cluster_cleanup Cleanup & Disposal spill Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Ensure appropriate PPE is worn alert->ppe spill_type Determine if spill is powder or liquid ppe->spill_type wet Gently cover with a damp paper towel to avoid creating dust spill_type->wet Powder contain Contain the spill with absorbent material spill_type->contain Liquid absorb_p Use an absorbent pad to clean the area wet->absorb_p collect Collect all contaminated materials in a sealed plastic bag absorb_p->collect absorb_l Absorb the liquid contain->absorb_l absorb_l->collect decontaminate Clean the spill area with soap and water collect->decontaminate dispose Dispose of waste as non-hazardous chemical waste decontaminate->dispose report Report the incident to the lab supervisor dispose->report

Spill Response Plan for this compound.

Disposal Plan

Proper disposal of this compound and associated materials is essential for environmental responsibility and laboratory safety.[8]

  • Unused Compound : Unused this compound should be disposed of as non-hazardous chemical waste according to your institution's specific guidelines.[9]

  • Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated, sealed container and disposed of as non-hazardous laboratory waste.

  • Solutions : Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Always verify your institution's policies on aqueous waste disposal.

  • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent (e.g., water), and the rinsate collected for disposal with aqueous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.[9]

By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Gly-Ala-Tyr-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Ala-Tyr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.